molecular formula C40H38N2O4 B1390380 Fmoc-(Nd-4-methyltrityl)-D-ornithine CAS No. 198545-20-9

Fmoc-(Nd-4-methyltrityl)-D-ornithine

Cat. No.: B1390380
CAS No.: 198545-20-9
M. Wt: 610.7 g/mol
InChI Key: RRYSGISHZIBOJC-DIPNUNPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(Nd-4-methyltrityl)-D-ornithine is a useful research compound. Its molecular formula is C40H38N2O4 and its molecular weight is 610.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYSGISHZIBOJC-DIPNUNPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of a Doubly Protected Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-(N-delta-4-methyltrityl)-D-ornithine: A Keystone for Complex Peptide Synthesis

In the sophisticated landscape of peptide synthesis and drug development, the ability to perform selective chemical modifications is not merely an advantage; it is a necessity. Fmoc-(N-delta-4-methyltrityl)-D-ornithine is a non-proteinogenic amino acid derivative that serves as a cornerstone for such advanced synthetic strategies. Its utility is derived from a meticulously designed architecture: a D-ornithine core flanked by two distinct and orthogonally removable protecting groups. The Nα-amino group is shielded by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the Nδ-side-chain amine is protected by the highly acid-labile 4-methyltrityl (Mtt) group.

This guide provides an in-depth technical exploration of Fmoc-D-Orn(Mtt)-OH, moving beyond simple protocols to elucidate the chemical principles that govern its application. We will examine its properties, strategic uses in the synthesis of complex peptides, and provide field-proven methodologies for its successful incorporation and selective deprotection. This document is intended for researchers, chemists, and drug development professionals who require a versatile tool for creating branched peptides, cyclic architectures, and targeted molecular conjugates.

The Principle of Orthogonality: A Tale of Two Protecting Groups

The power of Fmoc-D-Orn(Mtt)-OH lies in its orthogonal protection scheme, which allows for the sequential and selective removal of each protecting group under distinct chemical conditions without affecting the other.[1][2] This principle is fundamental to modern Solid-Phase Peptide Synthesis (SPPS).[3]

The Nα-Fmoc Group: The Engine of Chain Elongation

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary shield for the α-amino group, enabling the stepwise assembly of the peptide chain.[4][5] Its defining characteristic is its lability under mild basic conditions.[6][7]

  • Mechanism of Deprotection: The Fmoc group is cleaved via a β-elimination reaction, typically using a 20% solution of a secondary amine like piperidine in N,N-dimethylformamide (DMF).[5][7] This reaction is rapid and highly specific, leaving acid-labile side-chain protecting groups completely intact.[4][8]

  • Causality in Practice: The choice of a base-labile Nα-protecting group is the foundation of the most widely used SPPS strategy.[8] It allows for the iterative cycle of deprotection and coupling under mild conditions that preserve the integrity of the growing peptide and its diverse side-chain functionalities. Furthermore, the dibenzofulvene byproduct released during deprotection has a characteristic UV absorbance (~300 nm), enabling real-time monitoring of the reaction's completion.[5][6]

The Nδ-Mtt Group: The Gateway to Side-Chain Modification

The 4-methyltrityl (Mtt) group is a "semi-permanent" protecting group used for the side-chain amine.[9] It belongs to the trityl family but is engineered for significantly higher acid sensitivity.[10][11]

  • Mechanism of Deprotection: The Mtt group is cleaved under very mild acidic conditions that are orders of magnitude weaker than those required for final peptide cleavage from the resin.[9][11] This is typically achieved with a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[12][13] The presence of a cation scavenger, such as triisopropylsilane (TIS), is critical to prevent the cleaved Mtt cation from reattaching to other nucleophilic sites on the peptide.[12][14]

  • Causality in Practice: The extreme acid lability of the Mtt group is its key strategic advantage. It can be selectively removed while the peptide remains anchored to the solid support and while other more robust, acid-labile groups (like Boc and tBu) on other amino acids remain fully protected.[9][14] This opens a unique synthetic window for on-resin modification of the ornithine side chain, a capability that is crucial for the applications discussed below.

Physicochemical and Handling Data

Precise technical data is paramount for reproducible experimental design. The key properties of Fmoc-D-Orn(Mtt)-OH are summarized below.

PropertyValueSource(s)
CAS Number 198545-20-9[15][16]
Molecular Formula C₄₀H₃₈N₂O₄[13][15]
Molecular Weight 610.74 - 610.80 g/mol [13][15]
Appearance White to off-white powder/crystals[16]
Solubility Soluble in DMF, DMSO
Storage Store at 0-8 °C[16][17][18]

Strategic Applications in Advanced Peptide Synthesis

The orthogonal nature of Fmoc-D-Orn(Mtt)-OH makes it an indispensable tool for constructing peptides that go beyond simple linear sequences.

Diagram: Orthogonal Deprotection and Modification Workflow

G cluster_spiro SPPS Cycle cluster_mtt Side-Chain Modification A Resin-Bound Peptide (N-terminus Fmoc-protected) B Fmoc Deprotection (20% Piperidine/DMF) A->B 1. C Free N-terminus B->C 2. D Couple Next Fmoc-AA C->D 3. D->A 4. Repeat E Resin-Bound Peptide with Orn(Mtt) residue F Selective Mtt Deprotection (1% TFA/DCM/TIS) E->F 5. G Free Nδ-Amine on Ornithine F->G 6. H On-Resin Conjugation (Label, Drug, Peptide Branch) G->H 7. I Modified Peptide on Resin H->I 8. J Global Deprotection & Cleavage (e.g., 95% TFA) I->J K Purified Modified Peptide J->K

Caption: Workflow for selective side-chain modification using Fmoc-D-Orn(Mtt)-OH.

  • Synthesis of Branched and Multi-Antigenic Peptides (MAPs): After assembling the primary peptide backbone, the Mtt group can be selectively removed.[13][19] The newly exposed Nδ-amine serves as an anchor point for the synthesis of a second, distinct peptide chain, creating a branched structure. This is a common strategy for developing MAPs to elicit a more robust immune response.

  • On-Resin Peptide Cyclization: Cyclization significantly enhances peptide stability, bioavailability, and receptor-binding affinity. By incorporating Fmoc-D-Orn(Mtt)-OH, a researcher can deprotect the Nδ-amine on-resin and react it with an activated C-terminus or an acidic amino acid side chain (e.g., Asp or Glu) to form a stable lactam bridge.[20]

  • Site-Specific Labeling and Conjugation: The ability to unmask a single, highly reactive amine at a precise location within a complex peptide is invaluable.[9] After Mtt removal, the ornithine side chain can be conjugated with a wide array of molecules, including:

    • Fluorescent dyes for imaging studies.

    • Biotin for affinity purification.

    • Polyethylene glycol (PEG) to improve pharmacokinetic properties.

    • Cytotoxic agents for targeted drug delivery.

Validated Experimental Methodologies

Trustworthiness in synthesis relies on robust and reproducible protocols. The following methodologies are based on established practices in the field.

Protocol 1: Standard Incorporation into a Peptide Sequence

This protocol describes the coupling of Fmoc-D-Orn(Mtt)-OH onto a resin with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF (5 mL) for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes and drain. Repeat with a second 3 mL portion of the piperidine solution for 7 minutes. Drain.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Orn(Mtt)-OH (0.25 mmol, 2.5 eq) and an aminium-based coupling reagent such as HATU (0.24 mmol, 2.4 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.5 mmol, 5.0 eq).

    • Expert Insight: Using a slight excess of the amino acid and coupling reagents ensures the reaction drives to completion. DIPEA acts as a non-nucleophilic base to activate the system. Caution is advised as some building blocks, like the related Fmoc-Dab(Mtt)-OH, can be prone to lactamization upon pre-activation; for such cases, adding the reagents directly to the resin without a pre-incubation step is recommended.[21][22]

  • Coupling: Add the activation solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring & Washing: Perform a Kaiser test on a few beads of resin to confirm the absence of free primary amines, indicating complete coupling. Once complete, drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Selective On-Resin Mtt Group Deprotection

This protocol is performed after the full linear peptide has been assembled.

  • Resin Preparation: Swell the peptidyl-resin in DCM (5 mL) for 20 minutes. Drain the DCM.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% TFA (v/v) and 2-5% TIS (v/v) in DCM. For a 10 mL solution, this corresponds to 100-200 µL of TFA and 200-500 µL of TIS in DCM.

    • Self-Validating System: The TIS is a scavenger that quenches the highly reactive trityl cation as it is cleaved, preventing side reactions such as re-attachment to the peptide or alkylation of sensitive residues like Tryptophan.[12][14]

  • Cleavage Reaction: Add the deprotection cocktail (5 mL for 0.1 mmol resin) to the resin. Agitate gently. The solution will typically turn a characteristic yellow-orange color due to the formation of the Mtt cation.[14][23]

  • Reaction & Monitoring: Allow the reaction to proceed for 2 minutes. Drain the solution and repeat the treatment with fresh cocktail 5-10 times. To monitor completion, take a few resin beads, wash them with DCM, and add a drop of the cleavage cocktail. The absence of immediate color formation indicates the complete removal of the Mtt group.[12]

  • Neutralization and Washing: After complete deprotection, wash the resin thoroughly with DCM (5 x 5 mL). Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 x 5 mL) to ensure the newly freed Nδ-amine is in its basic, reactive form.

  • Final Washes: Wash the resin again with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for on-resin side-chain modification.

Diagram: Chemical Structure of Fmoc-(N-delta-4-methyltrityl)-D-ornithine

structure cluster_labels mol fmoc Fmoc Group (Base-Labile) mtt Mtt Group (Acid-Labile) orn D-Ornithine Core

Caption: Structure highlighting the D-ornithine core, Nα-Fmoc, and Nδ-Mtt groups.

Conclusion: An Enabling Technology for Peptide Innovation

Fmoc-(N-delta-4-methyltrityl)-D-ornithine is more than a mere building block; it is an enabling tool for advanced peptide design. Its well-defined orthogonal chemistry provides a reliable and precise method for introducing site-specific modifications. By understanding the causality behind the deprotection mechanisms and employing validated protocols, researchers can confidently synthesize complex architectures that are central to the next generation of peptide-based therapeutics, diagnostics, and research tools. The strategic application of this reagent empowers scientists to translate complex molecular designs into tangible, high-purity products, accelerating innovation in chemistry and medicine.

References

  • 4-Methyltrityl (Mtt): A New Protecting Group for the Side Chain Protection of Asn and Gln in Solid-Phase Peptide Synthesis. Peptide Research.[Link]

  • What Are Fmoc Protecting Groups? - Chemistry For Everyone. YouTube.[Link]

  • Fmoc Definition - Organic Chemistry Key Term. Fiveable.[Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.[Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia.[Link]

  • The deprotection of Lys(Mtt) revisited. Journal of Peptide Science.[Link]

  • The deprotection of Lys(Mtt) revisited | Request PDF. ResearchGate.[Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]

  • Selective Removal of Mtt Protecting Group From Amines. AAPPTec.[Link]

  • The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides | Request PDF. ResearchGate.[Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.[Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.[Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry.[Link]

  • Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.[Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health.[Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF. ResearchGate.[Link]

  • Fmoc-(Nd-4-methyltrityl)-L-ornithine - 5 g. Anaspec.[Link]

  • Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. PubMed Central.[Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Wobble.[Link]

  • Fmoc-Orn(Dde)-OH [269062-80-8]. AAPPTec.[Link]

  • L-Ornithine. PubChem.[Link]

  • Synthesis of Fmoc-protected 4-N,N,-dimethylaminophthalimidoalanine (1)... ResearchGate.[Link]

Sources

Introduction: The Strategic Importance of Orthogonal Protection

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-D-Orn(Mtt)-OH: Properties, Structure, and Strategic Applications in Advanced Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and peptide chemistry. It provides an in-depth analysis of the chemical properties, structure, and strategic applications of Nα-Fmoc-Nδ-(4-methyltrityl)-D-ornithine (Fmoc-D-Orn(Mtt)-OH), a cornerstone reagent for the synthesis of complex peptide architectures. The narrative moves beyond simple protocols to explain the underlying chemical principles and rationale that govern its effective use in Solid-Phase Peptide Synthesis (SPPS).

In the complex world of peptide synthesis, the ability to selectively mask and unmask reactive functional groups is paramount.[1][2] This principle, known as orthogonal protection, allows for the precise and controlled assembly of amino acids into sophisticated structures such as branched, cyclic, or labeled peptides.[1][3] Fmoc-D-Orn(Mtt)-OH is a quintessential example of an amino acid derivative designed for this purpose.

It incorporates two distinct protecting groups:

  • The Nα-Fmoc (9-fluorenylmethoxycarbonyl) group: A temporary protecting group for the alpha-amine, which is labile to basic conditions (e.g., piperidine). This allows for the stepwise elongation of the peptide chain.[4]

  • The Nδ-Mtt (4-methyltrityl) group: A semi-permanent protecting group for the side-chain delta-amine of ornithine. The Mtt group is highly sensitive to mild acidic conditions but is completely stable to the basic conditions used to remove the Fmoc group.[5]

This differential stability is the key to its utility, enabling the selective deprotection of the ornithine side-chain for on-resin modifications while the peptide backbone and other acid-labile protecting groups (like Boc or tBu) remain intact.[5]

Core Chemical Properties and Structure

Fmoc-D-Orn(Mtt)-OH is a white to off-white solid powder that is a critical building block in Fmoc-based SPPS.[6] Its fundamental properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 198545-20-9
Molecular Formula C₄₀H₃₈N₂O₄[7]
Molecular Weight 610.74 - 610.80 g/mol [7]
Appearance White to off-white solid/powder[6]
Solubility Soluble in DMF, DMSO, and other common organic synthesis solvents[6][8]
Storage Store at 0-8°C, sealed in a dry, dark place[9][10]
Molecular Structure

The structure of Fmoc-D-Orn(Mtt)-OH is defined by the D-ornithine core, with its alpha-amine protected by the bulky Fmoc group and its terminal side-chain amine protected by the even more sterically hindered and acid-sensitive Mtt group.

Caption: Chemical structure of Fmoc-D-Orn(Mtt)-OH.

The Power of Orthogonality: A Visual Workflow

The strategic advantage of Fmoc-D-Orn(Mtt)-OH lies in the tiered lability of its protecting groups. This orthogonality allows for a multi-stage synthesis on a solid support, as illustrated below.

Orthogonal_Protection Start Resin-Peptide-Orn(Mtt)-Fmoc Deprotect_Fmoc Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotect_Fmoc Step 1: Base Treatment Elongate Chain Elongation (Couple next Fmoc-AA-OH) Deprotect_Fmoc->Elongate Step 2 Repeat Repeat Cycle Elongate->Repeat Step 3 Repeat->Deprotect_Fmoc n cycles Full_Peptide Resin-Peptide(Side-Chain-Protected)-Orn(Mtt)-H Repeat->Full_Peptide Final Cycle Deprotect_Mtt Selective Mtt Deprotection (e.g., 1% TFA in DCM) Full_Peptide->Deprotect_Mtt Step 4: Mild Acid Treatment Final_Cleavage Final Cleavage & Global Deprotection (e.g., 95% TFA Cocktail) Full_Peptide->Final_Cleavage Path A (Linear Peptide) Modify_Side_Chain On-Resin Side-Chain Modification (e.g., Branching, Labeling) Deprotect_Mtt->Modify_Side_Chain Step 5 Modified_Peptide Resin-Modified-Peptide(Side-Chain-Protected) Modify_Side_Chain->Modified_Peptide Modified_Peptide->Final_Cleavage Path B (Modified Peptide) Purified_Product Purified Target Peptide Final_Cleavage->Purified_Product

Caption: Orthogonal workflow in SPPS using Fmoc-D-Orn(Mtt)-OH.

Field-Proven Methodologies and Experimental Protocols

The following protocols are grounded in established chemical principles and represent best practices for the use of Fmoc-D-Orn(Mtt)-OH.

Protocol 1: Standard Coupling in Fmoc-SPPS

This protocol details the incorporation of Fmoc-D-Orn(Mtt)-OH into a peptide sequence on a solid-phase resin.

Rationale: The carboxyl group of the amino acid is activated by a coupling reagent to form a highly reactive species, which then readily forms an amide bond with the free N-terminal amine of the resin-bound peptide. A base is required to activate the carboxyl group and maintain a neutral pH.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Nα-Fmoc group from the preceding amino acid. Wash thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-Orn(Mtt)-OH (3-5 equivalents over resin loading), a coupling reagent (e.g., HBTU, HATU; 0.98 eq relative to amino acid), and an activator base (e.g., DIPEA; 2 eq relative to coupling reagent) in DMF. Pre-activate for 2-5 minutes.

    • Expert Insight: While pre-activation is standard, for amino acids prone to side reactions like lactamization (a known issue with the shorter-chain Fmoc-Dab(Mtt)-OH), minimizing pre-activation time or using reagents like DEPBT can be beneficial.[11]

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the absence of free primary amines, indicating reaction completion.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle.

Protocol 2: Selective On-Resin Cleavage of the Mtt Group

This is the primary application that leverages the unique properties of this reagent. It allows for the unmasking of the ornithine side-chain amine for further modification.

Rationale: The Mtt group is a trityl-based ether, which is highly susceptible to cleavage by dilute trifluoroacetic acid (TFA). The released Mtt cation is a potent electrophile and must be "scavenged" to prevent it from re-attaching to the peptide or causing other side reactions. Trialkylsilanes like triisopropylsilane (TIS) serve as effective cation scavengers.[12]

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin containing the Orn(Mtt) residue in DCM for 30 minutes.

  • Cleavage Cocktail: Prepare a fresh solution of 1-2% TFA and 2-5% TIS in DCM.

    • Alternative Cocktail: For particularly sensitive sequences, a mixture of DCM/HFIP/TFE/TES (6.5:2:1:0.5) can also be used.[13]

  • Deprotection Reaction: Treat the resin with the cleavage cocktail (approx. 10 mL per gram of resin). Gently agitate at room temperature. The reaction progress can be monitored by the appearance of a characteristic orange/yellow color from the released Mtt cation.

  • Reaction Time: Perform multiple short treatments (e.g., 10-15 treatments of 2 minutes each) rather than one long treatment. This is more efficient and minimizes potential side reactions. Collect the filtrate after each treatment.

  • Monitoring: To confirm completion, take a small sample of resin beads, wash them with DCM, and add a drop of concentrated TFA. The immediate appearance of a strong orange color indicates residual Mtt groups; if the solution remains clear, the cleavage is complete.[12][14]

  • Neutralization and Washing: After complete cleavage, wash the resin thoroughly with DCM (3-5 times). Neutralize the resin-bound peptide with a solution of 10% DIPEA in DMF (2 x 5 minutes).

  • Final Wash: Wash the resin again with DMF (3-5 times) and DCM (2-3 times). The resin is now ready for side-chain modification.

Mtt_Cleavage_Workflow Start Resin-Peptide-Orn(Mtt) Swell Swell Resin in DCM Start->Swell Treat Treat with 1% TFA / 2% TIS in DCM Swell->Treat Monitor Monitor (Orange Color) Qualitative Test Treat->Monitor Repeat 10-15x Monitor->Treat Incomplete Wash_Neutralize Wash (DCM) Neutralize (DIPEA/DMF) Monitor->Wash_Neutralize Complete Ready Resin-Peptide-Orn(NH₂) Ready for Modification Wash_Neutralize->Ready

Caption: Workflow for selective on-resin Mtt group deprotection.

Key Applications in Advanced Peptide Synthesis

The ability to selectively functionalize the ornithine side-chain opens a vast landscape of possibilities for creating complex and high-value peptides.

  • Branched Peptides: After Mtt removal, a second, distinct peptide chain can be synthesized directly onto the ornithine side-chain amine. This is a common strategy for developing synthetic vaccines and multi-antigenic peptides (MAPs).[13][15]

  • Side-Chain Cyclization: The deprotected side-chain amine can be reacted with an activated C-terminus or a side-chain carboxyl group (e.g., from Asp or Glu) to form a head-to-side-chain or side-chain-to-side-chain lactam bridge, introducing conformational constraints that can enhance biological activity and stability.[16]

  • Conjugation and Labeling: The exposed amine serves as a perfect handle for attaching various moieties, including fluorescent dyes for imaging, biotin for affinity purification, polyethylene glycol (PEG) to improve solubility and half-life, or cytotoxic payloads for targeted drug delivery.

Safety and Handling

As with all fine chemicals, Fmoc-D-Orn(Mtt)-OH should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always use safety glasses, gloves, and a lab coat. When handling the powder outside of a fume hood, a dust mask is recommended to prevent inhalation.[17]

  • Hazards: May cause skin, eye, and respiratory irritation.[17] Avoid dust formation.

  • Handling: Use in a well-ventilated area or a chemical fume hood.

  • SDS: Always consult the material safety data sheet (MSDS) provided by the supplier for complete and specific safety information before use.[18]

References

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • ResearchGate. (2020). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023). What is solid phase peptide synthesis?. Retrieved from [Link]

  • Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496. Retrieved from [Link]

  • Aapptec. (n.d.). Safety Data Sheet for Fmoc-D-Phe(3-Me)-OH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Lys(Mtt)-OH [198544-94-4]. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-D-Orn(Mtt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of N-α-Fmoc-N-δ-(4-methyltrityl)-D-ornithine (Fmoc-D-Orn(Mtt)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the causal logic behind key procedural choices, ensuring both technical accuracy and practical reproducibility. We present a self-validating system, integrating detailed synthesis protocols with robust purification strategies and rigorous analytical characterization. This guide is grounded in authoritative chemical principles, with in-text citations linking to primary and technical literature, to provide a trusted resource for the preparation of this high-value amino acid derivative.

Introduction: The Strategic Importance of Orthogonal Protection

In the intricate architecture of synthetic peptides, the ability to selectively modify specific amino acid side chains is paramount. This capability underpins the creation of branched peptides, cyclic structures, and the attachment of labels or other moieties at precise locations within a sequence. The title compound, Fmoc-D-Orn(Mtt)-OH, is a premier example of an orthogonally protected amino acid, engineered to grant chemists this exact level of control.

The strategic value of Fmoc-D-Orn(Mtt)-OH lies in the differential lability of its two protecting groups:

  • The N-α-Fmoc (9-fluorenylmethoxycarbonyl) group: This group shields the alpha-amino function, which is involved in the formation of the peptide backbone. The Fmoc group is famously base-labile, readily cleaved by secondary amines like piperidine during standard SPPS cycles.[1] This allows for the sequential addition of amino acids to the growing peptide chain.

  • The N-δ-Mtt (4-methyltrityl) group: Protecting the delta-amino group of the ornithine side chain, the Mtt group is highly acid-labile.[2] It can be selectively removed under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid in dichloromethane) that leave the more robust acid-labile protecting groups (like Boc or tBu) and the peptide-resin linkage intact.[3][4]

This orthogonality is the cornerstone of its utility; one can deprotect and react with the side chain on-resin without disrupting the peptide backbone or its anchor to the solid support. This guide will detail a reliable pathway to synthesize and purify this versatile reagent to a high degree of purity.

Synthetic Strategy: A Two-Stage Approach

The synthesis of Fmoc-D-Orn(Mtt)-OH is logically approached in two principal stages, starting from D-Ornithine hydrochloride. The first stage involves the selective protection of the side-chain δ-amino group with the bulky Mtt group. The second stage is the protection of the α-amino group with the Fmoc moiety.

Synthesis_Workflow cluster_0 Stage 1: Side-Chain Protection cluster_1 Stage 2: Nα-Fmoc Protection cluster_2 Purification & Analysis D_Orn D-Ornithine • HCl H_D_Orn_Mtt H-D-Orn(Mtt)-OH D_Orn->H_D_Orn_Mtt 1. Mtt-Cl 2. DIPEA in DCM/MeOH Fmoc_D_Orn_Mtt Fmoc-D-Orn(Mtt)-OH H_D_Orn_Mtt->Fmoc_D_Orn_Mtt 1. Fmoc-OSu 2. NaHCO₃ (aq) / Dioxane Crude_Product Crude Product Fmoc_D_Orn_Mtt->Crude_Product Aqueous Work-up Purified_Product Purified Fmoc-D-Orn(Mtt)-OH Crude_Product->Purified_Product Recrystallization or Prep-HPLC Analysis HPLC, NMR, MS Purified_Product->Analysis Characterization

Caption: Overall workflow for the synthesis and purification of Fmoc-D-Orn(Mtt)-OH.

Detailed Experimental Protocols

Stage 1: Synthesis of H-D-Orn(Mtt)-OH Intermediate

Causality: The first step is the selective protection of the more nucleophilic and sterically accessible δ-amino group of D-ornithine. The α-amino group's reactivity is temporarily suppressed by its protonation (from the hydrochloride salt) and the formation of a zwitterion in the reaction medium. A hindered tertiary base, diisopropylethylamine (DIPEA), is used to scavenge the HCl generated from the reaction of 4-methyltrityl chloride (Mtt-Cl) without significantly deprotonating the α-ammonium group, thus favoring side-chain protection.

Protocol:

  • Dissolution: Suspend D-Ornithine hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH). The mixture will not form a clear solution.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add DIPEA (2.2 eq) dropwise while stirring.

  • Mtt Protection: In a separate flask, dissolve 4-methyltrityl chloride (Mtt-Cl, 1.05 eq) in DCM. Add this solution dropwise to the ornithine suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude H-D-Orn(Mtt)-OH as a foam or solid. This crude product is often used in the next step without further purification.

Stage 2: Synthesis of Fmoc-D-Orn(Mtt)-OH

Causality: This step utilizes the Schotten-Baumann reaction conditions for N-acylation.[5] The free α-amino group of the H-D-Orn(Mtt)-OH intermediate is reacted with an activated Fmoc source, typically N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is performed in a biphasic system (dioxane/aqueous NaHCO₃) where the bicarbonate base maintains a sufficiently alkaline pH to deprotonate the α-amino group, allowing it to act as a nucleophile, while also neutralizing the N-hydroxysuccinimide (HOSu) byproduct.

Protocol:

  • Dissolution: Dissolve the crude H-D-Orn(Mtt)-OH (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Fmoc-OSu Addition: To this vigorously stirred solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise at room temperature.

  • Reaction: Continue stirring at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Dilute the reaction mixture with a significant volume of water.

    • Wash the aqueous mixture twice with diethyl ether to remove unreacted Fmoc-OSu and other non-polar byproducts.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl. The product will precipitate as a white solid.

    • Extract the precipitated product into ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and evaporate the solvent under reduced pressure to yield the crude Fmoc-D-Orn(Mtt)-OH.

Reagent Summary (per 10 mmol D-Ornithine • HCl)
Stage Reagent Typical Quantity
Stage 1D-Ornithine • HCl1.69 g
4-Methyltrityl chloride (Mtt-Cl)3.24 g
Diisopropylethylamine (DIPEA)3.83 mL
Stage 2H-D-Orn(Mtt)-OH (crude from Stage 1)~4.0 g
Fmoc-OSu3.54 g
Sodium Bicarbonate (NaHCO₃)~1.7 g in water

Purification: A Self-Validating System

The purification of the final product is critical to its performance in SPPS. Trace impurities can lead to side reactions, truncated sequences, or difficult purification of the final peptide.[4] A two-pronged approach of recrystallization and/or preparative HPLC ensures the highest purity.

Recrystallization

Causality: Recrystallization is an effective method for removing impurities with different solubility profiles from the target compound. For Fmoc-amino acids, a common and effective solvent system is a polar solvent in which the compound is soluble at elevated temperatures (e.g., toluene or ethyl acetate) and a non-polar solvent in which it is poorly soluble (e.g., hexane or heptane) to induce precipitation upon cooling.

Protocol:

  • Dissolve the crude Fmoc-D-Orn(Mtt)-OH in a minimal amount of hot toluene (approx. 50 °C).

  • Once fully dissolved, slowly add hexane dropwise with stirring until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in a refrigerator (4 °C) for several hours or overnight to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Causality: For removing closely related impurities, such as dipeptides or incompletely protected starting material, preparative reverse-phase HPLC is the most powerful technique. The separation is based on the differential partitioning of the crude mixture components between the non-polar stationary phase (e.g., C18) and the polar mobile phase. The highly hydrophobic Fmoc and Mtt groups cause the desired product to be well-retained, allowing for excellent separation from less hydrophobic impurities.

Protocol:

  • Sample Preparation: Dissolve the crude or recrystallized product in a minimal volume of a 1:1 mixture of acetonitrile and water.

  • Column and Mobile Phases:

    • Column: C18, 10 µm particle size (e.g., 20 x 250 mm).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient Elution: Run a linear gradient, for example, from 30% B to 90% B over 40 minutes. The exact gradient should be optimized based on an initial analytical HPLC run.

  • Detection & Fraction Collection: Monitor the elution at 214 nm (peptide bond) and 265 nm (Fmoc group). Collect fractions corresponding to the main product peak.

  • Product Recovery: Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final product as a fluffy, white powder.

Purification Method Comparison
Method Advantages
Recrystallization Scalable, cost-effective, good for removing bulk, dissimilar impurities.
Preparative HPLC Highest resolution, excellent for removing closely related impurities, provides direct purity analysis.

Analytical Characterization for Quality Assurance

Validation of the final product's identity and purity is non-negotiable. A combination of HPLC, Mass Spectrometry, and NMR spectroscopy provides a complete analytical picture.

Analytical_QA cluster_hplc Purity Assessment cluster_ms Identity Confirmation cluster_nmr Structural Verification Product Fmoc-D-Orn(Mtt)-OH HPLC Analytical RP-HPLC Product->HPLC MS Mass Spectrometry (ESI-MS) Product->MS NMR ¹H NMR Product->NMR Purity >98% Purity (at 214/265 nm) HPLC->Purity Mass Expected m/z [M+H]⁺ ≈ 611.7 MS->Mass Structure Characteristic Peaks: - Aromatic (Fmoc, Mtt) - Aliphatic (Ornithine) NMR->Structure

Caption: Triad of analytical methods for quality assurance of the final product.

  • High-Performance Liquid Chromatography (HPLC):

    • Conditions: C18 column (e.g., 4.6 x 250 mm, 5 µm), with the same mobile phases as preparative HPLC.

    • Expected Result: A single major peak with a purity of ≥98% by area integration at 265 nm.[6]

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in positive ion mode.

    • Expected Result: The molecular weight of Fmoc-D-Orn(Mtt)-OH is 610.74 g/mol . The primary ion observed should be the protonated molecule [M+H]⁺ at m/z ≈ 611.7.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Solvent: Typically CDCl₃ or DMSO-d₆.

    • Expected Result: The spectrum should show a complex pattern of signals corresponding to the distinct protons of the molecule. Key regions include:

      • Aromatic Region (~7.0-7.8 ppm): Overlapping signals from the 13 protons of the Fmoc group and the 14 protons of the Mtt group.

      • Ornithine Backbone (~1.5-4.5 ppm): Signals for the α, β, and γ protons.

      • Mtt Methyl Group (~2.3 ppm): A characteristic singlet for the methyl group protons.[7]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Stage 1 Incomplete reaction; Mtt-Cl hydrolysis.Ensure anhydrous conditions for the reaction. Check the quality of Mtt-Cl.
Presence of di-Mtt protected product Excess Mtt-Cl or strong base causing α-amino deprotonation.Use the recommended stoichiometry. Use a hindered base like DIPEA.
Low yield in Stage 2 Incomplete reaction; poor solubility of intermediate.Ensure vigorous stirring. Allow longer reaction times. Check the quality of Fmoc-OSu.
Product is an oil, not a solid Presence of residual solvents or impurities.Attempt co-evaporation with a solvent like toluene. Proceed with preparative HPLC purification.
Premature Mtt group loss Exposure to acidic conditions during work-up.Ensure all aqueous washes (especially bicarbonate) are neutral or slightly basic before acidification. Use cold, dilute acid for precipitation.[8]
Final product has low HPLC purity Inefficient recrystallization; presence of closely-related impurities.Perform a second recrystallization with a different solvent system or purify via preparative HPLC.

Conclusion

The synthesis and purification of Fmoc-D-Orn(Mtt)-OH is a multi-step process that demands careful control over reaction conditions and rigorous purification to yield a product suitable for high-stakes applications like therapeutic peptide synthesis. By understanding the chemical principles behind each step—from the strategic selection of orthogonal protecting groups to the rationale for specific work-up and purification procedures—researchers can reliably produce this valuable building block with high purity and confidence. The self-validating workflow presented in this guide, combining robust synthesis with comprehensive purification and analysis, provides a clear and reproducible path to success.

References

  • Lokey Lab Protocols. (2017). Fmoc. UC Santa Cruz. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Biron, E., & Kessler, H. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

  • The Royal Society of Chemistry. (2008). Supporting Information for Chemical Communications. [Link]

  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

  • Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496. [Link]

  • MySkinRecipes. (n.d.). Fmoc-d-orn(mtt)-oh. [Link]

Sources

Fmoc-D-Orn(Mtt)-OH solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Fmoc-D-Orn(Mtt)-OH: A Deep Dive into Solubility Characteristics for Optimized Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nα-Fmoc-Nδ-(4-methyltrityl)-D-ornithine (Fmoc-D-Orn(Mtt)-OH) is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly for the construction of branched, cyclic, or otherwise modified peptides. The strategic utility of this derivative hinges on the semi-permanent nature of the Mtt protecting group, which allows for orthogonal deprotection and subsequent side-chain manipulation.[1] However, the successful incorporation of Fmoc-D-Orn(Mtt)-OH into a growing peptide chain is fundamentally dependent on its solubility in the solvents used for coupling reactions. Inadequate solubility can lead to significant challenges, including poor reaction kinetics, incomplete coupling, and the formation of deletion sequences, which ultimately compromise the yield and purity of the final product.[2] This guide provides a comprehensive analysis of the factors governing the solubility of Fmoc-D-Orn(Mtt)-OH, offers a qualitative assessment across a range of common organic solvents, and details a robust experimental protocol for the precise determination of equilibrium solubility.

The Molecular Architecture of Fmoc-D-Orn(Mtt)-OH: A Tripartite Influence on Solubility

The solubility behavior of Fmoc-D-Orn(Mtt)-OH is not dictated by a single feature but is rather a synergistic outcome of its three primary structural components: the Nα-Fmoc group, the D-ornithine backbone, and the Nδ-Mtt group. Understanding the contribution of each is critical for predicting its behavior in various solvent systems.

  • The Nα-Fmoc Group (9-fluorenylmethoxycarbonyl): This large, aromatic, and highly hydrophobic moiety is the cornerstone of modern SPPS.[3] While its primary function is the temporary protection of the alpha-amine, its hydrophobicity generally confers good solubility in many non-polar and polar aprotic organic solvents.[4][5]

  • The D-Ornithine Backbone: As an amino acid, the ornithine core possesses both a carboxylic acid and (after Fmoc removal) a primary amine. The free carboxylic acid group provides a site for hydrogen bonding and contributes a degree of polarity to the molecule.

  • The Nδ-Mtt Group (4-Methyltrityl): Similar to the Fmoc group, the Mtt group is a large, bulky, and hydrophobic protecting group.[1] Its presence on the side chain significantly increases the overall non-polar character of the molecule, heavily influencing its interaction with solvents. The Mtt group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be selectively cleaved under very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7]

The combined effect of these three components results in a large molecule (MW: 610.8 g/mol ) with significant hydrophobic character, predisposing it to favorable interactions with organic solvents that can effectively solvate these bulky groups.

cluster_influences Structural Components cluster_properties Key Physicochemical Properties A Fmoc-D-Orn(Mtt)-OH Solubility Profile B Nα-Fmoc Group A->B C D-Ornithine Backbone A->C D Nδ-Mtt Group A->D B_prop Large & Hydrophobic (Aromatic) B->B_prop imparts C_prop Polar Core (Carboxylic Acid) C->C_prop provides D_prop Very Large & Hydrophobic (Trityl-based) D->D_prop imparts

Caption: Factors influencing Fmoc-D-Orn(Mtt)-OH solubility.

Qualitative Solubility Profile in Common SPPS Solvents

While precise, quantitative solubility data for every Fmoc-amino acid derivative is not always readily available in published literature, a robust qualitative assessment can be made based on fundamental chemical principles and empirical observations from the field.[3] The principle of "like dissolves like" is the primary guide: the bulky, hydrophobic Fmoc and Mtt groups require solvents that can effectively solvate them.

Table 1: Qualitative Solubility of Fmoc-D-Orn(Mtt)-OH

Solvent ClassSolventAbbreviationExpected SolubilityRationale & Field Insights
Polar Aprotic N,N-DimethylformamideDMFHigh to Excellent The gold standard for SPPS. DMF's polarity and structure are ideal for solvating both the protected amino acid and the growing peptide chain, and for swelling the polystyrene resin support.[3][4]
N-Methyl-2-pyrrolidoneNMPHigh to Excellent An excellent alternative to DMF, often demonstrating superior solvating properties for complex or aggregation-prone sequences.[8]
Dimethyl SulfoxideDMSOHigh A very strong polar aprotic solvent capable of dissolving many Fmoc-amino acids.[9] Often used as a co-solvent to disrupt aggregation.[10]
Chlorinated DichloromethaneDCMModerate to Low DCM is significantly less polar than DMF or NMP. While it is used for the Mtt deprotection step, its capacity to dissolve the parent Fmoc-D-Orn(Mtt)-OH for coupling is limited.[3]
Ethers TetrahydrofuranTHFLow to Insoluble Generally a poor solvent for most Fmoc-amino acids due to its lower polarity and inability to effectively disrupt intermolecular hydrogen bonds.
Nitriles AcetonitrileACN / MeCNLow Often used in HPLC for purification, but its utility as a primary solvent for coupling reactions is limited by the lower solubility of many Fmoc-amino acids.[4]
Alcohols Methanol / EthanolMeOH / EtOHLow to Insoluble Polar protic solvents like alcohols are generally poor choices. They can interfere with coupling reactions and are not effective at solvating the large hydrophobic protecting groups.

Gold Standard Protocol: Experimental Determination of Equilibrium Solubility

For applications requiring precise concentrations or for the development of novel synthetic methodologies, empirical determination of solubility is indispensable. The shake-flask method is the most reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Causality Behind the Method:

This protocol is designed as a self-validating system. By ensuring the presence of excess, undissolved solute and allowing the system to reach equilibrium, we can be confident that the measured concentration of the supernatant represents the true saturation point at that temperature. Each step, from filtration to HPLC quantification, is designed to isolate and accurately measure this value.

Step-by-Step Methodology:
  • Materials & Reagents:

    • Fmoc-D-Orn(Mtt)-OH

    • Solvent of interest (e.g., DMF, NMP, DCM)

    • Calibrated analytical balance

    • Glass vials with screw caps

    • Orbital shaker or vortex mixer

    • Temperature-controlled environment (e.g., incubator at 25 °C)

    • Syringes and 0.2 µm syringe filters (ensure filter compatibility with the solvent)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase HPLC column

    • Volumetric flasks and pipettes for standard preparation

  • Protocol:

    • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of Fmoc-D-Orn(Mtt)-OH in the chosen solvent at known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL). These will be used to generate a calibration curve.

    • Sample Preparation: Add an excess amount of Fmoc-D-Orn(Mtt)-OH to a vial containing a known volume (e.g., 2 mL) of the solvent. "Excess" means enough solid should remain visible after the equilibration period.

    • Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24-48 hours.[4] A preliminary experiment can be run to confirm the time required to reach a stable concentration.

    • Sample Extraction and Filtration: Allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.2 µm syringe filter into a clean vial. This step is absolutely critical to remove any undissolved microparticles that would falsely inflate the measured concentration.[4]

    • Quantification: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your HPLC calibration curve. Analyze the diluted sample and the prepared standard solutions by HPLC. The Fmoc group has a strong UV absorbance, making detection at ~265 nm or ~301 nm ideal.[4]

    • Data Analysis:

      • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

      • Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration of your diluted sample.

      • Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This final value represents the equilibrium solubility.

cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Add Excess Fmoc-D-Orn(Mtt)-OH to Solvent C 3. Equilibrate (24-48h at 25°C on orbital shaker) A->C Shake B 2. Prepare HPLC Standard Solutions F 6. Analyze Standards & Sample by HPLC B->F D 4. Filter Supernatant (0.2 µm Syringe Filter) C->D Extract E 5. Dilute Sample to known factor D->E Prepare for HPLC E->F G 7. Generate Calibration Curve F->G H 8. Calculate Solubility (mg/mL or M) G->H Interpolate

Caption: Workflow for Equilibrium Solubility Determination.

Practical Implications for Solid-Phase Peptide Synthesis (SPPS)

Understanding and controlling the solubility of Fmoc-D-Orn(Mtt)-OH is not an academic exercise; it has direct consequences on the success of a synthesis.

  • Stock Solution Stability: For automated synthesis, reagents are often prepared as stock solutions. Knowing the solubility limit prevents the reactant from precipitating over time, which would lead to failed couplings. It is best practice to prepare solutions fresh, but if storage is necessary, they should be kept well below the saturation point.

  • Coupling Efficiency: The concentration of the activated amino acid directly impacts reaction kinetics. If the solubility is low, achieving the necessary molar excess for an efficient coupling reaction can be difficult, requiring larger solvent volumes or extended reaction times.

  • Preventing Aggregation: Using a solvent in which the protected amino acid is highly soluble, such as DMF or NMP, helps to ensure the molecule remains fully solvated and available for reaction, minimizing the risk of aggregation-related side reactions.[10]

Conclusion

Fmoc-D-Orn(Mtt)-OH is a powerful tool for advanced peptide chemistry, but its effective use is underpinned by a thorough understanding of its solubility. The large, hydrophobic Fmoc and Mtt groups render it highly soluble in polar aprotic solvents like DMF and NMP, which should be the default choice for coupling reactions. Conversely, its solubility is limited in less polar solvents like DCM or protic solvents like alcohols. For researchers pioneering new methods or optimizing critical syntheses, the detailed shake-flask protocol provided herein offers a robust framework for quantifying solubility, thereby enabling a more controlled, efficient, and successful approach to peptide synthesis.

References

  • A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. (n.d.). Benchchem.
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. (n.d.). Benchchem.
  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (n.d.). Benchchem.
  • The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. (n.d.). ResearchGate.
  • Amino Acid solubility question. (2017). Reddit.
  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.
  • Selective Removal of Mtt Protecting Group From Amines. (n.d.). Aapptec Peptides.
  • Role of Mtt protecting group in peptide synthesis. (n.d.). Benchchem.
  • Fmoc-Orn(Mtt)-OH. (n.d.). CymitQuimica.
  • Fmoc-D-Orn(Mtt)-OH. (n.d.). Advanced ChemTech.
  • Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate.
  • Fmoc-Orn(Mtt)-OH Novabiochem. (n.d.). Sigma-Aldrich.
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
  • Fmoc-D-Orn(Mtt)-OH. (n.d.). ChemPep.
  • FMOC-ORN(MTT)-OH. (n.d.). ChemicalBook.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Fmoc-Orn(Mtt)-OH. (n.d.). Alfa Chemistry.

Sources

An In-Depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-D-Orn(Mtt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonality in Advanced Peptide Synthesis

In the sophisticated landscape of peptide science and therapeutic development, the precise chemical synthesis of complex peptides is paramount. Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, remains the cornerstone of this endeavor, relying on the sequential addition of amino acids to a growing chain anchored on a solid support.[1] Central to the success of SPPS is the concept of orthogonality : the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting others.[2][3][4] This strategic deployment of protecting groups is what allows for the synthesis of intricate peptide architectures, such as branched, cyclic, and labeled peptides, with high fidelity.[2][5]

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, typically tert-butyl (tBu) based, for the permanent protection of reactive amino acid side chains.[1][2][6] This guide focuses on a key player within this orthogonal framework: Fmoc-D-Orn(Mtt)-OH . The 4-methyltrityl (Mtt) group, a highly acid-labile moiety, provides an additional layer of orthogonality, enabling selective deprotection of the ornithine side chain under exceptionally mild acidic conditions. This allows for site-specific modifications on the resin-bound peptide, a critical capability in the development of next-generation peptide therapeutics.[7][8]

This technical guide, intended for professionals in peptide research and drug development, will provide a comprehensive exploration of the theory, application, and detailed protocols for leveraging the unique properties of Fmoc-D-Orn(Mtt)-OH in complex peptide synthesis.

The 4-Methyltrityl (Mtt) Group: A Tool for Precision in Peptide Modification

The Mtt group is a derivative of the trityl (Trt) group, distinguished by a methyl group on one of the phenyl rings. This electron-donating methyl group enhances the stability of the carbocation formed during acid-mediated cleavage, rendering the Mtt group significantly more labile to acid than the parent Trt group and other common acid-labile protecting groups like Boc and tBu.[7][9] The general order of acid lability for trityl-based protecting groups is: Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt (trityl).[7][10]

The key advantages of employing the Mtt group for the side-chain protection of D-ornithine are:

  • Exceptional Acid Lability: The Mtt group can be selectively cleaved using very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 1-2%.[2][7][11][12] This is in stark contrast to the much stronger acidic conditions (e.g., >90% TFA) required to remove tBu-based protecting groups.[2]

  • Stability to Base: The Mtt group is completely stable to the basic conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF), a prerequisite for its use in Fmoc-based SPPS.[7]

  • Orthogonality: The ability to deprotect the Mtt group without affecting tBu or Boc groups is the cornerstone of its utility.[7][9] This allows for a modular approach to on-resin modifications.

  • Visual Monitoring: The cleavage of the Mtt group generates a stable Mtt carbocation, which imparts a distinctive intense yellow color to the reaction solution.[7][13] This provides a convenient visual indicator of the deprotection progress.

Mechanism of Mtt Group Cleavage

The cleavage of the Mtt group from the δ-amino group of ornithine proceeds via an acid-catalyzed mechanism. Protonation of the nitrogen atom weakens the C-N bond, leading to the departure of the highly stabilized Mtt carbocation.

To prevent potential side reactions, such as re-attachment of the Mtt cation to the peptide or other nucleophilic sites (e.g., the indole side chain of tryptophan), a scavenger must be included in the deprotection solution.[7] Triisopropylsilane (TIS) or triethylsilane (TES) are commonly used for this purpose, as they efficiently trap the liberated Mtt carbocation.[7][13]

Mtt_Cleavage_Mechanism Orn(Mtt)-Peptide Resin-Bound Peptide with Orn(Mtt) Protonated_Intermediate Protonated Intermediate Orn(Mtt)-Peptide->Protonated_Intermediate + H+ Protonation H+ (from TFA) Deprotected_Orn Resin-Bound Peptide with free Orn side chain Protonated_Intermediate->Deprotected_Orn Mtt_Cation Mtt+ Cation (Yellow Color) Protonated_Intermediate->Mtt_Cation Cleavage Cleavage Trapped_Mtt Trapped Mtt-Scavenger Adduct Mtt_Cation->Trapped_Mtt + Scavenger Scavenger TIS/TES (Scavenger)

Caption: Mechanism of acid-catalyzed Mtt group cleavage.

Core Applications of Fmoc-D-Orn(Mtt)-OH in Drug Development

The unique properties of the Mtt protecting group make Fmoc-D-Orn(Mtt)-OH an indispensable tool for the synthesis of complex peptides with therapeutic potential.

  • Synthesis of Branched Peptides: The selective deprotection of the ornithine side chain allows for the assembly of a second peptide chain, creating branched peptides. This is a common strategy for developing synthetic vaccines and multi-antigenic peptides (MAPs).[7]

  • On-Resin Cyclization: The exposed δ-amino group of ornithine can be used as a nucleophile for on-resin cyclization, forming a lactam bridge with the C-terminus or a side-chain carboxyl group of another amino acid (e.g., Asp or Glu).[5] This is a powerful technique for constraining peptide conformation and enhancing biological activity.

  • Attachment of Payloads and Labels: The deprotected ornithine side chain serves as a convenient handle for the attachment of various moieties, including fluorescent dyes, chelating agents for radiolabeling, polyethylene glycol (PEG) chains for half-life extension, or cytotoxic payloads for targeted drug delivery.[7][8]

Applications_Workflow cluster_modifications Modification Pathways start Start SPPS with Fmoc-D-Orn(Mtt)-OH spps Assemble Linear Peptide (Fmoc deprotection with piperidine) start->spps mtt_deprotection Selective Mtt Deprotection (1-2% TFA in DCM with TIS) spps->mtt_deprotection modification On-Resin Side-Chain Modification mtt_deprotection->modification branched Branched Peptide Synthesis modification->branched cyclic On-Resin Cyclization modification->cyclic conjugation Conjugation of Labels/Payloads modification->conjugation final_cleavage Final Cleavage from Resin & Global Deprotection branched->final_cleavage cyclic->final_cleavage conjugation->final_cleavage end Purified Modified Peptide final_cleavage->end

Caption: Workflow for on-resin modification using Fmoc-D-Orn(Mtt)-OH.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experimental workflows involving Fmoc-D-Orn(Mtt)-OH.

Protocol 1: Selective On-Resin Deprotection of the Mtt Group

This protocol describes the selective removal of the Mtt group from the side chain of a D-ornithine residue in a peptide that is anchored to a solid support.

Materials and Reagents:

  • Peptide-resin containing an Orn(Mtt) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Deprotection Solution Preparation:

Prepare the Mtt deprotection solution immediately before use. For every 10 mL of solution, combine:

  • 9.7 mL of DCM

  • 0.1 mL of TFA (1% v/v)

  • 0.2 mL of TIS (2% v/v)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (approximately 10 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.

  • DCM Wash: Drain the DCM and wash the resin twice with fresh DCM.

  • Mtt Deprotection: Add the freshly prepared Mtt deprotection solution (TFA/TIS/DCM, 1:2:97 v/v/v) to the resin (approximately 10 mL per gram of resin).[11][14]

  • Reaction: Gently agitate the resin at room temperature for 30 minutes.[11][14]

  • Monitoring (Optional but Recommended): Take a few resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate and intense orange or yellow color indicates the presence of the Mtt group. If the test is positive, continue the deprotection for another 30 minutes and re-test.[11][14] The reaction is complete when the solution no longer turns yellow upon addition of TFA.

  • Filtration and Washing: Drain the deprotection solution and wash the resin thoroughly as follows:

    • DCM (2 times)[11][14]

    • Methanol (MeOH) (2 times)[14]

    • DCM (2 times)[14]

    • 1% DIEA in DMF (2 times)[14]

    • DMF (2 times)[14]

  • Proceed to Next Step: The resin is now ready for the subsequent on-resin modification (e.g., coupling of another amino acid, cyclization, or labeling).

Data Summary Table
ParameterValue/ConditionRationale/NotesReference(s)
Mtt Deprotection Reagent 1-2% TFA in DCMMild acidic condition for selective Mtt cleavage.[7][11][13]
Scavenger 2-5% TIS or TESTraps the liberated Mtt carbocation to prevent side reactions.[7][13]
Reaction Time 30-60 minutes (repeated as necessary)Sequence-dependent; monitor for completion.[11][14]
Monitoring Colorimetric test with concentrated TFAIntense yellow/orange color indicates presence of Mtt.[11][14]
Neutralization 1-10% DIEA in DMFNeutralizes residual acid before subsequent coupling steps.[11][14]

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The visual monitoring of the Mtt cation provides a real-time qualitative assessment of the deprotection reaction's progress. For quantitative validation, a small aliquot of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the Mtt group before proceeding with subsequent synthetic steps. This analytical checkpoint ensures the fidelity of the synthetic process and the homogeneity of the final product.

Furthermore, the inclusion of a scavenger like TIS is a critical control element. Running a parallel deprotection without a scavenger would likely demonstrate the formation of side products, thereby validating the necessity of this reagent for a clean and efficient reaction.

Conclusion

The orthogonal protection strategy employing Fmoc-D-Orn(Mtt)-OH represents a powerful and versatile tool in the arsenal of the modern peptide chemist. Its unique combination of stability to base and lability to very mild acid allows for a level of synthetic precision that is essential for the creation of complex and highly modified peptide structures. By understanding the underlying chemical principles and adhering to validated protocols, researchers and drug development professionals can effectively leverage this strategy to advance the frontiers of peptide-based therapeutics and diagnostics.

References

  • The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc and Boc Protecting Groups. Benchchem.
  • Role of Mtt protecting group in peptide synthesis. Benchchem.
  • Orthogonal Protection Strategy in Fmoc Chemistry: An In-depth Technical Guide. Benchchem.
  • Mtt Protecting Group: A Superior Choice for Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Semantic Scholar.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Amino Acid Sidechain Deprotection. Aapptec Peptides.
  • Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group
  • The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Peptide Nucleic Acid-Templated Selenocystine-Selenoester Ligation Enables Rapid miRNA Detection. The Royal Society of Chemistry.
  • Solid phase peptide synthesis: New resin and new protecting group. CORE.
  • Elimination of partial cleavage of acid labile groups during removal of Mtt protection. 5z.com.
  • Amino Acid Deriv
  • Fmoc-D-Lys(Mtt)-OH in Drug Development: A Synthesis Perspective.
  • Fmoc-Orn(Mtt)-OH Novabiochem. Sigma-Aldrich.
  • Peptide Modifications; Cyclization; Stapled peptides; phosphoryl

Sources

An In-depth Technical Guide on the Role of the 4-methyltrityl (Mtt) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of complex peptide synthesis and drug development, the strategic deployment of protecting groups is a critical factor dictating the success of a synthetic endeavor. Among the diverse array of protective moieties, the 4-methyltrityl (Mtt) group has emerged as a cornerstone for its unique properties, particularly within the realm of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive technical overview of the Mtt protecting group, delving into its chemical characteristics, mechanistic underpinnings, and strategic applications. We will explore its pivotal role in enabling orthogonal protection schemes for the synthesis of intricate peptide architectures such as branched and cyclic peptides. Detailed, field-proven protocols for the introduction and selective cleavage of the Mtt group are provided, alongside a comparative analysis of its lability against other common protecting groups. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering the in-depth knowledge required to effectively leverage the Mtt group in their synthetic strategies.

Introduction: The Strategic Importance of Orthogonal Protection

The synthesis of peptides, particularly those with complex structures or modifications, relies on a meticulously planned strategy of protecting and deprotecting various reactive functional groups on the amino acid building blocks.[1] The concept of "orthogonality" is paramount in this context; it refers to the use of protecting groups that can be removed under distinct chemical conditions, leaving other protecting groups in the molecule unaffected.[2] This allows for the sequential and site-specific manipulation of the growing peptide chain.

The two most prevalent strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu approaches.[3][] The Fmoc/tBu strategy, favored for its milder reaction conditions, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for the "permanent" protection of amino acid side chains.[3]

Within this Fmoc/tBu framework, the 4-methyltrityl (Mtt) group has carved out a crucial niche. It serves as a "semi-permanent" protecting group, primarily for the side chains of amino acids like lysine (Lys), ornithine (Orn), histidine (His), asparagine (Asn), glutamine (Gln), and cysteine (Cys).[5][6] Its key attribute is its exceptional acid lability, allowing for its selective removal under very mild acidic conditions that do not affect the more robust tBu-based side-chain protecting groups or the acid-sensitive linkage of the peptide to the resin.[5][7] This unique characteristic is the foundation of its utility in advanced peptide synthesis.

Chemical Properties and Mechanism of the Mtt Group

The 4-methyltrityl group is a derivative of the trityl (triphenylmethyl, Trt) group, featuring a methyl group at the 4-position of one of the phenyl rings. This electron-donating methyl group plays a crucial role in enhancing the stability of the carbocation that forms upon acid-mediated cleavage.[5] This increased stability makes the Mtt group significantly more susceptible to acidolysis compared to the parent Trt group.[5]

The general order of acid lability for common trityl-based protecting groups is: Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt (trityl) [5][8]

Mechanism of Deprotection

The cleavage of the Mtt group is an acid-catalyzed process. The mechanism involves the protonation of the heteroatom (nitrogen or sulfur) to which the Mtt group is attached. This is followed by the departure of the highly stabilized Mtt carbocation, which is intensely yellow, providing a convenient visual indicator of the deprotection progress.[5] To prevent the reactive Mtt cation from reattaching to nucleophilic residues on the peptide (such as the indole side chain of tryptophan), a scavenger, typically triisopropylsilane (TIS) or triethylsilane (TES), must be included in the deprotection cocktail.[5][9]

Mtt_Deprotection Peptide_Mtt Peptide-NH-Mtt Protonated Peptide-NH₂⁺-Mtt Peptide_Mtt->Protonated + H⁺ (from TFA) Deprotected_Peptide Peptide-NH₂ Protonated->Deprotected_Peptide - Mtt⁺ Mtt_Cation Mtt⁺ (Carbocation) Protonated->Mtt_Cation Trapped_Mtt Trapped Mtt-Scavenger Mtt_Cation->Trapped_Mtt + Scavenger Side_Product Undesired Side Product (e.g., Trp-Mtt) Mtt_Cation->Side_Product + Nucleophile Scavenger Scavenger (e.g., TIS) Nucleophile Nucleophile (e.g., Trp) Nucleophile->Side_Product Branched_Peptide_Synthesis Start Resin-Peptide-Lys(Mtt) Deprotection Selective Mtt Deprotection (1-2% TFA in DCM) Start->Deprotection Exposed_Amine Resin-Peptide-Lys(NH₂) Deprotection->Exposed_Amine Second_Chain Couple Second Peptide Chain Exposed_Amine->Second_Chain Branched_Peptide Branched Peptide Second_Chain->Branched_Peptide

Caption: Workflow for branched peptide synthesis using Mtt.

Site-Specific Labeling and Conjugation

The selective deprotection of an Mtt-protected side chain provides a unique handle for the attachment of various molecules, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), at a specific position within the peptide sequence.

Experimental Protocols

The following protocols are provided as a guide for the successful implementation of Mtt protection strategies.

Protocol 1: Selective Removal of the Mtt Group with TFA/TIS/DCM

This is a widely used and robust method for selective Mtt removal. [9] Materials:

  • Mtt-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM (approximately 10 mL per gram of resin) for 20-30 minutes. [7]2. Prepare Deprotection Cocktail: Prepare a fresh solution of 1-2% (v/v) TFA and 2-5% (v/v) TIS in DCM. [7][9]3. Deprotection: Drain the DCM from the swollen resin and add the deprotection cocktail. Gently agitate the resin for 30 minutes. [9]A characteristic yellow-orange color indicates the release of the Mtt cation. [7]4. Monitoring: Remove a few resin beads and add 1-2 drops of TFA. If the beads turn orange immediately, continue shaking for another 30 minutes and retest. [9]5. Filtration and Washing: Filter the resin and wash twice with DCM. [9]6. Wash the resin twice with MeOH. [9]7. Wash the resin twice with DCM. [9]8. Neutralization: Wash the resin twice with 1% DIEA in DMF. [9]9. Final Wash: Wash the resin twice with DMF. [9]The resin is now ready for the next synthetic step.

Protocol 2: Milder, Non-TFA based Mtt Deprotection

This protocol is a milder alternative, suitable for highly acid-sensitive substrates. [9] Materials:

  • Mtt-protected peptide-resin

  • Triethylsilane (TES)

  • Hexafluoroisopropanol (HFIP)

  • Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM as described in Protocol 1.

  • Prepare Deprotection Cocktail: Suspend the resin in a solution of TES/HFIP/TFE/DCM (2:1:0.5:6.5 v/v/v/v) (approximately 10 mL per gram of resin). [9]3. Deprotection: Gently shake at room temperature for 1 hour. [9]4. Monitoring: Remove a few beads and add 1-2 drops of TFA. If the beads turn orange immediately, continue shaking for another hour and retest. [9]5. Filtration and Washing: Filter the resin and wash twice with DCM. [9]6. Wash the resin twice with DMF. [9]7. Neutralization: Wash the resin twice with 10% DIEA in DMF. [9]8. Final Wash: Wash the resin twice with DMF. [9]The resin is now ready for further elaboration.

Comparative Lability and Troubleshooting

The selective removal of the Mtt group is possible due to the significant differences in the acid lability of various protecting groups. The following table provides a general comparison of the conditions required for the removal of common acid-labile protecting groups.

Protecting GroupTypical Cleavage ConditionsRelative Lability
Mmt (4-Methoxytrityl)0.6 M HOBt in DCM/TFE (1:1) or AcOH/TFE/DCM (1:2:7)Very High
Mtt (4-Methyltrityl)1-2% TFA in DCM [7][9]High
Trt (Trityl)1% TFA in DCM [7]High
Boc (tert-Butoxycarbonyl)Concentrated strong acid (e.g., HCl or TFA) [7]Moderate
tBu (tert-Butyl)90% TFA in DCM [7]Moderate
Pbf (Pentamethyldihydrobenzofuran-sulfonyl)High concentration of TFA (e.g., 50-95%)Low
Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Incomplete Mtt deprotection Insufficient reaction time or TFA concentration.Increase reaction time in increments of 30 minutes or slightly increase TFA concentration (e.g., from 1% to 1.5%).
Premature loss of other acid-labile groups (e.g., Boc, tBu) TFA concentration is too high. [10]Use the mildest possible TFA concentration that effectively removes the Mtt group. [10]Consider using alternative, milder deprotection cocktails. [9]
Reattachment of Mtt cation to the peptide Insufficient scavenger concentration.Ensure an adequate concentration of TIS or TES (at least 2%) is present in the deprotection cocktail. [5][9]
Mtt fails to cleave on hydrophilic resins (e.g., TentaGel) with AcOH/TFE/DCM Resin properties interfere with cleavage.Use the TFA/TIS/DCM or TES/HFIP/TFE/DCM cleavage cocktails. [9]

Conclusion

The 4-methyltrityl (Mtt) protecting group offers a significant advantage in modern peptide chemistry due to its well-balanced acid lability. [11]This property allows for its selective removal in the presence of other acid-sensitive groups, enabling sophisticated synthetic strategies such as the on-resin synthesis of branched and cyclic peptides. [11]The ability to perform side-chain modifications with high selectivity makes the Mtt group an invaluable tool for researchers and drug development professionals aiming to create novel and complex peptide-based therapeutics and research tools. A thorough understanding of its chemical properties, mechanistic behavior, and optimized experimental protocols, as outlined in this guide, is essential for its successful application.

References

  • 4-Methyltrityl (Mtt): A New Protecting Group for the Side Chain Protection of Asn and Gln in Solid-Phase Peptide Synthesis. Peptide Research. Available at: [Link]

  • Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Aapptec Peptides. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]

  • 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

  • Elimination of partial cleavage of acid labile groups during removal of Mtt protection. 5z.com. Available at: [Link]

  • The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. ResearchGate. Available at: [Link]

  • Supporting Information for Angew. Chem. Int. Ed. Z51418. Wiley-VCH. Available at: [Link]

  • (a) Cys thiol protection with the 4-methyltrityl (Mtt) protecting... ResearchGate. Available at: [Link]

  • The deprotection of Lys(Mtt) revisited. ResearchGate. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]

  • Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. CBL Patras. Available at: [Link]

  • My PI is on my case for not knowing the mechanism of deprotection of the Mtt group from lysine (in TFA, DCM ,TIS), but when I search on google I cannot find anything. I would really appreciate some guidance! Reddit. Available at: [Link]

  • Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health. Available at: [Link]

  • Electronic Supplementary Material (ESI) for Biomaterials Science. The Royal Society of Chemistry. Available at: [Link]

  • Effect of pH on cell viability assessed by MTT absorption for monolayer... ResearchGate. Available at: [Link]

  • MTT Assay. Protocols.io. Available at: [Link]

  • Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. National Institutes of Health. Available at: [Link]

  • Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. MDPI. Available at: [Link]

  • Control groups for the MTT assay. The control groups for the metabolic... ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient creation of peptides for a vast range of applications in research, diagnostics, and therapeutics.[1] The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group revolutionized this field, offering a versatile and mild approach that has become the predominant strategy for peptide synthesis.[2][3] This guide provides a comprehensive exploration of the core principles, detailed experimental protocols, and critical mechanistic insights of Fmoc-based SPPS. It is designed for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical guidance necessary to navigate the intricacies of synthesizing high-purity peptides.

Core Principles of Fmoc-Based SPPS: An Orthogonal Approach

Fmoc-based SPPS is a cyclical process that involves the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a polymeric resin.[2][4] The synthesis proceeds from the C-terminus to the N-terminus. The elegance of this methodology lies in its orthogonal protection scheme .[1] The temporary α-amino (Nα) protecting group, Fmoc, is labile to mild bases like piperidine. In contrast, the permanent protecting groups on the reactive side chains of amino acids are labile to strong acids, such as trifluoroacetic acid (TFA), and remain intact throughout the synthesis cycles until the final cleavage step.[2]

This orthogonality is the linchpin of the strategy, ensuring that side-chain functionalities do not interfere with the iterative peptide bond formation. The entire process can be broken down into a repeating cycle of four key stages:

  • Fmoc Deprotection: Selective removal of the Nα-Fmoc group to expose a free amine for the next coupling reaction.

  • Washing: Thorough removal of excess reagents and by-products.

  • Amino Acid Activation and Coupling: Activation of the incoming Fmoc-protected amino acid's carboxyl group to facilitate the formation of a new peptide bond.

  • Washing: Removal of unreacted amino acids and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. The final stage involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[1]

The Heart of the Matter: The SPPS Cycle in Detail

The Solid Support: Anchoring the Synthesis

The synthesis begins with an inert solid support, or resin, which is typically composed of polystyrene beads cross-linked with divinylbenzene.[4][5] The choice of resin is critical as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and can influence the overall efficiency of the synthesis.[2][6]

Resin Type C-Terminal Functionality Linker Type Cleavage Condition
Wang Resin Carboxylic AcidBenzyl alcohol-typeHigh concentration of TFA
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic AcidHighly acid-labileDilute TFA (allows for fully protected peptide cleavage)
Rink Amide Resin Amide---TFA (yields a C-terminal amide)

Table 1: Common Resins in Fmoc SPPS[2][7]

Before commencing the synthesis, the resin must be swelled in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the reactive sites within the polymer matrix are accessible.[6][7]

Step 1: Fmoc Deprotection - The Gateway to Elongation

The removal of the base-labile Fmoc group is a critical step that initiates each cycle of peptide chain elongation. This reaction is typically achieved using a 20% solution of piperidine in DMF.[3]

Mechanism of Fmoc Deprotection:

The deprotection proceeds via a base-catalyzed β-elimination mechanism.[8][9]

  • A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[8][9]

  • This leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the resin-bound peptide.[3][8]

  • The highly reactive DBF electrophile is subsequently scavenged by the excess piperidine to form a stable adduct, preventing its unwanted reaction with the newly deprotected amine.[3][8]

Fmoc_Deprotection

Caption: The base-catalyzed β-elimination mechanism of Fmoc group removal by piperidine.

In instances of incomplete deprotection, which can occur with sterically hindered N-terminal amino acids, increasing the deprotection time or using a stronger base solution, such as one containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), may be necessary.[1][8]

Step 2: Amino Acid Activation and Coupling - Forging the Peptide Bond

Following deprotection and thorough washing to remove the piperidine and the DBF adduct, the next Fmoc-protected amino acid is introduced. To facilitate the formation of the highly stable peptide bond, the carboxyl group of the incoming amino acid must be activated.[5] This is achieved using coupling reagents, which are broadly categorized into carbodiimides and phosphonium/aminium salts.[1]

Mechanism of Activation and Coupling (Example with HBTU):

Aminium-type reagents like HBTU are widely used for their efficiency.[5]

  • A base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the Fmoc-amino acid.[5]

  • The deprotonated Fmoc-amino acid then reacts with HBTU to form an activated intermediate.[5]

  • The free amine on the resin-bound peptide performs a nucleophilic attack on the acyl carbon of the activated amino acid, leading to the formation of the peptide bond and the elimination of a leaving group.[5]

Coupling_Workflow

Caption: A simplified workflow of the amino acid activation and coupling step.

Class Reagent Common Additives Key Features
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)HOBt, OxymaPureSoluble urea byproduct.[1]
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)HOBt, OxymaPureWater-soluble urea byproduct.
Phosphonium/Aminium Salts HBTU, HATU, HCTU---Highly efficient, fast reaction times. HATU is particularly effective for sterically hindered couplings.[10]
PyBOP---Robust and widely used.

Table 2: Common Coupling Reagents in Fmoc SPPS

The choice of coupling reagent and the potential inclusion of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are crucial for maximizing coupling efficiency and minimizing side reactions, particularly racemization.[2][10]

Monitoring the Reaction: Ensuring Completeness

To ensure the fidelity of the synthesized peptide, it is essential to monitor the completeness of both the deprotection and coupling steps. The ninhydrin (Kaiser) test is a common qualitative method used to detect the presence of free primary amines on the resin. A positive result (blue beads) after a coupling step indicates incomplete reaction, necessitating a second coupling. Conversely, a negative result after deprotection suggests a problem with the Fmoc removal.

The Final Steps: Cleavage, Deprotection, and Purification

Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved in a single step by treating the peptide-resin with a strong acid, most commonly a cleavage cocktail containing Trifluoroacetic Acid (TFA).

The Role of Scavengers:

During cleavage, the acid-labile side-chain protecting groups are released as reactive carbocations. These cations can re-attach to electron-rich amino acid side chains, such as tryptophan, tyrosine, and methionine, leading to undesirable by-products. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.

Scavenger Target Residue(s) Typical Concentration
Water Trp (Trt deprotection)2.5 - 5%
Triisopropylsilane (TIS) General cation scavenger, particularly for Trp(Boc) and Arg(Pmc/Pbf)1 - 2.5%
1,2-Ethanedithiol (EDT) Trp, Met, Cys2.5%
Phenol Tyr, Trp5%

Table 3: Common Scavengers Used in Cleavage Cocktails

A standard and versatile cleavage cocktail is TFA/TIS/Water (95:2.5:2.5) . After cleavage, the crude peptide is typically precipitated with cold diethyl ether, washed, and then lyophilized. The final step is the purification of the crude peptide, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain the desired product at high purity.

Experimental Protocols: A Step-by-Step Guide

General SPPS Cycle Protocol (Manual Synthesis)
  • Resin Swelling: Swell the resin (e.g., 0.1 mmol scale) in DMF for at least 1 hour in a reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.[2]

    • Agitate for 30-60 minutes at room temperature.[2]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[2]

  • Monitoring (Optional but Recommended): Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Repeat: Return to step 2 for the next amino acid in the sequence.

SPPS_Cycle

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Cleavage and Deprotection Protocol
  • Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Add the appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide pellet under vacuum.[2]

Troubleshooting Common Issues in Fmoc SPPS

Problem Potential Cause Recommended Solution
Incomplete Coupling Steric hindrance, peptide aggregation on the resin.Increase coupling time, use a more potent coupling reagent (e.g., HATU), or perform a "double coupling".[1][2]
Incomplete Deprotection Steric hindrance at the N-terminus, peptide aggregation.Increase deprotection time, or use a stronger deprotection solution (e.g., with DBU).[2][8]
Racemization Loss of stereochemical integrity, especially at the C-terminal amino acid during activation or for residues like Cys and His.Use coupling additives like HOBt or OxymaPure. Avoid prolonged activation times. Use coupling reagents known to suppress racemization (e.g., HATU).[2][10]
Aspartimide Formation Base-catalyzed cyclization of aspartic acid side chains.Use of protecting groups like O-t-butyl (OtBu) on Asp can minimize this. For sensitive sequences, consider using additives that suppress this side reaction.[11]

Table 4: Common Problems and Solutions in Fmoc SPPS

Conclusion: A Powerful and Evolving Technology

Fmoc solid-phase peptide synthesis remains the method of choice for the chemical synthesis of peptides due to its mild conditions, versatility, and amenability to automation.[3][12] A thorough understanding of the underlying chemical principles, from the orthogonal protection strategy to the mechanisms of deprotection, coupling, and cleavage, is paramount for success. By carefully selecting resins, reagents, and protocols, and by diligently monitoring the synthesis, researchers can reliably produce high-quality peptides for a myriad of scientific and therapeutic applications. The continuous advancements in reagents and methodologies promise to further enhance the efficiency and scope of Fmoc SPPS, solidifying its role as an indispensable tool in chemical biology and drug discovery.[11][12]

References

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved from [Link]

  • Fmoc Solid-Phase Peptide Synthesis. (2015). Methods in Molecular Biology. Retrieved from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science. Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules. Retrieved from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science. Retrieved from [Link]

  • Fmoc Solid-Phase Peptide Synthesis. (2024). Methods in Molecular Biology. Retrieved from [Link]

  • Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]

Sources

An In-depth Technical Guide to Fmoc-D-Orn(Mtt)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Orthogonal Protection in Modern Peptide Therapeutics

In the landscape of contemporary drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often shadowed by synthetic challenges, especially when complex architectures such as cyclic, branched, or conjugated peptides are required. The success of synthesizing these intricate molecules hinges on a robust and precise orthogonal protection strategy. This is where Fmoc-D-Orn(Mtt)-OH emerges as a cornerstone building block for Solid-Phase Peptide Synthesis (SPPS).

This guide provides an in-depth analysis of the key features of Fmoc-D-Orn(Mtt)-OH, focusing on the unique attributes of the 4-methyltrityl (Mtt) protecting group. We will explore the causality behind its application, provide field-proven protocols for its selective cleavage, and illustrate its utility in the synthesis of advanced peptide structures.

Deconstructing the Molecule: Fmoc, D-Orn, and the Mtt Advantage

Fmoc-D-Orn(Mtt)-OH is a derivative of the non-proteinogenic amino acid D-ornithine, strategically engineered with two distinct protecting groups.[1] Understanding the role of each component is fundamental to leveraging its full potential.

  • Nα-Fmoc (9-fluorenylmethyloxycarbonyl): This is the temporary protecting group on the alpha-amino position. Its lability to basic conditions (e.g., piperidine) is the core of the widely used Fmoc-SPPS strategy, allowing for sequential amino acid coupling to build the peptide backbone.[2][3]

  • D-Ornithine (D-Orn): The use of the D-enantiomer of ornithine can be a strategic choice to enhance peptide stability against enzymatic degradation, a common hurdle in peptide drug development. The delta-amino (δ-NH2) group on its side chain provides a key functional handle for modification.

  • Nδ-Mtt (4-methyltrityl): This is the semi-permanent protecting group on the ornithine side chain. The Mtt group is the defining feature of this reagent, offering a finely tuned acid lability that is central to its orthogonal nature.[2][4] It remains stable during the basic Fmoc-deprotection steps but can be selectively removed under very mild acidic conditions that leave more robust acid-labile groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), intact.[2][5]

The true power of Fmoc-D-Orn(Mtt)-OH lies in this orthogonality. It allows the chemist to unmask the ornithine side chain at a specific point in the synthesis, while the peptide is still anchored to the solid support, to perform site-specific modifications.[2]

cluster_Fmoc Fmoc Group (Base-Labile) cluster_Orn D-Ornithine Core cluster_Mtt Mtt Group (Mild-Acid Labile) Fmoc Fmoc Alpha_N α-NH Fmoc->Alpha_N Protects N-terminus Orn_Core D-Ornithine Backbone Alpha_N->Orn_Core Alpha_C α-COOH Delta_N δ-NH Orn_Core->Alpha_C Orn_Core->Delta_N Mtt Mtt Mtt->Delta_N Protects Side Chain

Caption: Structural components of Fmoc-D-Orn(Mtt)-OH.

The Mtt Group: A Study in Selective Acid Lability

The Mtt group belongs to the trityl family of protecting groups. Its reactivity is carefully modulated by the methyl group on one of the phenyl rings. This subtle modification makes it significantly more acid-labile than the parent trityl (Trt) group but more stable than the highly sensitive 4-methoxytrityl (Mmt) group.[4][6]

This "sweet spot" of lability is the key to its utility. It can be cleaved using a dilute solution of trifluoroacetic acid (TFA), typically 1-2% in dichloromethane (DCM).[2][7][8] These conditions are mild enough to preserve other standard acid-labile protecting groups used in Fmoc-SPPS.

Comparative Lability of Side-Chain Protecting Groups
Protecting GroupChemical ClassCleavage ConditionStability to 20% Piperidine/DMFStability to >50% TFA/Scavengers
Mtt Trityl1-2% TFA in DCM[7][8]StableLabile
Mmt Trityl0.5-1% TFA in DCM; Acetic Acid/TFE/DCM[3][5]StableLabile
Boc Urethane30-50% TFA in DCMStableLabile
tBu Ether/Ester>50% TFA in DCMStableLabile
Dde Vinylic Amide2% Hydrazine in DMF[9]LabileStable
ivDde Vinylic Amide2-10% Hydrazine in DMFLabileStable
Alloc UrethanePd(PPh₃)₄ / PhSiH₃ in DCM[10]StableStable

This table illustrates the orthogonal nature of the Mtt group relative to both the permanent side-chain protecting groups (Boc, tBu) and other selectively cleavable groups that rely on different chemistries (Dde, Alloc).

Experimental Protocols: Mastering Mtt Deprotection

Trustworthy protocols are self-validating. The following procedure for on-resin Mtt deprotection includes steps for monitoring and ensuring complete reaction, a hallmark of robust synthetic chemistry.

Protocol: Selective On-Resin Deprotection of the Mtt Group

Objective: To selectively remove the Nδ-Mtt group from an ornithine residue in a resin-bound peptide.

Materials:

  • Peptide-resin containing an Orn(Mtt) residue.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS) or Methanol (MeOH) as a scavenger.[7]

  • N,N-Dimethylformamide (DMF).

  • Diisopropylethylamine (DIEA).

  • Methanol (MeOH).

Procedure:

  • Resin Swelling: Swell the peptide-resin (1.0 g) in DCM (10 mL) for 30 minutes in a suitable reaction vessel.

  • Prepare Deprotection Cocktail: In a separate flask, prepare the deprotection solution: 97 mL DCM, 2 mL TIS, and 1 mL TFA (for a 1% TFA v/v solution).[8] The TIS acts as a scavenger to quench the liberated trityl cations, preventing side reactions like re-attachment or alkylation of sensitive residues (e.g., Tryptophan).[7]

  • First Deprotection Treatment: Drain the DCM from the resin. Add the deprotection cocktail (10 mL) to the resin and agitate gently for 30 minutes at room temperature.[8] The resin beads will typically turn a bright orange/yellow color upon release of the Mtt cation.

  • Monitoring (Optional but Recommended): Remove a few resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate, intense orange color indicates the presence of remaining Mtt groups.[8]

  • Second Deprotection Treatment: Drain the solution. Add a fresh portion of the deprotection cocktail (10 mL) and agitate for another 30 minutes.[8]

  • Washing Sequence:

    • Drain the deprotection solution.

    • Wash the resin with DCM (3 x 10 mL).

    • Wash with Methanol (2 x 10 mL) to remove residual TFA.[8]

    • Wash with DCM (2 x 10 mL).[8]

  • Neutralization: Wash the resin with a 5% DIEA solution in DMF (2 x 10 mL) to neutralize any remaining acidic species.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 10 mL) to prepare for the subsequent coupling step.

  • Validation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the Mtt group (mass decrease of 272.38 Da).

Applications in Advanced Peptide Synthesis

The ability to selectively deprotect the ornithine side chain opens a gateway to synthesizing complex peptide architectures that are crucial for drug development and biological research.

Synthesis of Side-Chain Lactam-Bridged Cyclic Peptides

On-resin cyclization is a powerful strategy to improve peptide stability, receptor affinity, and cell permeability. Fmoc-D-Orn(Mtt)-OH is frequently used in combination with an acidic amino acid bearing a complementary protecting group (e.g., Fmoc-L-Asp(O-2-PhiPr)-OH) to form a lactam bridge.[3][9][11]

cluster_workflow On-Resin Lactam Bridge Formation Workflow A 1. Assemble Linear Peptide (Resin-Asp(O-2-PhiPr)...Orn(Mtt)-Peptide) B 2. Selective Mtt Deprotection (1% TFA / TIS in DCM) A->B Unmask δ-NH₂ C 3. Selective 2-PhiPr Deprotection (1% TFA / TIS in DCM) B->C Unmask β-COOH D 4. On-Resin Cyclization (Coupling Reagents: HBTU/DIEA) C->D Form Lactam Bridge E 5. Cleavage & Global Deprotection (TFA Cocktail) D->E F Purified Cyclic Peptide E->F

Caption: Workflow for synthesizing a side-chain cyclized peptide.

The Mtt group and the 2-Phenylisopropyl (2-PhiPr) group are ideal partners for this strategy as both can be removed with 1% TFA, allowing for a one-pot deprotection step before cyclization.[9][11]

Construction of Branched Peptides and Lysine Cores

Fmoc-D-Orn(Mtt)-OH is instrumental in creating branched peptides, such as Multiple Antigenic Peptides (MAPs). After assembling the primary peptide chain, the Mtt group can be removed to allow for the synthesis of a second peptide chain from the ornithine side chain, creating a bifurcated structure.[2][5] This technique is invaluable for developing synthetic vaccines and immunological probes.

Site-Specific Conjugation

The selectively deprotected δ-amino group of ornithine serves as a perfect nucleophilic handle for attaching various moieties to the peptide. This includes:

  • Fluorescent Dyes: For creating probes for imaging and diagnostic applications.

  • Cytotoxic Payloads: For developing peptide-drug conjugates (PDCs) in targeted cancer therapy.[12]

  • Pharmacokinetic Modifiers: Such as PEG chains or lipidic tails to improve the half-life of the peptide therapeutic.

Conclusion: A Versatile Tool for Peptide Innovation

Fmoc-D-Orn(Mtt)-OH is more than just a protected amino acid; it is a strategic tool that grants peptide chemists precise control over their synthetic route. Its key feature—the finely tuned acid lability of the Mtt group—provides the orthogonality required to unlock complex peptide designs. By enabling site-specific, on-resin modifications, it facilitates the synthesis of cyclic, branched, and conjugated peptides that are at the forefront of drug discovery and materials science. Mastering the use of this reagent is an essential skill for any scientist aiming to push the boundaries of peptide chemistry.

References

  • Mtt Protecting Group: A Superior Choice for Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem.
  • Role of Mtt protecting group in peptide synthesis. Benchchem.
  • Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues. Benchchem.
  • Technical Support Center: Optimizing Cyclic Peptide Synthesis with Fmoc-L-Orn(Mmt). Benchchem.
  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. N.A.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. PubMed Central.
  • Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. PubMed.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Fmoc-D-Orn(Mtt)-OH. Advanced ChemTech.
  • Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine.
  • Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine.
  • Fmoc-Orn(Mtt)-OH Novabiochem. Sigma-Aldrich.
  • Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. NIH.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • SPPS Tips For Success Handout. Mesa Labs.
  • Fmoc-Orn(Mtt)-OH. CymitQuimica.
  • Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptid Acids with C-Terminal Cysteine.
  • Fmoc-D-Orn(Mtt)-OH. ChemPep.
  • Selective Removal of Mtt Protecting Group
  • FMOC-ORN(MTT)-OH. ChemicalBook.
  • Fmoc-D-Lys(Mtt)-OH in Drug Development: A Synthesis Perspective. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-D-Orn(Mtt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the effective incorporation of Fmoc-D-Orn(Mtt)-OH in solid-phase peptide synthesis (SPPS). The 4-methyltrityl (Mtt) group offers a unique advantage in complex peptide synthesis due to its finely tuned acid lability, enabling orthogonal protection strategies. This document elucidates the underlying principles, provides step-by-step experimental protocols, and addresses potential challenges to ensure the successful synthesis of peptides requiring selective side-chain modification.

Introduction: The Strategic Advantage of the Mtt Protecting Group

In the intricate landscape of solid-phase peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high-purity, complex peptide structures. The Fmoc/tBu strategy is a cornerstone of modern SPPS, relying on the base-lability of the Nα-Fmoc group for chain elongation and the acid-lability of side-chain protecting groups (e.g., Boc, tBu, Trt) for final deprotection. However, the synthesis of branched, cyclic, or otherwise modified peptides necessitates the use of "orthogonal" protecting groups that can be selectively removed without disturbing other protecting groups or the peptide-resin linkage.

The 4-methyltrityl (Mtt) group, a member of the trityl family, has emerged as a superior choice for such orthogonal strategies.[1] Its key advantage lies in its calibrated acid sensitivity. The Mtt group can be cleaved under very mild acidic conditions, typically using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), which leaves the more robust tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) groups intact.[2] This orthogonality is the cornerstone of its utility, allowing for specific on-resin modifications of the ornithine side chain.

The relative acid lability of common trityl-based protecting groups follows this general trend: Mmt (Monomethoxytrityl) > Mtt (Methyltrityl) > Trt (Trityl).[1][3] The Mtt group strikes a crucial balance, being stable enough to withstand the repetitive piperidine treatments for Fmoc removal, yet labile enough for selective cleavage.

Fmoc-D-Orn(Mtt)-OH is a valuable building block for introducing a D-ornithine residue whose side-chain δ-amino group can be unmasked on the solid support for various modifications, including:

  • Synthesis of branched peptides: A second peptide chain can be assembled on the deprotected ornithine side chain.[2][4]

  • On-resin cyclization: The side-chain amine can be used for head-to-side-chain or side-chain-to-side-chain cyclization.

  • Attachment of reporter molecules: Fluorophores, biotin, or other labels can be selectively attached to the ornithine side chain.

This guide will provide the necessary protocols and scientific rationale for the successful incorporation and selective deprotection of Fmoc-D-Orn(Mtt)-OH in your peptide synthesis endeavors.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of Fmoc-D-Orn(Mtt)-OH is presented below.

PropertyValue
Synonym Fmoc-Nε-methyltrityl-D-ornithine
CAS Number 198545-20-9[5]
Molecular Formula C40H38N2O4[5]
Molecular Weight 610.8 g/mol [5]
Appearance White to off-white solid
Storage Store at 2-8°C, desiccated

Handling Precautions: Standard laboratory safety protocols should be followed. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

General SPPS Workflow

The incorporation of Fmoc-D-Orn(Mtt)-OH follows the standard steps of Fmoc-based SPPS. The general workflow is depicted below.

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-Orn(Mtt)-OH) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat for next residue Wash2->Repeat Continue Elongation Mtt_Deprotection Selective Mtt Deprotection (1-2% TFA/DCM) Wash2->Mtt_Deprotection Side-Chain Modification Repeat->Fmoc_Deprotection Cleavage Final Cleavage & Global Deprotection Repeat->Cleavage Modification On-Resin Side-Chain Modification Mtt_Deprotection->Modification Modification->Repeat Continue Elongation Modification->Cleavage

Caption: General workflow for SPPS incorporating Fmoc-D-Orn(Mtt)-OH.

Protocol for Coupling Fmoc-D-Orn(Mtt)-OH

This protocol describes the manual coupling of Fmoc-D-Orn(Mtt)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-D-Orn(Mtt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the Nα-Fmoc group of the preceding amino acid has been completely removed using a standard protocol (e.g., 20% piperidine in DMF, 2 x 10 min). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, prepare the activation solution.

    • For DIC/Oxyma: Dissolve Fmoc-D-Orn(Mtt)-OH (3 eq. relative to resin loading) and Oxyma Pure (3 eq.) in DMF. Add DIC (3 eq.) and allow to pre-activate for 2-5 minutes.

    • For HBTU/DIEA: Dissolve Fmoc-D-Orn(Mtt)-OH (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and agitate for 2-5 minutes.[6][7]

  • Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or ninhydrin test) to monitor the completion of the coupling reaction.[7] If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Expert Insight: While pre-activation with reagents like HBTU/DIEA is common, be aware that prolonged pre-activation of some Mtt-protected amino acids, such as Fmoc-Dab(Mtt)-OH, can lead to intramolecular lactam formation, reducing coupling efficiency.[8][9][10] Although less likely with the six-membered ring potential of ornithine, it is prudent to add the activated mixture to the resin promptly. If poor coupling is observed, consider a pre-incubation-free protocol or using a coupling reagent like DEPBT.[9]

Protocol for Selective On-Resin Deprotection of the Mtt Group

The selective removal of the Mtt group is the critical step that enables orthogonal modification.

Mtt_Cleavage Start Peptide-Resin with Orn(Mtt) Prepare_Cocktail Prepare Cleavage Cocktail (1-2% TFA, 2-5% TIS in DCM) Treat_Resin Treat Resin with Cocktail (Multiple short treatments) Start->Treat_Resin Monitor Monitor Deprotection (Observe yellow color of Mtt cation) Treat_Resin->Monitor Monitor->Treat_Resin Repeat until no color Wash_DCM Wash with DCM Monitor->Wash_DCM Wash_DMF Wash with DMF Wash_DCM->Wash_DMF Neutralize Neutralize with Base (e.g., 10% DIEA in DMF) Wash_DMF->Neutralize Final_Wash Final Wash (DMF & DCM) Neutralize->Final_Wash End Peptide-Resin with free δ-NH2 Final_Wash->End

Caption: Step-by-step workflow for the selective cleavage of the Mtt group.

Materials:

  • Peptide-resin with incorporated Fmoc-D-Orn(Mtt)-OH (Nα-Fmoc group can be on or off)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Methanol (MeOH) as a scavenger

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 20-30 minutes.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. Common cocktails include:

    • 1% TFA, 5% TIS in DCM (v/v/v) [11]

    • 2% TFA, 2% TIS in DCM (v/v/v)

    • DCM/TFA/TIPS (98:1:1 v/v/v) [12]

    • 1% TFA in DCM with 1-5% MeOH (MeOH can help prevent loss of t-butyl groups)[11]

  • Mtt Cleavage:

    • Add the cleavage cocktail to the resin and agitate gently. The solution will typically turn a bright yellow-orange color due to the formation of the Mtt cation.

    • Drain the solution after 2-3 minutes.

    • Repeat this treatment with fresh cleavage cocktail for short intervals (e.g., 5-10 times for 2 minutes each) until no more yellow color is observed upon addition of the cocktail.[7] This indicates complete removal of the Mtt group.

  • Washing: Wash the resin thoroughly with DCM (5 times) to remove the cleavage cocktail and cleaved Mtt groups.

  • Neutralization: Neutralize the resin by washing with a 10% solution of DIEA in DMF (2 times for 5 minutes each).

  • Final Wash: Wash the resin extensively with DMF (5 times) and DCM (3 times). The resin now has a free δ-amino group on the D-ornithine side chain and is ready for subsequent modification.

Trustworthiness Check: To confirm complete Mtt removal, a small amount of resin can be taken after the washing steps. Add a drop of neat TFA. If the solution remains colorless, the Mtt group has been fully removed.[12]

Troubleshooting and Key Considerations

Problem Potential Cause Recommended Solution
Incomplete Mtt Cleavage Insufficient exposure to the cleavage cocktail; exhausted reagents.Increase the number of treatments or the duration of each treatment slightly. Always use freshly prepared cleavage cocktail.
Premature Cleavage of other Protecting Groups (e.g., tBu) TFA concentration is too high; prolonged exposure.Use the mildest effective TFA concentration (start with 1%). Use of MeOH as a scavenger can help protect t-butyl groups.[11] Keep treatment times short and repetitive rather than one long exposure.
Poor Coupling Efficiency of Fmoc-D-Orn(Mtt)-OH Intramolecular lactam formation during pre-activation.Minimize pre-activation time.[8][9] Consider using coupling reagents less prone to this side reaction, such as DEPBT.[9] Perform a double coupling.
Side Reactions during Final Cleavage Re-attachment of the Mtt cation to electron-rich residues (e.g., Trp, Tyr).Ensure appropriate scavengers (e.g., TIS, water, EDT) are included in the final cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

Conclusion

The use of Fmoc-D-Orn(Mtt)-OH is a powerful and reliable strategy for the synthesis of complex peptides requiring orthogonal side-chain modification. The key to success lies in the careful execution of the selective Mtt deprotection step, using dilute TFA with appropriate scavengers and monitoring the reaction to completion. By understanding the principles of its orthogonality and following the detailed protocols provided, researchers can confidently incorporate this versatile building block to advance their peptide-based research and development projects.

References

  • Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne - Griffith Research Online. Available at: [Link]

  • Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. National Institutes of Health. Available at: [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. National Institutes of Health. Available at: [Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. Available at: [Link]

  • Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. PubMed. Available at: [Link]

  • SYNTHESIS NOTES. Aapptec Peptides. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. National Institutes of Health. Available at: [Link]

  • Electronic Supplementary Material (ESI) for Biomaterials Science. The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]

Sources

The Strategic Application of Fmoc-D-Orn(Mtt)-OH in the On-Resin Synthesis of Cyclic Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of cyclic peptides, a class of molecules of significant interest in drug discovery and development for their enhanced stability and target affinity. We will focus on the strategic use of Fmoc-D-Orn(Mtt)-OH , a key building block that enables efficient on-resin cyclization through an orthogonal protection strategy. This document is intended for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

The Power of Cyclization and the Principle of Orthogonal Protection

Cyclic peptides often exhibit superior therapeutic potential compared to their linear counterparts due to their constrained conformation, which can lead to increased receptor selectivity and improved resistance to enzymatic degradation.[1] On-resin cyclization has emerged as a preferred method for their synthesis, as it minimizes intermolecular side reactions and simplifies purification.[2][3]

The success of on-resin cyclization hinges on the concept of orthogonal protection . This strategy employs protecting groups that can be selectively removed under specific conditions without affecting other protecting groups on the peptide chain or the linkage to the solid support.[2] The standard Fmoc/tBu strategy in SPPS provides a primary level of orthogonality, where the Fmoc group is labile to a base (e.g., piperidine) and the tBu-based side-chain protecting groups are labile to a strong acid (e.g., trifluoroacetic acid, TFA).

For more complex modifications like on-resin cyclization, a third dimension of orthogonality is required. This is where specialized amino acid derivatives, such as Fmoc-D-Orn(Mtt)-OH, become indispensable.

Fmoc-D-Orn(Mtt)-OH: A Chemist's Tool for Controlled Cyclization

Fmoc-D-Orn(Mtt)-OH is a derivative of the non-proteinogenic amino acid D-ornithine. Its utility in cyclic peptide synthesis stems from the unique properties of the 4-methyltrityl (Mtt) group protecting the side-chain δ-amino group.

  • α-Amino Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group, allowing for stepwise peptide chain elongation using standard Fmoc-SPPS chemistry.

  • Side-Chain Protection: The Mtt group is a highly acid-labile protecting group. It can be selectively cleaved under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane) that do not affect the more robust tBu-based side-chain protecting groups or the acid-sensitive resin linker.[4] This orthogonality is the cornerstone of its application in on-resin cyclization.

The workflow for utilizing Fmoc-D-Orn(Mtt)-OH in on-resin cyclization is a multi-step process that requires careful execution and monitoring.

G cluster_SPPS Linear Peptide Assembly (Fmoc-SPPS) cluster_deprotection Selective Side-Chain Deprotection cluster_cyclization On-Resin Cyclization cluster_final Final Steps A Resin Loading B Iterative Fmoc Deprotection & Amino Acid Coupling A->B C Incorporation of Fmoc-D-Orn(Mtt)-OH and an Acidic Amino Acid (e.g., Fmoc-Asp(OAll)-OH) B->C D Selective Removal of the Mtt group from D-Orn side-chain C->D Proceed to deprotection E Selective Removal of the orthogonal protecting group from the acidic amino acid (e.g., Allyl group from Asp) D->E F Intramolecular amide bond formation (Lactamization) E->F Proceed to cyclization G Global Deprotection & Cleavage from Resin F->G Proceed to cleavage H Purification and Analysis (HPLC, MS) G->H

Caption: General workflow for on-resin synthesis of a side-chain to side-chain cyclic peptide.

Detailed Protocols and Methodologies

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier
Fmoc-D-Orn(Mtt)-OHPeptide synthesis gradeMajor chemical suppliers
Rink Amide Resin100-200 mesh, ~0.5 mmol/gStandard SPPS suppliers
Fmoc-amino acidsStandard side-chain protectionStandard SPPS suppliers
Dichloromethane (DCM)Anhydrous, peptide synthesis gradeStandard chemical suppliers
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandard chemical suppliers
PiperidineReagent gradeStandard chemical suppliers
Trifluoroacetic acid (TFA)Reagent gradeStandard chemical suppliers
Triisopropylsilane (TIS)Reagent gradeStandard chemical suppliers
HATU / HBTU / PyBOPCoupling reagentsStandard SPPS suppliers
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeStandard chemical suppliers
Protocol 1: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the formation of a lactam bridge between the side chains of D-Ornithine and an acidic amino acid (e.g., Aspartic acid).

Step 1: Linear Peptide Synthesis

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Perform standard Fmoc-SPPS to assemble the linear peptide sequence.

  • Incorporate Fmoc-D-Orn(Mtt)-OH and an orthogonally protected acidic amino acid (e.g., Fmoc-Asp(OAll)-OH) at the desired positions.

Step 2: Selective Deprotection of the Mtt Group

  • Wash the peptide-resin thoroughly with DCM (5 x 1 min).

  • Prepare a deprotection cocktail of 1-2% TFA and 2-5% TIS in DCM. The TIS acts as a scavenger to trap the released Mtt cation and prevent its reattachment to the peptide.[4]

  • Treat the resin with the deprotection cocktail for 30 minutes. A yellow-orange color in the solution indicates the release of the Mtt cation.

  • Repeat the treatment with fresh deprotection cocktail for another 30 minutes to ensure complete removal.

  • Wash the resin with DCM (3 x 1 min), 10% DIPEA in DMF (2 x 1 min), and finally with DMF (5 x 1 min).

Step 3: Selective Deprotection of the Acidic Amino Acid Side Chain

This step is dependent on the orthogonal protecting group used. For an Allyl (All) group:

  • Swell the resin in DCM.

  • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM for 30 minutes. Repeat this step.

  • Wash the resin thoroughly with DCM and DMF.

Step 4: On-Resin Cyclization (Lactamization)

  • Swell the deprotected peptide-resin in DMF.

  • Prepare a solution of a coupling reagent (e.g., HATU, 3 eq.), and DIPEA (6 eq.) in DMF.

  • Add the coupling solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitor the cyclization reaction for completion using a qualitative test (e.g., Kaiser test on a small sample of beads).

Step 5: Final Cleavage and Purification

  • Wash the cyclized peptide-resin with DMF and DCM.

  • Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: On-Resin Head-to-Tail Cyclization

For head-to-tail cyclization, the peptide is anchored to the resin via an amino acid side chain, leaving the C-terminus free for reaction with the N-terminus. Fmoc-D-Orn(Mtt)-OH can be part of the cyclic sequence. The key is the initial attachment to the resin.

Step 1: Resin Attachment and Linear Synthesis

  • Attach an amino acid with a suitable side-chain protecting group for resin linkage (e.g., Fmoc-Asp(O-Allyl)-OH) to a Rink Amide resin.

  • Synthesize the linear peptide using standard Fmoc-SPPS, incorporating Fmoc-D-Orn(Mtt)-OH if it is part of the desired cyclic sequence.

Step 2: Selective C-Terminal and N-Terminal Deprotection

  • Selectively deprotect the C-terminal protecting group (e.g., Allyl group using Pd(PPh₃)₄).

  • Remove the N-terminal Fmoc group with 20% piperidine in DMF.

Step 3: On-Resin Head-to-Tail Cyclization

  • Perform the on-resin cyclization using a suitable coupling reagent as described in Protocol 1, Step 4.

Step 4: Final Cleavage and Purification

  • Proceed with cleavage and purification as described in Protocol 1, Step 5.

Critical Parameters and Troubleshooting

ParameterRecommendationRationale and Troubleshooting
Mtt Deprotection Use 1-2% TFA in DCM with 2-5% TIS.Insufficient TFA may lead to incomplete deprotection. Higher concentrations risk premature cleavage of other acid-labile groups. The absence of a scavenger can lead to Mtt cation reattachment, especially to Tryptophan residues.[4]
Cyclization Reagent HATU, HBTU, or PyBOP are generally effective.The choice of coupling reagent can influence cyclization efficiency and racemization. Optimization for each specific sequence may be necessary.
Reaction Monitoring Use Kaiser test or cleave a small sample for LC-MS analysis.Incomplete cyclization will result in linear peptide impurities. The Kaiser test will be positive if free amines are present.
Solvent Choice High-purity, anhydrous solvents are crucial.Water can hydrolyze activated esters and interfere with coupling reactions.
Yields Reported yields for on-resin lactam-bridged cyclic peptides can range from 9% to 30%.[5]Yields are highly sequence-dependent. Factors such as peptide aggregation and conformational constraints can significantly impact the efficiency of cyclization.

Visualization of the Chemical Logic

The chemical transformations underlying the on-resin cyclization process are critical to understand for successful execution.

G cluster_1 Protected Linear Peptide on Resin cluster_2 Selective Mtt Deprotection cluster_3 Selective Allyl Deprotection cluster_4 On-Resin Cyclization A Resin-Linker-Peptide-Asp(OAll)-...-D-Orn(Mtt)-... B Resin-Linker-Peptide-Asp(OAll)-...-D-Orn(NH2)-... A->B 1-2% TFA, TIS in DCM C Resin-Linker-Peptide-Asp(OH)-...-D-Orn(NH2)-... B->C Pd(PPh3)4, Phenylsilane D Resin-Linker-Peptide-[Asp-D-Orn]-... C->D HATU, DIPEA in DMF

Caption: Chemical transformations in side-chain to side-chain cyclization.

Conclusion

Fmoc-D-Orn(Mtt)-OH is a powerful and versatile building block for the on-resin synthesis of cyclic peptides. Its key feature, the acid-labile Mtt protecting group, provides the necessary orthogonality for selective side-chain deprotection and subsequent intramolecular cyclization. By understanding the principles of orthogonal protection and carefully controlling the reaction conditions, researchers can leverage this reagent to efficiently synthesize a wide range of cyclic peptides for various applications in drug discovery and chemical biology. The protocols and insights provided in this guide serve as a comprehensive resource to aid in the successful implementation of this advanced peptide synthesis strategy.

References

  • Al-Ghamdi, M. A., & Al-Otaibi, A. M. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Scientific reports, 9(1), 17793.
  • Walser, A., & Kitas, E. A. (2006). On-resin peptide cyclization.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). On-resin peptide macrocyclization using thiol–ene click chemistry. Retrieved from [Link]

  • Anseth, K. S., & Bowman, C. N. (2015). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Biomacromolecules, 16(10), 3367–3375.
  • Maynard, H. D., & Tirell, D. A. (2018). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry.
  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron letters, 32(51), 7679-7682.
  • Pentelute, B. L., & Seeberger, P. H. (2024). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv.
  • Anseth, K. S., & Bowman, C. N. (2014). On-resin peptide macrocyclization using thiol-ene click chemistry. Chemical communications (Cambridge, England), 50(86), 13095–13098.
  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]

  • Biotage. (2023, September 12). Can I make head-to-tail macrocycles on-resin?. Retrieved from [Link]

  • Li, X., & Li, G. (2012). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Science Bulletin, 57(24), 3215-3221.
  • He, C., & Yu, J. Q. (2017). Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation.
  • ResearchGate. (n.d.). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. Retrieved from [Link]

  • National Institutes of Health. (2025).
  • Royal Society of Chemistry. (n.d.). Metathesis assisted synthesis of cyclic peptides. Retrieved from [Link]

  • Griffith University. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Global Analysis of Peptide Cyclization Efficiency. Retrieved from [Link]

Sources

A Step-by-Step Guide to Branched Peptide Synthesis Using Fmoc-D-Orn(Mtt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Branched Peptides

In the landscape of drug discovery and biomaterial development, branched peptides have emerged as a pivotal class of molecules.[1][2][3] Unlike their linear counterparts, branched peptides possess a unique architecture with multiple peptide chains radiating from a central core. This multivalent nature often translates to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles.[1][4][5] Consequently, branched peptides are extensively explored for applications ranging from novel vaccine development and targeted drug delivery to the creation of advanced biomaterials for tissue engineering.[1][4]

The synthesis of these complex structures relies heavily on the principles of orthogonal protection strategies within solid-phase peptide synthesis (SPPS).[6][7][8] This guide provides a detailed, step-by-step protocol for the synthesis of branched peptides utilizing Fmoc-D-Orn(Mtt)-OH, a key building block that facilitates the controlled construction of branched architectures.

The Cornerstone of Branching: Understanding Fmoc-D-Orn(Mtt)-OH

The successful synthesis of a branched peptide hinges on the ability to selectively deprotect and elongate a peptide chain from the side chain of a specific amino acid, without disturbing the main peptide backbone or other side-chain protecting groups. This is achieved through an orthogonal protection strategy, where different protecting groups are removed under distinct chemical conditions.[6][7][8][9]

Fmoc-D-Orn(Mtt)-OH is an ideal amino acid derivative for this purpose. It incorporates two key protecting groups with different labilities:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group: This protects the α-amino group and is base-labile, typically removed by treatment with a piperidine solution in DMF.[10][11] This deprotection is performed at each cycle of the main peptide chain elongation.

  • The Mtt (4-methyltrityl) group: This protects the δ-amino group of the ornithine side chain and is highly acid-labile.[12] Crucially, the Mtt group can be selectively cleaved under very mild acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane) that do not affect the more robust, acid-labile protecting groups on other amino acid side chains (such as Boc or tBu) or the linker attaching the peptide to the solid support.[12][13]

This differential stability is the lynchpin of the branching strategy, allowing for the initial synthesis of the linear peptide backbone, followed by the selective removal of the Mtt group to expose the side-chain amine of ornithine for the synthesis of the second peptide chain.

Visualizing the Workflow: Branched Peptide Synthesis

The following diagram illustrates the overall workflow for the synthesis of a branched peptide using Fmoc-D-Orn(Mtt)-OH on a solid support.

Branched_Peptide_Synthesis start Start: Resin Swelling end_node Final Product: Purified Branched Peptide resin_swelling resin_swelling linear_synthesis Fmoc-SPPS Cycles (Deprotection & Coupling) resin_swelling->linear_synthesis 1. Linear Chain Assembly mtt_deprotection Mild Acid Treatment (e.g., 1% TFA in DCM) linear_synthesis->mtt_deprotection 2. Selective Mtt Deprotection branch_synthesis Fmoc-SPPS Cycles on Ornithine Side Chain mtt_deprotection->branch_synthesis 3. Branched Chain Assembly cleavage Strong Acid Treatment (e.g., TFA Cocktail) branch_synthesis->cleavage 4. Cleavage from Resin & Global Deprotection purification HPLC cleavage->purification 5. Purification characterization Mass Spectrometry purification->characterization 6. Characterization characterization->end_node

Caption: Workflow for Branched Peptide Synthesis.

Detailed Step-by-Step Protocol

This protocol outlines the manual synthesis of a branched peptide on a 0.1 mmol scale. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

PART 1: Linear Peptide Chain Synthesis

This phase involves the standard stepwise elongation of the main peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Swelling:

    • Place the appropriate amount of resin (e.g., 2-chlorotrityl chloride resin for protected fragment generation or Rink amide resin for a C-terminal amide) in a reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF) (3 x 30 s).[14]

  • First Amino Acid Coupling (Loading):

    • Dissolve the first Fmoc-protected amino acid (1.2 equivalents) and diisopropylethylamine (DIPEA) (4.8 equivalents) in dry DCM.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Cap any unreacted sites by treating the resin with a mixture of DCM, DIPEA, and methanol (17:1:2).[14]

  • Iterative Fmoc-SPPS Cycles:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-20 minutes to remove the Fmoc group.[10] Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (including Fmoc-D-Orn(Mtt)-OH at the desired branching point) and a coupling agent (e.g., HBTU, HATU) with a base (e.g., DIPEA, N-methylmorpholine) in DMF. Add this solution to the resin and allow it to react for at least 4 hours.[15]

    • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

    • Repeat these cycles until the desired linear peptide sequence is assembled.

Step Reagent Concentration/Equivalents Solvent Typical Reaction Time
Fmoc DeprotectionPiperidine20% (v/v)DMF5-20 minutes
Amino Acid CouplingFmoc-Amino Acid4.5 equivalentsDMF≥ 4 hours
Coupling Agent (e.g., HATU)4.5 equivalentsDMF
Base (e.g., NMM)20% (v/v)DMF
PART 2: Selective Mtt Group Deprotection

This is the critical step that exposes the amine on the ornithine side chain for the synthesis of the branch.

  • Resin Preparation: After the final Fmoc deprotection of the linear chain, wash the resin with DCM and dry it under a stream of nitrogen.

  • Selective Mtt Removal:

    • Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM.[12] It is highly recommended to include a scavenger such as 2% triisopropylsilane (TIS) to prevent the reattachment of the Mtt cation.[16]

    • Suspend the resin in this solution (approximately 10 mL per gram of resin).[16]

    • Gently shake the mixture at room temperature for 30 minutes.[16]

    • Monitoring the Deprotection: A qualitative test can be performed by taking a few beads of resin and adding a drop of concentrated TFA. An immediate orange color indicates the presence of the Mtt group. Continue the reaction in 30-minute intervals until this test is negative.[12][16]

  • Washing and Neutralization:

    • Filter the resin and wash it thoroughly with DCM (2x), followed by methanol (2x), and then DCM again (2x).[16]

    • Neutralize the resin by washing with 1% DIPEA in DMF (2x) and finally with pure DMF (2x) to prepare for the branch synthesis.[16]

Parameter Condition Purpose
Deprotection Reagent 1-2% TFA in DCM with 2% TISSelectively cleaves the Mtt group
Reaction Time 30-60 minutes (monitored)Ensures complete removal of the Mtt group
Monitoring Trityl cation test (orange color with TFA)Confirms the presence/absence of the Mtt group
PART 3: Branched Peptide Chain Synthesis

With the δ-amino group of the D-ornithine residue now free, the synthesis of the second peptide chain can proceed using the standard Fmoc-SPPS protocol as described in PART 1.

  • Iterative Fmoc-SPPS Cycles:

    • Perform the cycles of Fmoc deprotection, amino acid coupling, and washing as previously detailed to assemble the branched peptide chain on the ornithine side chain.

PART 4: Final Cleavage and Global Deprotection

Once the synthesis of both the main and branched chains is complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.

  • Resin Preparation: Wash the resin with DCM and dry it thoroughly.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of your peptide. A common cocktail is:

    • 95% TFA

    • 2.5% Water

    • 2.5% TIS

    • Safety Precaution: TFA is highly corrosive and toxic.[17] Always handle it in a fume hood with appropriate PPE.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times to remove scavengers and residual TFA.

    • Dry the peptide pellet under vacuum.

PART 5: Purification and Characterization

The crude peptide will contain deletion sequences and other impurities, necessitating purification.

  • Purification by HPLC:

    • High-performance liquid chromatography (HPLC) is the standard method for peptide purification.[18][19][20][21][22]

    • A reversed-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA as an ion-pairing agent.[22]

    • Dissolve the crude peptide in the initial mobile phase and inject it onto the column.

    • Collect fractions corresponding to the major peak and analyze their purity by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final purified branched peptide.

  • Characterization by Mass Spectrometry:

    • The identity of the purified branched peptide should be confirmed by mass spectrometry (MS).[23][24]

    • Techniques such as MALDI-TOF or ESI-MS can be used to verify the molecular weight of the final product.[25]

Conclusion

The synthesis of branched peptides using Fmoc-D-Orn(Mtt)-OH is a powerful strategy for creating complex and biologically active molecules. The success of this methodology relies on a robust understanding of orthogonal protection chemistry and meticulous execution of the SPPS protocol. By following this detailed guide, researchers can confidently synthesize branched peptides for a wide array of applications in science and medicine.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Agilent Technologies. (2021). Efficient Purification of Synthetic Peptides at High and Low pH.
  • Thermo Fisher Scientific. (n.d.).
  • Creative Peptides. (n.d.). Branched Peptides Synthesis for Enhanced Stability.
  • Fiveable. (n.d.). Orthogonal Protection Definition.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
  • Brunetti, J., Falciani, C., Bracci, L., & Pini, A. (2018). Branched peptides as bioactive molecules for drug design. Peptide Science, 110(5), e24089.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Peptide Synthesis. (n.d.). Trifluoroacetic Acid (TFA) in Peptides: Unraveling the Chemistry and Safety.
  • AAPPTec. (n.d.).
  • Royal Society of Chemistry. (2024).
  • Pini, A., Falciani, C., & Bracci, L. (2008). Branched peptides as therapeutics. Current protein & peptide science, 9(5), 468–477.
  • AAPPTec. (n.d.). Selective Removal of Mtt Protecting Group From Amines.
  • Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Kumar, A., et al. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Scientific Reports, 8(1), 15392.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Fournier, I., et al. (2000). Sequencing of a branched peptide using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 35(12), 1425-1433.
  • Figueras, A., et al. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(11), 546-553.
  • Brunetti, J., Falciani, C., Bracci, L., & Pini, A. (2018). Branched peptides as bioactive molecules for drug design. Peptide Science, 110(5).
  • Peng, J., et al. (2014). Middle-Down Mass Spectrometry Enables Characterization of Branched Ubiquitin Chains. Biochemistry, 53(24), 3955-3963.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • LifeTein. (2025).
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • BenchChem. (n.d.). Application Notes and Protocols: Fmoc-L-Orn(Mmt)-OH in the Synthesis of Branched Peptides.
  • Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 24(5), 513-522.
  • Sarvari, S., et al. (2023).
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Guryanov, I. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89.
  • BenchChem. (n.d.). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.
  • Kelleher, N. L., & McLafferty, F. W. (2004). Mass spectrometry of peptides and proteins. Current Opinion in Chemical Biology, 8(1), 3-8.
  • van der Donk, W. A., et al. (2014). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 3(12), 941-950.
  • Wikipedia. (n.d.). Analytical chemistry.
  • Gibson, C. L., et al. (2014). Diversity-oriented synthesis of azapeptides with basic amino acid residues: aza-lysine, aza-ornithine, and aza-arginine. Journal of Organic Chemistry, 79(14), 6438-6449.
  • Hruby, V. J., et al. (1992). Asymmetric Synthesis of Unusual Amino Acids Designed for Topographical Control of Peptide Confirmation. Peptides, Chemistry and Biology: Proceedings of the American Peptide Symposium (12th), 768-770.
  • Miller, S. J., et al. (2011). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. Chemical Reviews, 111(7), 4068-4114.
  • Wellner, D., & Lane, B. (1987). Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. Biochimica et Biophysica Acta, 930(3), 438-444.

Sources

Selective Deprotection of the Mtt Group on Solid Support: An Application Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Methyltrityl (Mtt) Group

In the intricate landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving the desired final product with high purity and yield. The 4-methyltrityl (Mtt) group, a derivative of the trityl (Trt) group, has emerged as a cornerstone for orthogonal protection strategies, particularly in the synthesis of complex peptides.[1][2] Its utility lies in its finely-tuned acid lability, which allows for its selective removal under exceptionally mild acidic conditions that leave other acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), intact.[2][3]

This unique characteristic makes the Mtt group indispensable for sophisticated peptide modifications directly on the solid support. These include the synthesis of branched or cyclic peptides, the attachment of fatty acids or fluorophores to specific side chains, and the construction of multi-antigenic peptides (MAPs).[1][4] The Mtt group is most commonly employed to protect the side-chain amino groups of lysine, ornithine, and diaminobutyric/propionic acid residues.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective deprotection of the Mtt group on a solid support. We will delve into the underlying chemical principles, present validated experimental protocols, and offer practical insights to ensure successful and reproducible outcomes.

Chemical Principles: Understanding Mtt Group Lability

The selective cleavage of the Mtt group is rooted in the stability of the carbocation formed during acid-mediated deprotection. The presence of an electron-donating methyl group on one of the phenyl rings of the trityl scaffold enhances the stability of the resulting Mtt carbocation compared to the parent trityl cation.[1] This increased stability translates to a higher susceptibility to acidolysis.

The general order of acid lability for common trityl-based protecting groups is as follows: Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt (trityl) [1][2]

The cleavage mechanism is initiated by the protonation of the linkage between the Mtt group and the amino acid side chain. This is followed by the departure of the highly stabilized Mtt carbocation.[1] This carbocation imparts a characteristic intense yellow-orange color to the reaction solution, providing a convenient visual indicator for monitoring the progress of the deprotection.[4][6]

To prevent unwanted side reactions, such as reattachment of the Mtt group to the peptide, it is crucial to trap the liberated carbocation with a scavenger. Triisopropylsilane (TIS) and triethylsilane (TES) are commonly used for this purpose.[1][5]

Experimental Protocols for Selective Mtt Deprotection

The choice of deprotection cocktail and reaction conditions depends on the specific peptide sequence and the acid sensitivity of other protecting groups and the resin linker. Below are several validated protocols for the selective removal of the Mtt group on a solid support.

Protocol 1: Standard TFA-Based Deprotection

This is a robust and widely used method for the selective removal of the Mtt group.[6]

Reagents:

  • Deprotection Cocktail: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2-5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).[5][6]

  • Washing Solvents: DCM, Methanol (MeOH), N,N-Dimethylformamide (DMF).

  • Neutralization Solution: 1-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF.[5][7]

Procedure:

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM (approximately 10 mL per gram of resin) for 20-30 minutes.[6]

  • Deprotection: Drain the DCM and add the freshly prepared deprotection cocktail. Gently agitate the resin at room temperature. The reaction is typically complete within 30-60 minutes.[5][7]

  • Monitoring: Monitor the deprotection by observing the release of the yellow-orange Mtt cation.[6] For a more quantitative assessment, a small sample of resin beads can be removed, washed with DCM, and a drop of TFA added. An immediate orange color indicates incomplete deprotection, and the reaction should be continued for another 30 minutes and retested.[5][7]

  • Washing: Once the deprotection is complete (the solution becomes colorless after repeated treatments), filter the resin and wash thoroughly with DCM (3x), MeOH (2x), and DCM (2x).[5][7]

  • Neutralization: Wash the resin with the neutralization solution (2x) followed by DMF (3x).[6][7] The resin is now ready for the subsequent synthetic step.

Protocol 2: Milder, Non-TFA Based Deprotection

For highly acid-sensitive peptides or resins where even low concentrations of TFA may cause premature cleavage or loss of other protecting groups, milder acidic conditions can be employed.

Reagents:

  • Option A: Acetic acid (AcOH)/Trifluoroethanol (TFE)/DCM (1:2:7 v/v/v).[4]

  • Option B: 30% Hexafluoroisopropanol (HFIP) in DCM.[8][9]

  • Washing and Neutralization solutions as in Protocol 1.

Procedure: The procedure is analogous to Protocol 1, with the substitution of the deprotection cocktail. Reaction times may need to be optimized and are typically performed with repeated treatments (e.g., 3 x 5-15 minutes).[8][9]

Data Presentation: Comparison of Deprotection Cocktails
Deprotection CocktailConcentrationTypical Reaction TimeKey Considerations
TFA/TIS in DCM1-2% TFA, 2-5% TIS30-60 minutesRobust and widely used.[5][6]
AcOH/TFE/DCM1:2:7 (v/v/v)~1 hourMilder alternative to TFA.[4]
HFIP in DCM30% (v/v)3 x 5-15 minutesEffective for acid-sensitive substrates.[8][9]
TES/HFIP/TFE/DCM2:1:0.5:6.5 (v/v/v/v)~1 hourAlternative mild condition.[5]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution. The following diagram illustrates the key steps in the selective deprotection of the Mtt group.

Mtt_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_wash Washing & Neutralization cluster_next Next Step Resin Mtt-Protected Peptide on Resin Swell Swell Resin in DCM Resin->Swell Add_Cocktail Add Deprotection Cocktail (e.g., 1% TFA/TIS) Swell->Add_Cocktail Agitate Agitate at RT Add_Cocktail->Agitate Monitor Monitor (Color Test) Agitate->Monitor Monitor->Agitate Incomplete Wash_DCM_MeOH Wash with DCM & MeOH Monitor->Wash_DCM_MeOH Complete Neutralize Neutralize with DIEA in DMF Wash_DCM_MeOH->Neutralize Wash_DMF Wash with DMF Neutralize->Wash_DMF Ready Ready for Next Synthetic Step Wash_DMF->Ready

Caption: Chemical transformation during Mtt deprotection.

Best Practices and Troubleshooting

Issue Possible Cause Solution
Incomplete Deprotection Insufficient reaction time or reagent concentration.Extend the reaction time and/or perform repeated treatments with fresh deprotection cocktail. Confirm completion with the trityl cation color test.
Premature loss of other acid-labile groups (e.g., Boc, tBu) TFA concentration is too high.Use the mildest possible TFA concentration (e.g., 1%). Consider using a milder deprotection cocktail such as AcOH/TFE/DCM or HFIP/DCM. [4][6][8][9]
Premature cleavage of the peptide from the resin The resin linker is too acid-sensitive.Use a more acid-stable resin linker. Employ milder deprotection conditions.
Low yield of the final peptide In addition to premature cleavage, the liberated Mtt cation can cause side reactions if not effectively scavenged.Ensure an adequate amount of scavenger (TIS or TES) is present in the deprotection cocktail. [1][5]

Conclusion

The selective deprotection of the Mtt group is a powerful and versatile tool in the synthesis of complex and modified peptides. A thorough understanding of the underlying chemical principles, careful selection of the deprotection conditions, and diligent monitoring of the reaction are key to achieving successful and reproducible outcomes. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for researchers to confidently employ the Mtt group in their advanced peptide synthesis strategies, ultimately accelerating innovation in drug discovery and development.

References

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]

  • Lykke, L., et al. (2021). Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods. Amino Acids, 53(10), 1545-1553. Retrieved from [Link]

  • ResearchGate. (n.d.). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides | Request PDF. Retrieved from [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Sharma, S., et al. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Scientific Reports, 8(1), 15406. Retrieved from [Link]

  • ResearchGate. (n.d.). The deprotection of Lys(Mtt) revisited | Request PDF. Retrieved from [Link]

  • Lykke, L., et al. (2021). Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Peptide Nucleic Acid-Templated Selenocystine-Selenoester Ligation Enables Rapid miRNA Detection. Retrieved from [Link]

  • Sax, B., et al. (1992). 4-Methyltrityl (Mtt): A New Protecting Group for the Side Chain Protection of Asn and Gln in Solid-Phase Peptide Synthesis. Peptide Research, 5(4), 245-246. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5155-5171. Retrieved from [Link]

  • ResearchGate. (n.d.). The deprotection of Lys(Mtt) revisited | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Use of Fmoc-D-Orn(Mtt)-OH in the Synthesis of Advanced Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptide-Drug Conjugates (PDCs) represent a frontier in targeted therapeutics, combining the specificity of peptides with the potency of cytotoxic drugs.[1][2] The success of a PDC hinges on precise control over its architecture, particularly the site of drug conjugation. This guide provides an in-depth examination of Fmoc-D-Orn(Mtt)-OH, a critical building block that enables site-specific modification of peptides for drug conjugation.[3][4] We will explore the underlying chemical principles of its orthogonal protection scheme and provide detailed, field-proven protocols for its incorporation, selective deprotection, and subsequent conjugation to a payload, empowering researchers to construct highly defined and effective PDCs.

Introduction: The Imperative for Precision in PDC Synthesis

The therapeutic paradigm of PDCs is conceptually elegant: a peptide carrier chaperones a potent drug to a specific cellular target, maximizing efficacy while minimizing off-target toxicity.[5][] This targeted delivery is achieved by designing peptides that bind to overexpressed receptors on diseased cells. The three core components of a PDC—the peptide, the linker, and the drug—must be strategically assembled to ensure stability in circulation and efficient payload release at the target site.[2][7]

A non-specific conjugation process, where the drug attaches at multiple or unintended sites on the peptide, can lead to a heterogeneous mixture of products with variable efficacy, pharmacokinetics, and toxicity profiles. This underscores the need for a synthetic strategy that allows for the installation of a unique, reactive handle at a predetermined position on the peptide. Fmoc-D-Orn(Mtt)-OH is an exemplary tool for achieving this level of control.

Why Fmoc-D-Orn(Mtt)-OH?

  • Orthogonal Protection: The cornerstone of its utility lies in its dual-protection scheme.[4][8] The α-amino group is protected by the base-labile Fmoc group, compatible with standard Solid-Phase Peptide Synthesis (SPPS).[9] The side-chain δ-amino group is protected by the 4-methyltrityl (Mtt) group, which is labile to very mild acid, leaving other acid-labile side-chain protecting groups (e.g., Boc, tBu) intact.[10][11] This orthogonality is the key to selective deprotection.[12]

  • Site-Specific Conjugation: By strategically placing Fmoc-D-Orn(Mtt)-OH within the peptide sequence, the researcher dictates the exact point of future drug attachment.[13]

  • Enhanced Stability: The use of a D-amino acid, like D-Ornithine, provides inherent resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids.[][15][16] This can significantly prolong the plasma half-life of the resulting PDC, a critical factor for therapeutic efficacy.[16][17]

The Chemistry of Control: Understanding the Protecting Groups

The entire strategy revolves around the differential lability of the Fmoc and Mtt groups.

  • Fmoc (9-fluorenylmethoxycarbonyl): This group is used for temporary protection of the α-amine of the amino acid. It is stable to acidic conditions but is readily cleaved by a secondary amine base, typically piperidine, during the iterative cycles of SPPS.[18]

  • Mtt (4-methyltrityl): This "super" acid-labile group protects the δ-amine of the ornithine side chain. Its removal requires conditions that are significantly milder than those needed to cleave the peptide from the resin or remove other common side-chain protecting groups.[10][19] This selective cleavage is the pivotal step that unmasks a unique primary amine for conjugation while the rest of the peptide remains fully protected and anchored to the solid support.

The relative acid lability of common protecting groups is crucial for this strategy to succeed.

Protecting GroupTypical Cleavage ConditionsLability Level
Mtt (4-Methyltrityl)1-2% TFA in DCMVery High[11]
Mmt (4-Methoxytrityl)Acetic Acid/TFE/DCMVery High
Trt (Trityl)>10% TFA in DCMHigh
Boc (tert-Butoxycarbonyl)>30% TFA in DCMModerate
tBu (tert-Butyl)>50% TFA in DCMModerate
Pbf (Pentamethyldihydrobenzofuran-sulfonyl)>90% TFA (Global Deprotection)Low

Table 1: Comparative Acid Lability of Common Protecting Groups.

Experimental Protocols

These protocols provide a comprehensive workflow from peptide synthesis to final drug conjugation on the solid support.

Protocol 1: Incorporation of Fmoc-D-Orn(Mtt)-OH via Fmoc-SPPS

This protocol outlines the standard procedure for incorporating the title amino acid into a growing peptide chain on a solid-phase resin.

Rationale: The process follows the standard cycle of Fmoc-SPPS: deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by activation of the incoming amino acid's carboxyl group to facilitate amide bond formation.

Workflow Diagram:

spss_cycle cluster_0 SPPS Cycle for Fmoc-D-Orn(Mtt)-OH Incorporation Start Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: - Fmoc-D-Orn(Mtt)-OH - Activator (e.g., HATU) - Base (e.g., DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Resin-Bound Peptide (Extended by D-Orn(Mtt)) Wash2->End

Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate Fmoc-D-Orn(Mtt)-OH (0.4 mmol, 4 eq.) with an activating agent like HATU (0.38 mmol, 3.8 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Confirmation (Optional): Perform a Kaiser test on a few resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This is the critical step that unmasks the unique conjugation handle. The conditions are optimized to cleave the Mtt group with high selectivity over other acid-labile groups.[20][21]

Rationale: The Mtt cation is stabilized by the electron-donating methyl group, making it highly susceptible to cleavage by dilute TFA. A scavenger, Triisopropylsilane (TIS), is essential to irreversibly trap the released Mtt cation, preventing its re-attachment to the peptide.[11][20]

Workflow Diagram:

mtt_deprotection cluster_1 Selective Mtt Group Removal Start Peptide-Resin with D-Orn(Mtt) Swell Swell Resin in DCM Start->Swell Deprotect Treat with 1-2% TFA, 2-5% TIS in DCM (Multiple short treatments) Swell->Deprotect Monitor Monitor Release (Yellow/Orange color of Mtt cation) Deprotect->Monitor Wash Wash with: 1. DCM 2. 10% DIPEA in DMF 3. DMF Monitor->Wash End Peptide-Resin with free δ-NH2 on D-Orn Wash->End

Caption: On-resin selective cleavage of the Mtt protecting group.

Step-by-Step Methodology:

  • Resin Preparation: After completing the peptide sequence, wash the N-terminally Fmoc-protected peptide-resin with Dichloromethane (DCM) (3-5 times) and swell in DCM for 20-30 minutes.[11]

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM (v/v/v) .

  • Mtt Cleavage:

    • Drain the DCM from the swollen resin.

    • Add the deprotection cocktail (approx. 10 mL per gram of resin).[20]

    • Agitate gently for 2 minutes. The solution will typically turn a faint yellow-orange, indicating the release of the Mtt cation.[11]

    • Drain the cocktail into a separate flask.

    • Repeat this treatment 5-10 times, collecting the filtrate each time, until the solution no longer develops a strong color.

    • Causality: Multiple short treatments are superior to a single long exposure. This minimizes contact time and reduces the risk of premature cleavage of other acid-labile groups or the peptide from highly sensitive resins.[22]

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (5 times).

    • Wash with a solution of 10% DIPEA in DMF (2 times) to neutralize any residual acid.

    • Wash thoroughly with DMF (5 times).

  • Confirmation: A Kaiser test should now give a positive result (dark blue beads), confirming the presence of a free primary amine.

Protocol 3: Linker and Payload Conjugation

With the ornithine side-chain amine now available, a linker and/or drug can be attached using standard amide bond formation chemistry.

Rationale: The free δ-amino group of the ornithine residue acts as a nucleophile, reacting with an activated carboxylic acid on the linker or drug-linker construct. The choice of linker is critical and depends on the desired drug release mechanism (e.g., cleavable vs. non-cleavable).[7][23]

Step-by-Step Methodology (Example with a Carboxylic Acid-Containing Payload):

  • Resin Preparation: The resin from Protocol 2 is already washed with DMF and ready for use.

  • Payload Activation:

    • In a separate vial, dissolve the drug-linker construct (containing a terminal carboxylic acid) (4 eq.), HATU (3.8 eq.), and DIPEA (8 eq.) in a suitable solvent (e.g., DMF, DMSO, or a mixture).

    • Note: The solubility of the payload may require solvent optimization.

  • Conjugation Reaction:

    • Add the activated payload solution to the peptide-resin.

    • Agitate at room temperature. The reaction time can vary significantly (from 2 hours to overnight) depending on the steric hindrance and reactivity of the payload.

  • Monitoring and Washing:

    • Monitor the reaction for completion using a Kaiser test. A negative result indicates that the primary amines have been acylated.

    • Once complete, drain the conjugation solution.

    • Wash the resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.

  • Final Cleavage and Purification:

    • Cleave the final PDC from the resin and remove all remaining side-chain protecting groups using a standard global deprotection cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Purify the crude PDC using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS.

Conclusion and Best Practices

The strategic incorporation of Fmoc-D-Orn(Mtt)-OH is a robust and reliable method for the site-specific synthesis of peptide-drug conjugates.[24] The orthogonality of the Mtt group provides a crucial chemical handle that can be unmasked on-demand, allowing for the precise attachment of linkers and payloads.[4]

Key Considerations for Success:

  • Scavenger is Mandatory: Always use TIS or a similar scavenger during Mtt deprotection to prevent re-attachment and potential side reactions.[20]

  • Monitor Deprotection: The visual cue of the Mtt cation color is helpful, but for critical syntheses, analyzing a small cleaved sample by LC-MS after deprotection confirms complete removal.

  • Payload Solubility: Be prepared to optimize solvent systems (e.g., using DMSO or NMP) for the final conjugation step, as complex drug molecules are often poorly soluble in standard peptide synthesis solvents.

  • D-Amino Acid Chirality: Ensure you are using Fmoc-D -Orn(Mtt)-OH (CAS: 198545-20-9) for enhanced stability, not the L-isomer (CAS: 343770-23-0), unless the native stereochemistry is desired.[25][26]

By following these detailed protocols and understanding the underlying chemical principles, researchers can leverage Fmoc-D-Orn(Mtt)-OH to build sophisticated, well-defined PDCs, accelerating the development of next-generation targeted therapies.

References

  • Benchchem. Mtt Protecting Group: A Superior Choice for Orthogonal Protection Strategies in Complex Peptide Synthesis.
  • Aapptec Peptides. Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines.
  • Aapptec Peptides. Amino Acid Sidechain Deprotection.
  • BOC Sciences. Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
  • 5z.com. Elimination of partial cleavage of acid labile groups during removal of Mtt protection.
  • Bourel, L., Carion, O., Gras-Masse, H., & Melnyk, O. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270. Available at: [Link]

  • CymitQuimica. CAS 343770-23-0: Fmoc-Orn(Mtt)-OH.
  • Benchchem. Preventing loss of other acid-labile groups during Mtt removal.
  • NINGBO INNO PHARMCHEM CO.,LTD. Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications.
  • ResearchGate. The deprotection of Lys(Mtt) revisited | Request PDF. Available at: [Link]

  • National Institutes of Health. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer.
  • National Center for Biotechnology Information. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Available at: [Link]

  • Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Available at: [Link]

  • Benchchem. The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.
  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • National Center for Biotechnology Information. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Available at: [Link]

  • ACS Publications. Peptide-Drug Conjugates: Design, Chemistry, and Drug Delivery System as a Novel Cancer Theranostic. Available at: [Link]

  • National Center for Biotechnology Information. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Available at: [Link]

  • MySkinRecipes. Fmoc-d-orn(mtt)-oh. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Peptide Complexity: The Role of Fmoc-Lys(Mtt)-OH in Modern Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-tert-Butoxycarbonyl-N'-Fmoc-L-ornithine: A Key Protected Amino Acid for Advanced Peptide Synthesis. Available at: [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • National Institutes of Health. Synthesis and Investigation of Peptide–Drug Conjugates Comprising Camptothecin and a Human Protein‐Derived Cell‐Penetrating Peptide. Available at: [Link]

  • National Center for Biotechnology Information. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Available at: [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Next Peptide. 198545-20-9 | Fmoc-D-Orn(Mtt)-OH. Available at: [Link]

  • ACS Publications. Synthesis and Evaluation of a Monomethyl Auristatin E Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery. Available at: [Link]

  • National Center for Biotechnology Information. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Available at: [Link]

Sources

The Strategic Application of Fmoc-D-Orn(Mtt)-OH in Combinatorial Peptide Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Diversity with Orthogonal Chemistry

In the landscape of modern drug discovery and materials science, combinatorial chemistry serves as a powerful engine for generating vast libraries of structurally diverse molecules.[1][2][3] This high-throughput approach accelerates the identification of novel lead compounds with desired biological activities or material properties.[1] Within this paradigm, solid-phase peptide synthesis (SPPS) has emerged as a cornerstone technique for the rapid and efficient assembly of peptide libraries. The success of creating complex, modified, or constrained peptides hinges on the strategic use of orthogonally protected amino acids.

This guide focuses on a key player in this field: N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(4-methyltrityl)-D-ornithine (Fmoc-D-Orn(Mtt)-OH) . The D-configuration of the amino acid provides resistance to enzymatic degradation, a desirable trait for therapeutic peptide candidates. The strategic brilliance of this building block lies in its orthogonal protection scheme. The base-labile Fmoc group on the α-amine allows for standard peptide chain elongation, while the highly acid-labile 4-methyltrityl (Mtt) group on the side-chain δ-amine provides a selectively addressable point for modification.[4][5] This unique feature enables the synthesis of branched peptides, cyclic peptides, and a diverse array of side-chain modifications, all while the peptide remains anchored to the solid support.[4][6][7]

This document provides an in-depth exploration of the applications of Fmoc-D-Orn(Mtt)-OH in combinatorial chemistry, complete with detailed protocols and expert insights to empower researchers in their quest for novel molecular entities.

The Principle of Orthogonality: Fmoc and Mtt in Concert

The power of Fmoc-D-Orn(Mtt)-OH stems from the differential lability of its two protecting groups. This "orthogonality" allows for the sequential and selective removal of each group without affecting the other or the acid-labile linkages to the solid support.

  • The Fmoc Group (N-α protection): This group is stable to acidic conditions but is readily cleaved by a secondary amine base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[8][9] This deprotection step is performed repeatedly during SPPS to elongate the peptide chain from the C-terminus to the N-terminus.

  • The Mtt Group (N-δ side-chain protection): The 4-methyltrityl group is stable to the basic conditions used for Fmoc removal. However, it is highly sensitive to mild acidic conditions.[4][5] This allows for its selective cleavage on-resin, exposing the side-chain amine for further chemical manipulation. The order of acid lability for common trityl-based protecting groups is generally Mmt > Mtt > Tr.[5] The Mtt group provides a perfect balance of stability and selective removal.

This elegant interplay of protecting groups is the key to unlocking the combinatorial potential of Fmoc-D-Orn(Mtt)-OH.

Figure 1. Orthogonal deprotection strategy of Fmoc-D-Orn(Mtt)-OH.

Core Applications in Combinatorial Chemistry

The selective deprotection of the ornithine side chain opens a gateway to a multitude of combinatorial applications.

Synthesis of Branched Peptides and Peptide Libraries

Branched peptides, where multiple peptide chains are attached to a core scaffold, offer enhanced biological activity and resistance to enzymatic degradation.[10] Fmoc-D-Orn(Mtt)-OH is an ideal building block for creating such structures. After incorporation into the primary peptide chain, the Mtt group can be selectively removed, and a second peptide chain can be synthesized on the exposed side-chain amine. This process can be repeated to generate highly complex, multi-branched structures, enabling the creation of diverse libraries for screening.

Branched_Peptide_Synthesis_Workflow start Start with Resin incorporate_Orn Incorporate Fmoc-D-Orn(Mtt)-OH start->incorporate_Orn elongate_main Elongate Main Peptide Chain (Fmoc SPPS) incorporate_Orn->elongate_main deprotect_Mtt Selective Mtt Deprotection (Mild Acid) elongate_main->deprotect_Mtt elongate_branch Synthesize Branch Peptide Chain on Side-Chain deprotect_Mtt->elongate_branch cleave_and_purify Cleave from Resin & Purify elongate_branch->cleave_and_purify end Branched Peptide cleave_and_purify->end

Figure 2. Workflow for the synthesis of a branched peptide.

On-Resin Cyclization for Constrained Peptide Libraries

Cyclic peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts.[11] Fmoc-D-Orn(Mtt)-OH is instrumental in the synthesis of side-chain-to-side-chain cyclized peptides.[12][13] By pairing it with an amino acid bearing a complementary selectively removable protecting group on its side chain (e.g., Fmoc-L-Asp(OAll)-OH), a lactam bridge can be formed on the solid support.[13] This on-resin cyclization strategy is highly efficient for generating libraries of constrained peptides for drug discovery.[14][15]

Site-Specific Labeling and Conjugation

The exposed side-chain amine of ornithine following Mtt deprotection serves as a versatile handle for attaching a wide variety of molecules. This allows for the creation of peptide libraries with site-specific modifications, including:

  • Fluorescent labels for imaging and binding assays.

  • Biotin tags for affinity purification and detection.

  • Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.

  • Small molecule drugs to create peptide-drug conjugates.

This capability is invaluable for developing diagnostic tools and targeted therapeutics.

Experimental Protocols

The following protocols provide a detailed guide for the key steps involving Fmoc-D-Orn(Mtt)-OH in solid-phase peptide synthesis.

Protocol 1: Standard Coupling of Fmoc-D-Orn(Mtt)-OH

This protocol outlines the incorporation of Fmoc-D-Orn(Mtt)-OH into a growing peptide chain on a solid support using standard Fmoc-SPPS chemistry.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Orn(Mtt)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIEA or 2,4,6-collidine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-D-Orn(Mtt)-OH and 3-5 equivalents of the coupling reagent (e.g., HBTU) in DMF. Add 6-10 equivalents of DIEA and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This protocol details the selective removal of the Mtt protecting group from the ornithine side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing Orn(Mtt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • Methanol (MeOH)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Deprotection Cocktail Options:

Cocktail ComponentConcentration (v/v)Typical Reaction TimeNotes
TFA in DCM1-2%[12][16]5 x 2 minutesA widely used and effective method.
TFA/TIS/DCM1:2:97[17]30 minutesTIS scavenges the Mtt cation.
AcOH/TFE/DCM1:2:7[12][18]1 hourA milder, non-TFA based alternative.
HFIP in DCM30%[16][18]3 x 5 minutesAnother mild deprotection condition.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Prepare Deprotection Cocktail: Freshly prepare the chosen deprotection cocktail. The inclusion of a scavenger like TIS is highly recommended to prevent the reactive Mtt cation from re-attaching to the peptide, particularly to tryptophan residues.[4]

  • Mtt Cleavage: Drain the DCM from the resin and add the deprotection cocktail. Gently agitate the resin. The reaction progress can often be monitored by the appearance of a yellow-orange color, indicating the release of the Mtt cation.[4]

  • Repetitive Treatment: For cocktails requiring multiple treatments, drain the solution and add a fresh portion of the cocktail, repeating for the specified duration and number of times.

  • Washing and Neutralization: After the final deprotection step, thoroughly wash the resin with DCM (3-5 times).

  • Neutralize the resin by washing with a solution of 1-5% DIEA in DMF (2-3 times).

  • Wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the subsequent side-chain modification.

Protocol 3: Side-Chain Acylation Following Mtt Deprotection

This protocol describes the general procedure for coupling a carboxylic acid to the newly deprotected ornithine side-chain amine.

Materials:

  • Resin with deprotected Orn side-chain

  • Carboxylic acid to be coupled

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Start with the washed and neutralized resin from Protocol 2.

  • Activation and Coupling: Follow the same activation and coupling procedure as described in Protocol 1, using the desired carboxylic acid instead of an amino acid.

  • Washing: After the coupling reaction is complete, wash the resin as described in Protocol 1.

  • Confirmation: Confirm the completion of the reaction using a suitable method (e.g., Kaiser test, which should be negative).

Troubleshooting and Expert Insights

  • Incomplete Mtt Deprotection: If subsequent reactions on the side chain are sluggish or incomplete, it may be due to incomplete Mtt removal. Extend the deprotection time or increase the number of treatments. HPLC and mass spectrometry of a small, cleaved sample can confirm the presence of any remaining Mtt-protected peptide.[4]

  • Premature Cleavage of Other Protecting Groups: The primary challenge during Mtt deprotection is to avoid the premature loss of other acid-labile groups like Boc or tBu.[4] If this occurs, the TFA concentration is likely too high. Consider switching to a milder deprotection cocktail, such as those containing HFIP or AcOH/TFE.[16][18]

  • Scavenger Choice: While TIS is a common scavenger, methanol can also be used and has been shown to prevent the loss of t-butyl groups. The choice of scavenger may need to be optimized depending on the peptide sequence.

  • Lactamization of Fmoc-Dab(Mtt)-OH: It is important to note that the structurally similar Fmoc-Dab(Mtt)-OH has been reported to undergo rapid lactamization under certain coupling conditions, leading to poor incorporation efficiency.[19] While this has not been widely reported for Fmoc-D-Orn(Mtt)-OH, researchers should be aware of this potential side reaction, especially with challenging sequences.

Conclusion: A Versatile Tool for Innovation

Fmoc-D-Orn(Mtt)-OH stands out as a remarkably versatile and powerful building block for combinatorial peptide chemistry. Its well-defined orthogonal protection scheme provides researchers with precise control over peptide architecture, enabling the creation of diverse libraries of branched, cyclic, and site-specifically modified peptides. By understanding the principles behind its use and mastering the associated protocols, scientists can fully leverage the potential of this reagent to accelerate innovation in drug discovery, diagnostics, and materials science.

References

  • The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. (2025). ResearchGate. [Link]

  • The deprotection of Lys(Mtt) revisited. (2025). ResearchGate. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023). Biotage. [Link]

  • Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488–496. [Link]

  • Szlicner, A., et al. (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Molecules, 27(1), 136. [Link]

  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991). Peptide Research. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (2020). Organic & Biomolecular Chemistry. [Link]

  • Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

  • Cyclic Peptide Synthesis. Bio-Synthesis. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Novabiochem®. Merck Millipore. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

  • Unlocking Peptide Potential: The Role of Fmoc-D-Lys(Mtt)-OH in Synthesis. Fmoc-D-Lys(Mtt)-OH. [Link]

  • Combinatorial Chemistry: Innovations and Applications. (2024). Journal of Medicinal and Organic Chemistry. [Link]

  • Lam, K. S., et al. (2014). Combinatorial Chemistry in Drug Discovery. Central nervous system agents in medicinal chemistry. [Link]

  • Herlan, C. N., et al. (2021). Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond. Chemical Communications, 57(86), 11131-11149. [Link]

Sources

Application Notes and Protocols: Strategic Use of Fmoc-D-Orn(Mtt)-OH for the Synthesis of Peptides with Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Sequence

In the landscape of drug discovery and chemical biology, peptides represent a rapidly expanding class of therapeutics and research tools. Their specificity and potency are often dictated not just by their primary amino acid sequence, but by a diverse array of post-translational modifications (PTMs). These modifications, which occur naturally in proteins, are critical for regulating function, signaling, and localization.[1] The ability to synthetically introduce PTMs at specific sites within a peptide is therefore a powerful strategy for developing novel therapeutics with enhanced stability, cell permeability, and biological activity.[1][2][3]

This guide provides an in-depth exploration of Fmoc-D-Orn(Mtt)-OH, a versatile building block for solid-phase peptide synthesis (SPPS) that enables the precise, site-specific introduction of PTMs. We will delve into the chemical principles that make this reagent a cornerstone of advanced peptide synthesis and provide detailed, field-proven protocols for its application.

The Principle of Orthogonality: The Key to Site-Specific Modification

Successful synthesis of modified peptides hinges on the concept of orthogonal protection.[4][5][6] In SPPS, protecting groups are used to mask reactive functional groups on amino acid side chains to prevent unwanted side reactions during peptide chain elongation.[6][7] An orthogonal protection scheme employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of a single site on the peptide while it remains anchored to the solid support.[4][5]

The standard Fmoc/tBu strategy in SPPS is a bis-orthogonal system.[8] The Nα-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of amino acid addition. Most side-chain protecting groups (e.g., tBu, Boc, Trt) are labile to strong acid and are removed simultaneously with cleavage of the peptide from the resin.

Fmoc-D-Orn(Mtt)-OH introduces a third level of orthogonality. The 4-methyltrityl (Mtt) group protecting the δ-amino group of the ornithine side chain is exceptionally acid-sensitive. It can be cleaved under very mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane) that do not affect the Fmoc group, other more robust acid-labile side-chain protecting groups, or the resin linkage.[9][10][11] This unique feature provides a chemical "handle" that can be selectively exposed at any point in the synthesis for on-resin modification.

Caption: Orthogonal deprotection strategy in Fmoc-SPPS.

Fmoc-D-Orn(Mtt)-OH: Chemical Properties and Advantages

The choice of Fmoc-D-Orn(Mtt)-OH is strategic for several reasons:

  • Mild Deprotection: The extreme acid lability of the Mtt group is its primary advantage. This allows for deprotection without the risk of side reactions or premature cleavage of other protecting groups.[9]

  • Versatility: The exposed primary amine on the ornithine side chain is a versatile nucleophile, ready for a wide range of chemical modifications. This includes acylation with fatty acids (lipidation), coupling to activated carboxylic acids, reductive amination, and reaction with isocyanates, among others.

  • D-Configuration: The use of the D-enantiomer of ornithine can be a deliberate design choice to increase the peptide's resistance to enzymatic degradation by proteases, thereby enhancing its in vivo half-life.

Protecting GroupStructure ClassCleavage ConditionsOrthogonal to Fmoc/tBu?
Boc (tert-butyloxycarbonyl)UrethaneStrong Acid (e.g., >50% TFA)No
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Vinylogous Amide2% Hydrazine in DMFYes
Mtt (4-Methyltrityl)TritylVery Mild Acid (1-2% TFA in DCM)Yes (Highly Orthogonal)

Caption: Comparison of common side-chain protecting groups for Ornithine/Lysine.

Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints and troubleshooting advice based on extensive laboratory experience.

Protocol 1: Standard Fmoc-SPPS Incorporation of Fmoc-D-Orn(Mtt)-OH

This protocol outlines the standard cycle for coupling an amino acid during solid-phase peptide synthesis.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain and repeat with a fresh solution of 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5x), isopropanol (2x), and DMF (5x).

    • Expert Insight: A positive Kaiser test (deep blue beads) at this stage confirms the presence of a free primary amine, validating the deprotection step.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Orn(Mtt)-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to activate the amino acid.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

  • Validation and Capping: Wash the resin with DMF (3x). Perform a Kaiser test. If the test is negative (colorless/yellow beads), the coupling is complete. If positive, recouple using fresh reagents. If the test remains positive after recoupling, cap any unreacted amines with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 15 minutes.

  • Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This is the critical step that leverages the unique properties of Fmoc-D-Orn(Mtt)-OH.

  • Resin Preparation: After completing the desired peptide sequence, ensure the N-terminal amino acid is Fmoc-protected. Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.

  • Mtt Cleavage Cocktail Preparation: Prepare a fresh solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM.

    • Causality Explained: TFA is the cleaving agent. TIS is a cation scavenger, essential for quenching the highly reactive Mtt cation that is released, preventing it from reattaching to the peptide (e.g., at tryptophan side chains) or causing other side reactions. The low concentration of TFA is key to the selectivity of this step.

  • Deprotection Reaction: Treat the resin with the Mtt cleavage cocktail. A bright yellow-orange color in the solution indicates the release of the Mtt cation. Agitate for 2 minutes, then drain the solution. Repeat this process 10-15 times until the solution remains colorless.

    • Self-Validation: The visual disappearance of the yellow color is a strong indicator of reaction completion.

  • Neutralization and Wash: Wash the resin with DCM (5x). Neutralize the resin by washing with 10% DIPEA in DMF (3x) to ensure the newly exposed amine is in its free base form for the subsequent modification. Wash thoroughly with DMF (5x) and DCM (3x).

  • Confirmation: A positive chloranil test (green/blue beads) can be used to confirm the presence of the newly exposed secondary amine side-chain.

On_Resin_Modification_Workflow cluster_SPPS Peptide Synthesis cluster_Deprotection Selective Deprotection cluster_Modification On-Resin Modification cluster_Final Final Steps Start Start with Resin Elongate Elongate Peptide Chain (Incorporate Fmoc-D-Orn(Mtt)-OH) Start->Elongate Standard SPPS Cycles Deprotect Selective Mtt Removal (1% TFA, TIS in DCM) Elongate->Deprotect Modify Couple PTM Moiety (e.g., Fatty Acid, Glycan, Ubiquitin Fragment) Deprotect->Modify Cleave Global Deprotection & Cleavage from Resin Modify->Cleave Purify HPLC Purification Cleave->Purify

Caption: Workflow for on-resin modification using Fmoc-D-Orn(Mtt)-OH.

Protocol 3: On-Resin Modification - Representative Examples

Lipidation is a common strategy to improve the pharmacokinetic properties of peptide drugs.[2][3]

  • Activation: In a separate vessel, dissolve palmitic acid (5 eq.), HATU (4.9 eq.), and HOBt (5 eq.) in DMF. Add DIPEA (10 eq.) and allow to pre-activate for 5 minutes.

  • Coupling: Add the activated fatty acid solution to the Mtt-deprotected peptide-resin. Agitate for 4-6 hours, or overnight for challenging sequences.

  • Wash and Validate: Wash the resin with DMF (5x), DCM (3x), and Methanol (2x). A negative Kaiser test will confirm complete acylation.

Glycosylation can enhance peptide solubility and bioavailability.[12] The synthesis of glycopeptides can be challenging, but the on-resin modification approach simplifies the process.[13][14]

  • Building Block Preparation: Use a pre-formed, activated building block, such as an Fmoc-protected and per-acetylated glycosylated serine or threonine (e.g., Fmoc-Ser(Ac3AcNH-β-Glc)-OH).[15]

  • Activation and Coupling: Activate the glycosylated amino acid using standard coupling reagents (as in Protocol 1, step 3) and couple it to the deprotected ornithine side chain. Due to steric hindrance, a longer coupling time (4-24 hours) and the use of a potent coupling agent like HATU may be necessary.

  • Wash and Validate: Wash thoroughly as described above and confirm with a Kaiser test.

Synthesizing ubiquitinated peptides is crucial for studying protein degradation and signaling pathways.[16][17][18]

  • Ubiquitin Fragment Synthesis: Synthesize a C-terminally activated ubiquitin fragment (e.g., Ub(1-75)-COOH) separately.

  • On-Resin Ligation: Couple the ubiquitin fragment to the deprotected ornithine side chain using standard peptide coupling conditions. This forms an isopeptide bond mimic. Given the size of the ubiquitin fragment, this coupling should be performed with a significant excess of reagents and may require extended reaction times (24-48 hours).

  • Wash and Validate: Extensive washing is critical to remove unreacted ubiquitin. Validation can be performed by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.

Conclusion: A Gateway to Complex Peptides

Fmoc-D-Orn(Mtt)-OH is more than just a protected amino acid; it is a strategic tool that unlocks the door to a vast array of complex, modified peptides. Its highly orthogonal Mtt protecting group provides a reliable and versatile handle for introducing post-translational modifications with precision and control. By mastering the protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly expand their synthetic capabilities, enabling the creation of novel peptide-based probes and therapeutics to address pressing challenges in medicine and biology.

References

  • Waldmann, H., et al. (2002). Solid-Phase Synthesis of Lipidated Peptides. Journal of the American Chemical Society, 124(21), 5954-5. [Link]

  • Geva, M., et al. (2013). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Protein and Peptide Letters, 20(5), 554-9. [Link]

  • Góngora-Benítez, M., et al. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Yan, L. Z., & Dawson, P. E. (1999). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 96(18), 10067-71. [Link]

  • Ludolph, B., et al. (2002). Solid-Phase Synthesis of Lipidated Peptides. Journal of the American Chemical Society, 124(21), 5954-5. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (n.d.). Cys thiol protection with the 4-methyltrityl (Mtt) protecting group. [Link]

  • National Institutes of Health. (n.d.). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. [Link]

  • PubMed. (2002). Solid-phase synthesis of lipidated peptides. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • ScholarlyCommons. (n.d.). Photochemical Modification of Peptides on Resin via Charge-Transfer Complexes. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]

  • Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]

  • National Institutes of Health. (n.d.). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. [Link]

  • National Institutes of Health. (n.d.). Synthesis of glycopeptides and glycopeptide conjugates. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-D-Lys(Mtt)-OH in Drug Development: A Synthesis Perspective. [Link]

  • ResearchGate. (2025). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. [Link]

  • National Institutes of Health. (n.d.). Synthesis of ubiquitinated proteins for biochemical and functional analysis. [Link]

  • National Institutes of Health. (n.d.). Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactivation domain. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of ubiquitinated proteins for biochemical and functional analysis. [Link]

  • ResearchGate. (2023). Synthesis of Ubiquitinated Proteins for Biochemical and Functional Analysis. [Link]

  • National Institutes of Health. (2010). Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin. [Link]

  • National Institutes of Health. (2020). Development and application of ubiquitin-based chemical probes. [Link]

  • National Institutes of Health. (n.d.). Multivalent glycocyclopeptides: conjugation methods and biological applications. [Link]

  • AAPPTec. (n.d.). Fmoc-Orn(Dde)-OH [269062-80-8]. [Link]

  • National Institutes of Health. (2016). Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides. [Link]

  • Royal Society of Chemistry. (n.d.). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. [Link]

  • AAPPTec. (n.d.). Fmoc-D-Lys(Mtt)-OH [198544-94-4]. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Fmoc-D-Orn(Mtt)-OH in the Development of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Orthogonal Protection in Advanced Peptide Therapeutics

The landscape of therapeutic peptide development is increasingly focused on complex architectures such as branched, cyclic, and otherwise modified peptides to enhance biological activity, stability, and target specificity.[1][2] The synthesis of these sophisticated molecules hinges on the principles of solid-phase peptide synthesis (SPPS) and, critically, the strategic use of orthogonally protected amino acid building blocks.[3][4] Among these, Nα-Fmoc-Nδ-(4-methyltrityl)-D-ornithine (Fmoc-D-Orn(Mtt)-OH) has emerged as a cornerstone for introducing site-specific modifications.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-D-Orn(Mtt)-OH. We will delve into the causality behind its application, provide field-proven protocols for its use, and present data to ensure reproducible and high-quality synthesis of complex therapeutic peptides.

Why Fmoc-D-Orn(Mtt)-OH? The Power of the Mtt Protecting Group

Fmoc-D-Orn(Mtt)-OH is a derivative of the non-proteinogenic amino acid D-ornithine, featuring two key protecting groups that form an orthogonal system.[7] The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard for chain elongation in Fmoc-based SPPS.[8] The side-chain δ-amino group is protected by the highly acid-labile 4-methyltrityl (Mtt) group.[9][10]

The strategic advantage of the Mtt group lies in its exquisite sensitivity to very mild acidic conditions, allowing for its selective removal without affecting other acid-labile side-chain protecting groups (e.g., Boc, tBu) or the peptide's linkage to the resin.[11] This orthogonality is the key that unlocks the door to a multitude of sophisticated peptide designs.

Core Applications and Strategic Advantages

The unique properties of Fmoc-D-Orn(Mtt)-OH make it an invaluable tool for several advanced peptide synthesis strategies.

Synthesis of Branched Peptides

Branched peptides, which can present multiple copies of an epitope or ligand, are potent immunogens and high-avidity binders.[2] Fmoc-D-Orn(Mtt)-OH serves as a branching point. After the linear peptide backbone is assembled, the Mtt group on the ornithine side chain can be selectively cleaved on-resin to expose a free amine, upon which a second peptide chain can be synthesized.[5]

On-Resin Side-Chain to Side-Chain Cyclization

Cyclic peptides often exhibit enhanced conformational rigidity, leading to improved receptor binding and increased resistance to enzymatic degradation.[1] Fmoc-D-Orn(Mtt)-OH is instrumental in forming lactam bridges.[7] The δ-amino group of ornithine, after selective Mtt deprotection, can be reacted with the side-chain carboxyl group of an acidic amino acid (e.g., Asp or Glu) to form a stable amide bond, thereby cyclizing the peptide while it is still attached to the solid support.[12]

Site-Specific Labeling and Conjugation

The ability to selectively unmask the ornithine side chain on-resin allows for the attachment of various moieties, including fluorescent labels, PEG chains, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs) or other targeted therapeutics.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, with explanations for each critical step to ensure success.

Chemical Structure of Fmoc-D-Orn(Mtt)-OH

Caption: Key properties of Fmoc-D-Orn(Mtt)-OH.

Protocol 1: Standard Fmoc-SPPS Elongation

This protocol outlines the incorporation of Fmoc-D-Orn(Mtt)-OH into a growing peptide chain.

Workflow for Peptide Chain Elongation

SPPS_Workflow start Resin Swelling (DMF or DCM) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 end Repeat for Next Amino Acid wash2->end

Caption: Standard cycle for solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Orn(Mtt)-OH)

  • Rink Amide or other suitable resin[13]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[14]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[15]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

  • Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 2.9-4.5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.[15] b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. d. Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This is the critical step that leverages the orthogonality of the Mtt group. The choice of deprotection cocktail can be tailored based on the sensitivity of other protecting groups and the resin.

Mechanism of Selective Mtt Deprotection

Mtt_Deprotection peptide_resin Peptide-Resin with Orn(Mtt) deprotection Treat with Mild Acid (e.g., 1-2% TFA/DCM) peptide_resin->deprotection wash Wash & Neutralize (DCM, DMF, DIPEA/DMF) deprotection->wash result Peptide-Resin with free Orn side-chain wash->result

Caption: Workflow for the selective removal of the Mtt group.

Option A: Highly Dilute TFA Cocktail (Most Common)

This method is highly effective and widely used for Mtt deprotection.[9][16]

Materials:

  • Peptide-resin containing Fmoc-D-Orn(Mtt)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) or Methanol (MeOH) as scavengers[17]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (3-5 times) and allow the resin to swell.

  • Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA and 2% TIS in DCM. The TIS acts as a scavenger to trap the released Mtt cation, preventing potential side reactions or re-attachment.[9]

  • Mtt Cleavage: a. Suspend the resin in the deprotection cocktail (approximately 10 mL per gram of resin).[9] b. Gently agitate the mixture at room temperature. c. Perform the cleavage in short, repeated cycles (e.g., 5-10 cycles of 2 minutes each) to minimize contact time with the acid, which helps to prevent premature cleavage of other acid-labile groups.[17]

  • Monitoring: After a few cycles, take a small sample of the resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate bright orange or yellow color indicates the presence of the Mtt cation, signifying that the cleavage is in progress. Continue the cleavage cycles until this test is negative or significantly diminished.[9]

  • Washing and Neutralization: a. Once the deprotection is complete, filter the resin and wash it thoroughly with DCM (3-5 times). b. Wash with methanol (2 times).[16] c. Wash with DCM (2 times).[16] d. Neutralize the resin by washing with 10% DIPEA in DMF (2-3 times) to quench any residual acid.[9] e. Wash thoroughly with DMF (5-7 times) to prepare for the next reaction step (e.g., branching or cyclization).

Option B: Acetic Acid/Trifluoroethanol Cocktail

This is an even milder alternative, particularly useful when dealing with extremely acid-sensitive resins or protecting groups.[11]

Materials:

  • Acetic acid (AcOH)

  • Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: As described in Option A.

  • Deprotection Cocktail: Prepare a mixture of AcOH/TFE/DCM in a 1:2:7 (v/v/v) ratio.[11]

  • Mtt Cleavage: Agitate the resin in the cocktail for 30-60 minutes at room temperature.[11]

  • Monitoring and Washing: Follow the same monitoring and washing/neutralization steps as described in Option A.

Quantitative Data: Mtt Cleavage Conditions
Cleavage CocktailTimeScavengerEfficacyNotes
1-2% TFA in DCM10-60 min (in cycles)TIS or MeOHHighThe most common and reliable method.[9]
AcOH/TFE/DCM (1:2:7)30-60 minNone requiredHighMilder alternative, suitable for very acid-labile systems.[11]
DCM/HFIP/TFE/TES1-2 hoursTESHighEffective but involves more hazardous solvents like HFIP.[5]

This table summarizes common conditions. Optimization may be required based on peptide sequence and resin type.

Trustworthiness: Self-Validating Systems and Troubleshooting

Ensuring Complete Mtt Deprotection:

  • The Trityl Test: As described in the protocol, the visual colorimetric test with concentrated TFA is a simple and effective way to monitor the progress of the deprotection in real-time.[9]

  • HPLC Analysis: For critical applications, a small amount of the peptide can be cleaved from the resin, deprotected, and analyzed by RP-HPLC to confirm the complete removal of the Mtt group.

Potential Pitfalls and Solutions:

  • Incomplete Cleavage: If the Mtt group is not fully removed, this can be due to insufficient reaction time or steric hindrance within the peptide sequence. Increase the number of deprotection cycles or the duration of each cycle.

  • Premature Cleavage of Other Protecting Groups: Over-exposure to the dilute TFA can lead to partial loss of other acid-labile groups (e.g., Boc, Trt) or even cleavage from highly acid-sensitive resins.[17][18] Using short, repeated deprotection cycles minimizes this risk. The addition of methanol as a scavenger has been shown to prevent the loss of t-butyl groups.[17]

  • Lactamization of Dab(Mtt): While this application note focuses on Ornithine, it is crucial to note that the analogous building block, Fmoc-Dab(Mtt)-OH, can undergo rapid intramolecular lactamization upon activation, leading to poor coupling efficiency.[19] This is generally not an issue with the longer side chain of Fmoc-D-Orn(Mtt)-OH.

Conclusion

Fmoc-D-Orn(Mtt)-OH is a powerful and versatile building block that is indispensable for the modern peptide chemist aiming to develop complex therapeutic peptides. Its unique orthogonal protecting group scheme, centered on the highly acid-labile Mtt group, provides a reliable and controllable method for introducing site-specific modifications such as branching and cyclization. By understanding the principles behind its use and adhering to the detailed, validated protocols provided in this guide, researchers can confidently incorporate Fmoc-D-Orn(Mtt)-OH into their synthesis strategies, paving the way for the next generation of innovative peptide-based therapeutics.

References

  • Aapptec. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Aapptec Peptides. [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496. [Link]

  • Kates, S. A., Solé, N. A., Johnson, C. R., Hudson, D., Barany, G., & Albericio, F. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Peptide Research, 4(6), 395-400.
  • 5z.com. (n.d.). Elimination of partial cleavage of acid labile groups during removal of Mtt protection. [Link]

  • Bourel, L., Carion, O., Gras-Masse, H., & Melnyk, O. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270. [Link]

  • Piekielna-Cebulak, J., et al. (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Molecules, 26(24), 7586. [Link]

  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • MySkinRecipes. (n.d.). Fmoc-d-orn(mtt)-oh. [Link]

  • Mish, K. J., & Barany, G. (1992). 4-Methyltrityl (Mtt): A New Protecting Group for the Side Chain Protection of Asn and Gln in Solid-Phase Peptide Synthesis. Peptide Research, 5(4), 245-246. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Gormley, A. J., & Chapman, R. (2025). Evolution of branched peptides as novel biomaterials. Biomaterials Science. [Link]

  • ResearchGate. (n.d.). The deprotection of Lys(Mtt) revisited | Request PDF. [Link]

  • ChemPep. (n.d.). Fmoc-Orn(Mtt)-OH and Fmoc-Dap(Mtt)-OH.
  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

  • Zhang, W., & Li, X. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 19(44), 9607-9610. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

Application Note: A Strategic Guide to Coupling Reagents for the Efficient Incorporation of Fmoc-D-Orn(Mtt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of Fmoc-D-Orn(Mtt)-OH is a critical step in the synthesis of complex peptides, particularly those requiring orthogonal side-chain modification for branching or cyclization. The bulky nature of both the fluorenylmethyloxycarbonyl (Fmoc) and the 4-methyltrityl (Mtt) protecting groups presents significant steric challenges, demanding a carefully optimized coupling strategy to ensure high efficiency and minimize side reactions. This guide provides a comprehensive analysis of various coupling reagents, detailing their mechanisms of action, comparative performance, and field-proven protocols. We delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals the authoritative grounding needed to overcome challenges associated with this sterically hindered amino acid derivative.

The Synthetic Challenge: Steric Hindrance and Aggregation

The successful incorporation of Fmoc-D-Orn(Mtt)-OH into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is frequently impeded by two primary factors:

  • Severe Steric Hindrance: The Mtt group is exceptionally bulky. This, combined with the large Fmoc group on the α-amine, creates a sterically crowded environment around the carboxyl group. This hindrance can significantly slow down the rate of acylation, leading to incomplete coupling reactions and the formation of deletion sequences (n-1).

  • Hydrophobicity-Induced Aggregation: The Mtt group is highly hydrophobic. As the peptide chain elongates, the presence of one or more Orn(Mtt) residues can dramatically increase the overall hydrophobicity of the peptide-resin complex. This promotes inter-chain association and aggregation through hydrophobic interactions, often leading to the formation of secondary structures like beta-sheets.[1] On-resin aggregation can physically block reactive sites, leading to poor resin swelling, sluggish reaction kinetics for both coupling and deprotection steps, and ultimately, failed syntheses.[1][2]

To overcome these obstacles, the choice of coupling reagent is not merely a preference but a critical determinant of success. The ideal reagent must be highly reactive to overcome the steric barrier, minimize the risk of racemization at the activated α-carbon, and be effective under conditions that can disrupt aggregation.

A Comparative Analysis of Premier Coupling Reagents

The modern peptide chemist has an arsenal of reagents available. For a demanding building block like Fmoc-D-Orn(Mtt)-OH, the most powerful uronium/aminium and carbodiimide-based systems are recommended.

Uronium/Aminium Salts: The High-Efficiency Activators

These reagents are renowned for their high reactivity, rapid kinetics, and efficacy in difficult couplings. They function by forming highly reactive ester intermediates.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as a gold standard, HATU consistently delivers superior performance, especially for sterically hindered couplings.[3][4] Its efficacy stems from the formation of a highly reactive OAt-active ester.[5][6] The nitrogen atom at the 7-position of the HOAt moiety is believed to act as a base, stabilizing the incoming amine through a hydrogen-bonded transition state, which accelerates the coupling reaction and reduces the risk of epimerization.[3][6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While also effective, HBTU is generally considered less potent than HATU. It forms a less reactive OBt-active ester, which can result in slower reaction times and a slightly higher risk of racemization, particularly in challenging contexts.[4][7] For incorporating Fmoc-D-Orn(Mtt)-OH, HATU is the preferred choice over HBTU.[3][8]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A third-generation uronium salt based on an OxymaPure® scaffold, COMU represents a groundbreaking advance in coupling chemistry. It demonstrates coupling efficiencies comparable or even superior to HATU.[9][10] Key advantages of COMU include its excellent solubility in common SPPS solvents, a non-explosive nature (unlike benzotriazole-based reagents), and the generation of water-soluble byproducts, which simplifies purification.[9][11][12] Its high reactivity makes it an outstanding choice for hindered couplings.[12][13]

Carbodiimides with Additives: The Versatile Workhorse

This classic method involves the use of a carbodiimide, such as Diisopropylcarbodiimide (DIC), to form a reactive O-acylisourea intermediate, which is then converted to a more stable and highly reactive active ester by an additive.

  • DIC / OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This combination has become the state-of-the-art for carbodiimide-mediated couplings. OxymaPure® is a highly effective, non-explosive, and safer alternative to HOBt and HOAt.[14] It demonstrates superior performance in suppressing racemization and enhancing coupling efficiency, often matching the results of HOAt.[14] The DIC/Oxyma system is robust, cost-effective, and an excellent choice for routine and challenging couplings alike.

Data Presentation: Coupling Reagent Performance Summary

The following table summarizes the key performance indicators for the recommended coupling reagents, providing a quick reference for selection based on experimental priorities.

Coupling Reagent SystemReagent TypeRelative EfficiencyReaction SpeedRacemization RiskSafety ProfileKey Advantages
HATU Uronium/AminiumVery HighVery FastVery LowBenzotriazole derivative; potentially explosive.Gold standard for difficult couplings; forms highly reactive OAt ester.[3][15]
COMU Uronium/AminiumVery HighVery FastVery LowNon-explosive.[9]High solubility; water-soluble byproducts; Oxyma-based.[11][12]
HBTU Uronium/AminiumHighFastLowBenzotriazole derivative; potentially explosive.Effective general-purpose reagent.
DIC / OxymaPure® CarbodiimideHighModerate-FastVery LowExcellent; non-explosive.[14]Cost-effective; high safety profile; excellent racemization suppression.

Visualization of Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the key chemical transformations and the overall workflow.

spss_workflow resin Solid Support (e.g., Rink Amide Resin) fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->fmoc_deprotection Step 1 washing1 Washing Step (DMF) fmoc_deprotection->washing1 Step 2 coupling Coupling Step: Fmoc-D-Orn(Mtt)-OH + Coupling Reagent + Base washing1->coupling Step 3 washing2 Washing Step (DMF) coupling->washing2 Step 4 repeat Repeat Cycles for Chain Elongation washing2->repeat Step 5 cleavage Final Cleavage & Deprotection hatu_mechanism cluster_0 Activation Phase cluster_1 Coupling Phase carboxylic_acid R-COOH Carboxylic Acid carboxylate R-COO⁻ Carboxylate carboxylic_acid:e->carboxylate:w - H⁺ active_ester R-CO-OAt OAt Active Ester carboxylate->active_ester + hatu HATU hatu->active_ester + tetramethylurea Tetramethylurea (Byproduct) peptide_bond R-CO-NH-Peptide Amide Bond active_ester->peptide_bond + Amine amine H₂N-Peptide N-terminal Amine hoat HOAt (Released)

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocols

The following protocols are optimized for the incorporation of Fmoc-D-Orn(Mtt)-OH onto a standard solid-phase support (0.1 mmol scale). Adjust quantities proportionally for different scales.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for maximizing coupling efficiency, especially if previous attempts with other reagents have failed.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-D-Orn(Mtt)-OH (3 eq., 0.3 mmol)

  • HATU (2.9 eq., 0.29 mmol) [16]* N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) [16]* N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test after washing away piperidine). Swell the resin in DMF for 20-30 minutes.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve Fmoc-D-Orn(Mtt)-OH and HATU in DMF (approx. 2 mL). Add DIPEA to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes at room temperature. [16]The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the drained peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature. For particularly difficult sequences, extend the coupling time to 4 hours or perform a double coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative ninhydrin (Kaiser) test to confirm reaction completion. A negative result (yellow/colorless beads) indicates successful coupling. [17]

Protocol 2: Robust and Safe Coupling using COMU

This protocol leverages the high reactivity and favorable safety profile of COMU.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-D-Orn(Mtt)-OH (3 eq., 0.3 mmol)

  • COMU (3 eq., 0.3 mmol) [16]* N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) [16]* N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the fully deprotected peptide-resin in DMF.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve Fmoc-D-Orn(Mtt)-OH and COMU in DMF (approx. 2 mL). Add DIPEA to initiate activation. [16]3. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Transfer the activated solution to the peptide-resin.

  • Agitate the mixture for 45-90 minutes at room temperature.

  • Washing: Drain the reaction solution. Wash the resin extensively with DMF (5 x 10 mL).

  • Confirmation: Check for free amines using the Kaiser test. Proceed only after a negative result.

Protocol 3: Cost-Effective Coupling using DIC/OxymaPure®

This protocol is a reliable and economical choice that avoids the use of potentially explosive benzotriazole derivatives.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-D-Orn(Mtt)-OH (5 eq., 0.5 mmol)

  • OxymaPure® (5 eq., 0.5 mmol) [14]* N,N'-Diisopropylcarbodiimide (DIC) (5 eq., 0.5 mmol)

  • N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-Orn(Mtt)-OH and OxymaPure® in a minimal volume of DMF.

    • Add DIC to the solution and allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated solution to the drained peptide-resin.

  • Coupling Reaction: Agitate the reaction for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Confirmation: Perform a Kaiser test to ensure complete acylation.

Troubleshooting Guide

IssueObservation(s)Probable Cause(s)Recommended Solution(s)
Incomplete Coupling Positive Kaiser test (blue/purple beads) after coupling. [17]1. Insufficient reaction time.2. Steric hindrance.3. On-resin peptide aggregation.1. Double Couple: Repeat the coupling protocol with fresh reagents.2. Increase Time: Extend the coupling time to 4-6 hours.3. Upgrade Reagent: Switch from DIC/Oxyma to HATU or COMU.4. Microwave: If available, use microwave-assisted synthesis to enhance reaction kinetics. [17]
Peptide Aggregation Poor resin swelling.<[1][2]br>Slow Fmoc deprotection.Clumped resin beads.Hydrophobic interactions driven by the Mtt group and peptide sequence.1. Solvent Change: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP).2. Disruptive Additives: Add chaotropic salts (e.g., LiCl) or ethylene carbonate to the coupling/deprotection solutions to disrupt hydrogen bonding.<[2]br>3. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C). [2]
Premature Mtt Loss Appearance of unexpected side products; difficulty in subsequent orthogonal modification.Exposure to acids stronger than the very mild conditions required for Mtt removal.The Mtt group is stable to standard coupling conditions and piperidine. Its removal requires 1-5% Trifluoroacetic Acid (TFA) in DCM. [18][19]Ensure no inadvertent acid exposure occurs during synthesis.

Conclusion

The efficient incorporation of Fmoc-D-Orn(Mtt)-OH is readily achievable with a well-chosen coupling strategy. For syntheses where maximum efficiency and speed are paramount, HATU and COMU are the premier choices due to their exceptional reactivity. COMU offers the additional benefits of enhanced safety and solubility. For routine applications or when cost is a primary consideration, the DIC/OxymaPure® system provides a robust, safe, and highly effective alternative. By understanding the underlying chemical principles and employing the detailed protocols provided, researchers can confidently incorporate this valuable building block and advance their complex peptide synthesis objectives.

References

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. Available from: [Link]

  • Subirós-Funosas, R., et al. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 19(7), 408-414. Available from: [Link]

  • Subirós-Funosas, R., et al. (2013). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. Request PDF on ResearchGate. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available from: [Link]

  • American Peptide Company. The Role of HOBt and HBTU in Peptide Coupling Reactions. Available from: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49339-49346. Available from: [Link]

  • Lam, P.-L., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Request PDF on ResearchGate. Available from: [Link]

  • Barlos, K., et al. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270. Available from: [Link]

  • MBL International. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]

  • Wikipedia. HATU. Available from: [Link]

  • Organic Chemistry. HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5691-5703. Available from: [Link]

  • ResearchGate. The deprotection of Lys(Mtt) revisited. Available from: [Link]

  • Digital CSIC. OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Available from: [Link]

  • Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. Available from: [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. Available from: [Link]

  • Bedford, J., et al. (1993). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. Available from: [Link]

  • Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Available from: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available from: [Link]

  • ResearchGate. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Mtt Group Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting issues related to the 4-methyltrityl (Mtt) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the selective removal of the Mtt group in solid-phase peptide synthesis (SPPS).

Introduction to the Mtt Group

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group, primarily used for the side-chain protection of amino acids like Lysine (Lys) and Ornithine (Orn) in Fmoc-based SPPS.[1][2] Its principal advantage lies in its orthogonality; it can be selectively cleaved under very mild acidic conditions, leaving more robust acid-labile groups such as Boc (tert-butyloxycarbonyl) and tBu (tert-butyl) intact.[1] This feature is crucial for on-resin modifications like peptide branching or cyclization.[1]

However, the selective deprotection of the Mtt group is a delicate process. Incomplete removal or the occurrence of side reactions can significantly impact the yield and purity of the final peptide product. This guide provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical signs of incomplete Mtt deprotection?

Incomplete removal of the Mtt group can be diagnosed through several analytical methods:

  • High-Performance Liquid Chromatography (HPLC): You will likely observe a smaller than expected peak for your desired peptide and the emergence of a new, more hydrophobic peak with a longer retention time, which corresponds to the Mtt-protected peptide.[1]

  • Mass Spectrometry (MS): The mass spectrum will show a mass corresponding to the desired peptide plus the mass of the Mtt group (+286.4 Da).[1]

Q2: My deprotection is incomplete. What are the most common causes and how can I fix them?

Several factors can contribute to incomplete Mtt removal. Below is a breakdown of potential causes and their corresponding solutions.

Common CauseExplanationRecommended Solution(s)
Insufficient Acid Concentration or Reaction Time The acidic conditions are not strong enough or the reaction time is too short to drive the deprotection to completion. The reaction rate for Mtt removal has been observed to follow zero-order kinetics.[3]Increase the number of deprotection cycles (e.g., 5-10 repetitions of 2-minute treatments) until the characteristic yellow color of the Mtt cation is no longer observed in the drained solution.[4] A slight increase in Trifluoroacetic acid (TFA) concentration (e.g., from 1% to 2%) can also be effective, but must be done cautiously to avoid premature cleavage of other protecting groups.[5][6]
Poor Resin Swelling If the resin is not adequately swollen, the deprotection reagents cannot efficiently access the Mtt-protected sites within the resin beads.Ensure the resin is fully swollen in a suitable solvent like Dichloromethane (DCM) for at least 20-30 minutes before initiating the deprotection protocol.[1]
Steric Hindrance The Mtt group might be located in a sterically hindered position within a complex or aggregated peptide sequence, making it less accessible to the deprotection reagents.Consider using alternative, milder deprotection cocktails that may have different kinetic profiles, or increase the reaction temperature slightly. However, temperature increases should be approached with caution as they can promote side reactions.[7]
Hydrophilic Resins On hydrophilic resins like TentaGel, Mtt deprotection with cocktails like Acetic Acid (AcOH)/Trifluoroethanol (TFE)/DCM can be inefficient.[2]For hydrophilic resins, the standard TFA/Triisopropylsilane (TIS)/DCM protocol is generally more reliable.[2]
Q3: I'm observing side reactions. What are they and how can they be prevented?

The primary side reaction during Mtt deprotection is the reattachment of the cleaved Mtt carbocation to nucleophilic residues in the peptide.

  • The Problem: Cleavage of the Mtt group generates a stable and reactive Mtt carbocation (Mtt⁺).[1][8] This electrophile can reattach to electron-rich amino acid side chains, with Tryptophan (Trp) being particularly susceptible.[1][8]

  • The Solution: Scavengers: To prevent this, a scavenger must be included in the deprotection cocktail. Scavengers are molecules that rapidly trap the Mtt⁺ cation.[8]

    • Triisopropylsilane (TIS): The most common scavenger, typically used at a concentration of 2-5%.[1]

    • Methanol (MeOH): Can also be used to quench the Mtt cation and may help prevent the loss of t-butyl groups.[6]

Mtt_Deprotection_Mechanism cluster_cleavage Cleavage Step Peptide-NH-Mtt Peptide-NH-Mtt Peptide-NH2 Deprotected Peptide Peptide-NH-Mtt->Peptide-NH2 Deprotection Mtt_cation Mtt+ Cation Peptide-NH-Mtt->Mtt_cation Release H+ H+ (from TFA) Trapped_Mtt Trapped Mtt-Scavenger Mtt_cation->Trapped_Mtt Trapping Side_Product Undesired Side Product (e.g., Trp-Mtt) Mtt_cation->Side_Product Reattachment Scavenger Scavenger (e.g., TIS) Nucleophile Nucleophile (e.g., Trp)

Q4: Can Mtt deprotection affect other protecting groups?

Yes, this is a critical consideration for maintaining orthogonality. While Mtt is significantly more acid-labile than groups like Boc and tBu, prolonged exposure or overly harsh acidic conditions can lead to their premature cleavage.[1][8]

  • Relative Acid Lability of Common Protecting Groups:

Protecting GroupTypical Deprotection ConditionsRelative Lability
Mtt (4-Methyltrityl)1-2% TFA in DCM[2]Very High
Mmt (4-Methoxytrityl)0.6 M HOBt in DCM/TFE (1:1) or AcOH/TFE/DCM (1:2:7)[1]Very High
Trt (Trityl)1% TFA in DCM[1]High
Boc (tert-Butoxycarbonyl)Concentrated strong acid (e.g., 50-95% TFA)[1][9]Moderate
tBu (tert-Butyl)90% TFA in DCM[1]Moderate
Pbf (Pentamethyldihydrobenzofuran-sulfonyl)High concentration of TFA (e.g., 50-95%)[1][10]Low

To minimize the risk of removing other protecting groups, always use the mildest possible conditions that are effective for Mtt cleavage.[1]

Experimental Protocols

Protocol 1: Standard Mtt Deprotection (TFA-based)

This is a widely used and robust method for selective Mtt removal.[2]

  • Resin Swelling: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) (approximately 10 mL per gram of resin) for 20-30 minutes.[1]

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 1-2% (v/v) Trifluoroacetic acid (TFA) and 2-5% (v/v) Triisopropylsilane (TIS) in DCM.[1]

  • Deprotection: Drain the DCM from the swollen resin and add the deprotection cocktail. Gently agitate the resin for 2-3 minutes. A characteristic yellow-orange color indicates the release of the Mtt cation.[1][4]

  • Repeat: Drain the cocktail and repeat the treatment (step 3) multiple times (typically 5-10 times) until the drained solution is colorless, indicating the completion of the deprotection.[4]

  • Wash: Wash the resin thoroughly with DCM (3 times), followed by Methanol (MeOH) (2 times), and then DCM again (3 times).[2]

  • Neutralization: Wash the resin with 1% Diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) (2 times) to neutralize any residual acid, followed by a final DMF wash (3 times).[2] The resin is now ready for the next synthetic step.

Standard_Mtt_Deprotection_Workflow A Swell Resin in DCM (20-30 min) B Prepare Deprotection Cocktail (1-2% TFA, 2-5% TIS in DCM) C Add Cocktail to Resin Agitate (2-3 min) A->C D Drain Solution (Observe Yellow Color) C->D E Is Solution Colorless? D->E E->C No F Wash Resin (DCM, MeOH, DCM) E->F Yes G Neutralize Resin (DIEA in DMF) F->G H Final Wash (DMF) G->H

Protocol 2: Milder, Alternative Mtt Deprotection

For highly acid-sensitive peptides, alternative, milder conditions can be employed.

  • Hexafluoroisopropanol (HFIP)-based: Successive treatments with 30% HFIP in DCM (3 x 5 minutes) can effectively remove the Mtt group.[5]

  • Acetic Acid-based (for hydrophobic resins): A cocktail of AcOH/TFE/DCM (1:2:7 v/v/v) can be used for Mtt removal on hydrophobic resins.[2]

The subsequent washing and neutralization steps should be performed as described in Protocol 1.

Advanced Troubleshooting Logic

Troubleshooting_Logic Start Incomplete Mtt Deprotection Detected (HPLC/MS) Check_Conditions Review Deprotection Protocol: - TFA concentration? - Reaction time/cycles? - Scavenger used? Start->Check_Conditions Increase_Cycles Increase number of deprotection cycles (5-10x) Check_Conditions->Increase_Cycles Time/Cycles too low Increase_TFA Cautiously increase TFA concentration (e.g., to 2%) Check_Conditions->Increase_TFA TFA conc. too low Check_Swelling Ensure adequate resin swelling (>20 min in DCM) Check_Conditions->Check_Swelling Protocol seems correct Check_Side_Reactions Analyze for side products (e.g., Mtt reattachment) Increase_Cycles->Check_Side_Reactions Increase_TFA->Check_Side_Reactions Check_Swelling->Check_Side_Reactions Add_Scavenger Ensure proper scavenger (TIS or MeOH) is used Check_Side_Reactions->Add_Scavenger Side products detected Consider_Alternative Consider alternative methods: - HFIP-based deprotection - AcOH/TFE/DCM (hydrophobic resins) Check_Side_Reactions->Consider_Alternative No side products, deprotection still incomplete Success Deprotection Complete Add_Scavenger->Success Consider_Alternative->Success

By systematically evaluating your experimental conditions and analytical data, you can effectively troubleshoot and optimize the Mtt deprotection step, leading to higher yields and purities of your target peptides.

References

  • Preventing loss of other acid-labile groups during Mtt removal - Benchchem.
  • Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines - Aapptec Peptides.
  • The deprotection of Lys(Mtt) revisited | Request PDF - ResearchGate. Available at: [Link]

  • Technical Support Center: Troubleshooting Peptides Containing Boc-Lys(Mtt)-OH - Benchchem.
  • The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides - PubMed. Available at: [Link]

  • Role of Mtt protecting group in peptide synthesis - Benchchem.
  • Preventing reattachment of Mtt cation during deprotection - Benchchem.
  • The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides | Request PDF - ResearchGate. Available at: [Link]

  • The deprotection of Lys(Mtt) revisited - PubMed. Available at: [Link]

  • Can anyone tell me whether Pbf group is also removed when Mtt group of lysine is removed? | ResearchGate. Available at: [Link]

Sources

Optimizing the Cleavage of the 4-Methyltrityl (Mtt) Group from Ornithine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selective removal of the 4-methyltrityl (Mtt) protecting group from the side chain of ornithine is a critical step. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure efficient and clean deprotection, thereby safeguarding the integrity of your synthetic peptides. The Mtt group's strategic advantage lies in its orthogonality; it can be cleaved under mild acidic conditions that leave more robust acid-labile groups, such as Boc and tBu, intact.[1] This unique property is essential for complex peptide modifications, including the synthesis of branched and cyclic peptides.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the cleavage of the Mtt group from ornithine?

The cleavage of the Mtt group is an acid-catalyzed process.[3] The reaction is initiated by the protonation of the nitrogen atom on the ornithine side chain by a strong acid, typically trifluoroacetic acid (TFA). This protonation weakens the C-N bond, leading to the departure of the Mtt group as a stable Mtt carbocation (Mtt⁺).[3][4] The resulting free amine on the ornithine side chain is then available for subsequent chemical modifications.

Q2: Why is a scavenger like triisopropylsilane (TIS) essential during Mtt deprotection?

The Mtt carbocation formed during cleavage is a highly reactive electrophile.[1][3] If left unchecked, it can reattach to nucleophilic sites on the peptide, most notably the indole side chain of tryptophan residues, leading to undesired side products.[1] Scavengers like triisopropylsilane (TIS) act as carbocation traps.[5] TIS, a hindered hydrosilane, irreversibly reduces the Mtt carbocation by donating a hydride ion, thus preventing its reattachment to the peptide.[6]

Q3: Can I visually monitor the progress of the Mtt cleavage reaction?

Yes, the release of the Mtt carbocation into the cleavage solution containing TFA and a solvent like dichloromethane (DCM) produces a characteristic intense yellow or orange color.[1][7] The persistence of this color indicates the ongoing release of the Mtt group. While the disappearance of the color upon repeated treatments can suggest the completion of the reaction, it's important to note that the addition of scavengers like TIS can lead to the decolorization of the solution, making visual monitoring less reliable.[7][8] Therefore, analytical confirmation is always recommended.

Q4: What are the key differences in acid lability between Mtt, Mmt, and Trt protecting groups?

The acid lability of these trityl-based protecting groups follows the general order: Mmt > Mtt > Trt. The 4-methoxytrityl (Mmt) group is the most acid-labile and can be removed under even milder conditions than Mtt.[9][10] The unsubstituted trityl (Trt) group is the most robust of the three and requires stronger acidic conditions for cleavage.[10] This hierarchy of lability is crucial for designing orthogonal protection strategies in complex peptide synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the cleavage of the Mtt group from ornithine and provides systematic solutions.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Incomplete Mtt Cleavage 1. Insufficient TFA concentration or reaction time: The kinetics of the cleavage may be slow under the chosen conditions.[7] 2. Steric hindrance: In long or sterically crowded peptide sequences, the Mtt group may be less accessible to the acid.[7] 3. Poor resin swelling: Inadequate swelling of the resin in the reaction solvent can limit reagent access to the peptide.1. Increase TFA concentration or extend reaction time: Incrementally increase the TFA concentration (e.g., from 1% to 2-3%) or perform multiple, short treatments (e.g., 5 x 2 minutes) instead of a single long one.[7][11] This drives the equilibrium towards the deprotected product. 2. Use a stronger cleavage cocktail: Consider using cocktails containing hexafluoroisopropanol (HFIP), which can enhance the cleavage efficiency for sterically hindered Mtt groups.[8] 3. Ensure adequate resin swelling: Swell the resin in DCM for at least 20-30 minutes before initiating the cleavage reaction to maximize reagent accessibility.[1]
Premature Cleavage of Other Acid-Labile Groups (e.g., Boc, tBu) 1. TFA concentration is too high: While Mtt is significantly more labile than Boc or tBu, higher concentrations of TFA can lead to their partial or complete removal.[1][12] 2. Prolonged reaction times: Extended exposure to even mild acidic conditions can eventually cleave more stable protecting groups.[7]1. Optimize TFA concentration: Use the lowest effective concentration of TFA (typically 1-2%) for Mtt removal.[13] Perform small-scale test cleavages to determine the optimal conditions for your specific peptide. 2. Employ milder cleavage reagents: For highly sensitive substrates, consider non-TFA based methods, such as cocktails containing acetic acid and trifluoroethanol (TFE) in DCM, although their effectiveness can be resin-dependent.[13]
Reattachment of the Mtt Group Insufficient or absent scavenger: Failure to effectively trap the Mtt carbocation allows it to react with nucleophilic residues on the peptide.[1]Increase scavenger concentration: Ensure an adequate concentration of TIS (typically 2-5%) in the cleavage cocktail.[1] The use of scavengers is non-negotiable for preventing this side reaction.
Formation of Unidentified Side Products 1. Reaction of scavengers with other reagents: Some scavengers can react with other components of the cleavage cocktail. For example, dithiothreitol (DTT) can react with TFA to form a bicyclic dithioorthoester.[14] 2. Side reactions of the deprotected ornithine: The newly exposed amine on the ornithine side chain can potentially undergo undesired reactions if not immediately moved to the next synthetic step.1. Choose compatible reagents: Select scavengers and other cocktail components that are chemically compatible under the reaction conditions. 2. Promptly proceed to the next step: After deprotection and thorough washing of the resin, proceed with the subsequent coupling or modification step without delay.

Experimental Protocols

Protocol 1: Standard Mtt Cleavage using TFA/TIS/DCM

This protocol is a widely used and effective method for the selective removal of the Mtt group.

  • Resin Swelling: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) (approximately 10 mL per gram of resin) for 20-30 minutes.[1]

  • Prepare Deprotection Cocktail: Freshly prepare a solution of 1-2% (v/v) trifluoroacetic acid (TFA) and 2-5% (v/v) triisopropylsilane (TIS) in DCM.[1]

  • Deprotection: Drain the DCM from the swollen resin and add the deprotection cocktail. Gently agitate the resin. A yellow-orange color in the solution indicates the release of the Mtt cation.[1]

  • Reaction Time: Allow the reaction to proceed for 2-5 minutes. Repeat this treatment multiple times (e.g., 5-10 times) until the solution no longer shows a yellow color upon addition of fresh cocktail.[7]

  • Washing: After the final deprotection step, thoroughly wash the resin with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF), and finally with DMF to prepare for the next synthetic step.[13]

Protocol 2: Milder Mtt Cleavage using HFIP

This protocol is an alternative for sequences that are sensitive to TFA.

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM as described in Protocol 1.

  • Prepare Deprotection Cocktail: Prepare a solution of 30% hexafluoroisopropanol (HFIP) in DCM.[8]

  • Deprotection: Drain the DCM and add the HFIP/DCM solution. Agitate the resin for 5-15 minutes. Repeat this treatment 2-3 times.[8]

  • Washing: Wash the resin thoroughly with DCM, followed by DMF, a DIEA/DMF wash, and a final DMF wash.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

Mtt_Cleavage_Workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_wash Washing & Neutralization cluster_next Next Step Resin Mtt-Protected Peptide-Resin Swell Swell Resin in DCM Resin->Swell Add_Cocktail Add Cleavage Cocktail (e.g., 1% TFA, 5% TIS in DCM) Swell->Add_Cocktail React Agitate & React (Repeat as necessary) Add_Cocktail->React Wash_DCM Wash with DCM React->Wash_DCM Neutralize Neutralize with DIEA in DMF Wash_DCM->Neutralize Wash_DMF Wash with DMF Neutralize->Wash_DMF Next_Step Proceed to Next Synthetic Step Wash_DMF->Next_Step

Caption: Experimental workflow for the cleavage of the Mtt group.

Mtt_Cleavage_Mechanism cluster_reactants Reactants cluster_intermediate Protonation & Cleavage cluster_scavenging Carbocation Scavenging Orn_Mtt Orn(Mtt)-Peptide Protonated Protonated Orn(Mtt)-Peptide Orn_Mtt->Protonated + H⁺ TFA H⁺ (from TFA) Orn_NH3 Orn(NH₃⁺)-Peptide (Deprotected) Protonated->Orn_NH3 Cleavage Mtt_cation Mtt⁺ Carbocation (Reactive Electrophile) Protonated->Mtt_cation Cleavage Cleavage Cleavage Scavenged Mtt-H + TIS⁺ (Neutralized) Mtt_cation->Scavenged + TIS TIS TIS

Caption: Mechanism of Mtt cleavage and carbocation scavenging.

References

  • BenchChem. (2025). Application Notes and Protocols for Mmt Group Deprotection of Fmoc-L - Benchchem.
  • ResearchGate. (2025). The deprotection of Lys(Mtt) revisited | Request PDF.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines.
  • Sigma-Aldrich. (n.d.). Fmoc-Orn(Mtt)-OH Novabiochem 343770-23-0.
  • BenchChem. (2025). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Fmoc-L-Orn(Mmt)-OH for Orthogonal Protection Strategy in Peptide Synthesis.
  • ResearchGate. (2025). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides | Request PDF.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • BenchChem. (2025). Preventing loss of other acid-labile groups during Mtt removal.
  • Reddit. (2023). My PI is on my case for not knowing the mechanism of deprotection of the Mtt group from lysine (in TFA, DCM ,TIS), but when I search on google I cannot find anything. I would really appreciate some guidance!.
  • Unknown Source. (n.d.).
  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?.
  • Unknown Source. (n.d.).
  • PubMed. (1992). 4-Methyltrityl (Mtt): A New Protecting Group for the Side Chain Protection of Asn and Gln in Solid-Phase Peptide Synthesis.
  • CymitQuimica. (n.d.). CAS 343770-23-0: Fmoc-Orn(Mtt)-OH. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve Coupling Efficiency of Fmoc-D-Orn(Mtt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-D-Orn(Mtt)-OH into their peptide sequences. The unique steric hindrance presented by the 4-methyltrityl (Mtt) protecting group on the delta-amino function of D-ornithine can lead to suboptimal coupling efficiencies, resulting in deletion sequences and diminished final yields. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to overcome these synthetic hurdles.

Understanding the Challenge: Steric Hindrance and Side Reactions

The primary difficulty in coupling Fmoc-D-Orn(Mtt)-OH lies in the steric bulk of the Mtt group. This large, three-dimensional protecting group can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide chain. This can lead to incomplete acylation, a common issue with sterically hindered amino acids.[1][2][3]

Furthermore, a study on the structurally similar Fmoc-Dab(Mtt)-OH has shown that this building block can undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency.[4][5] While this has not been explicitly documented for Fmoc-D-Orn(Mtt)-OH, the potential for a similar intramolecular cyclization to form a δ-lactam should be considered as a possible side reaction that consumes the activated amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of poor Fmoc-D-Orn(Mtt)-OH coupling?

A1: The most common indicators of inefficient coupling include:

  • A positive Kaiser test (or other qualitative ninhydrin-based tests) after the coupling step, indicating the presence of unreacted primary amines on the resin.[2]

  • Mass spectrometry (MS) analysis of the crude peptide revealing a significant peak corresponding to the deletion sequence (the peptide without the D-Orn(Mtt) residue).

  • Low final yield of the desired peptide after purification.

  • Complex HPLC chromatograms of the crude product, showing multiple, difficult-to-separate peaks.

Q2: Is the Mtt group stable during standard Fmoc-SPPS cycles?

A2: Yes, the Mtt group is stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[6] It is, however, labile to mild acidic conditions, which allows for its orthogonal removal on-resin for subsequent side-chain modifications.[6][7]

Q3: Can I use the same coupling conditions for Fmoc-D-Orn(Mtt)-OH as for other standard amino acids?

A3: It is not recommended. Standard coupling protocols are often insufficient to overcome the steric hindrance of the Mtt group. More forcing conditions, such as the use of more potent coupling reagents, extended reaction times, or a double coupling strategy, are typically required.[1][2]

Troubleshooting Guide: Diagnosing and Solving Coupling Issues

This section provides a structured approach to identifying and resolving common problems encountered during the coupling of Fmoc-D-Orn(Mtt)-OH.

Symptom Potential Cause(s) Recommended Solution(s)
Positive Kaiser test after a single coupling 1. Insufficient activation/coupling time. 2. Steric hindrance from the Mtt group. 3. Inadequate coupling reagent strength. 4. Peptide aggregation on the resin.1. Perform a double coupling. [1][2][8] 2. Increase coupling time for each coupling step. 3. Switch to a more potent coupling reagent (e.g., HATU, HCTU, or COMU).[9][10] 4. Consider using a solvent mixture that disrupts secondary structures (e.g., NMP/DMSO).
Significant deletion sequence observed in MS 1. Incomplete coupling. 2. Potential lactam formation of the activated Fmoc-D-Orn(Mtt)-OH.1. Implement a double coupling protocol. [2] 2. Use a pre-activation step immediately before adding the activated amino acid to the resin. 3. For suspected lactam formation, use a coupling reagent known to be effective for problematic couplings, such as DEPBT, without a pre-incubation step.[4]
Low overall yield of the final peptide 1. Cumulative effect of incomplete couplings at the Fmoc-D-Orn(Mtt)-OH position. 2. Loss of peptide from the resin due to harsh or extended reaction conditions.1. Optimize the coupling protocol for the hindered residue using the strategies outlined. 2. Ensure all reagents are fresh and anhydrous. 3. Minimize the number of harsh steps in the synthesis.
Difficulty in purifying the crude peptide 1. Presence of closely eluting deletion sequences. 2. On-resin aggregation leading to byproducts.1. Improve the coupling efficiency to minimize deletion sequences. 2. Consider the use of pseudoproline dipeptides in the sequence near the hindered residue to disrupt aggregation.[11][12][13]

Recommended Protocols and Strategies

The Double Coupling Strategy

A double coupling is a robust method to ensure the complete acylation of the N-terminal amine, especially for sterically hindered residues.[2]

Protocol:

  • After the initial coupling of Fmoc-D-Orn(Mtt)-OH for 1-2 hours, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 x).

  • Prepare a fresh solution of activated Fmoc-D-Orn(Mtt)-OH using your chosen coupling reagent and base.

  • Add the fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.

  • Wash the resin extensively with DMF before proceeding to the next Fmoc deprotection step.

Selection of Coupling Reagents

For sterically demanding couplings, aminium/uronium or phosphonium salt-based reagents are generally more effective than carbodiimides like DIC alone.[10][14]

Coupling Reagent Class Key Advantages Considerations
HATU/HCTU Aminium/Uronium SaltHigh reactivity, fast kinetics, and effective for hindered couplings.[10]Higher cost. Potential for guanidinylation of the N-terminus if used in large excess.[10]
PyBOP Phosphonium SaltHighly efficient with a low propensity for racemization. Does not cause guanidinylation.[10]Byproducts can sometimes be difficult to wash away completely.
COMU Uronium SaltHigh reactivity, often comparable to HATU, with improved solubility and safety profile (non-explosive).[9][15]Generally more expensive than older generation reagents.
DIC/OxymaPure® Carbodiimide/AdditiveCost-effective and the diisopropylurea byproduct is soluble in DMF. OxymaPure is a safer and often more effective alternative to HOBt.[10][16]Slower reaction kinetics compared to onium salts.[10]
The Role of Solvents and Temperature

While DMF is the most common solvent in SPPS, for difficult sequences prone to aggregation, a switch to or inclusion of N-Methyl-2-pyrrolidone (NMP) can be beneficial due to its superior solvating properties. In some cases, increasing the coupling temperature (e.g., to 40-50°C) can improve reaction kinetics, but this should be done with caution as it can also increase the risk of side reactions like racemization.[17]

Incorporating Pseudoproline Dipeptides

If aggregation is suspected to be a contributing factor to poor coupling efficiency, the introduction of a pseudoproline dipeptide C-terminal to the D-Orn(Mtt) position can be a powerful strategy. Pseudoprolines introduce a "kink" in the peptide backbone, disrupting inter-chain hydrogen bonding that leads to aggregation and improving the solvation of the growing peptide chain.[11][12][18] This makes the N-terminal amine more accessible for the incoming Fmoc-D-Orn(Mtt)-OH.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test after Coupling Fmoc-D-Orn(Mtt)-OH strategy1 Implement Double Coupling Protocol start->strategy1 Immediate Action strategy2 Switch to a Stronger Coupling Reagent (e.g., HATU, COMU) start->strategy2 If Double Coupling Fails strategy3 Optimize Reaction Conditions (e.g., Solvent, Temperature) start->strategy3 Concurrent Optimization retest Perform Kaiser Test Again strategy1->retest strategy2->retest strategy3->retest success Proceed to Next Deprotection Step retest->success Negative Result failure Consider Sequence Redesign (e.g., Pseudoproline Insertion) retest->failure Positive Result

Caption: A troubleshooting decision tree for addressing incomplete coupling of Fmoc-D-Orn(Mtt)-OH.

Diagram 2: Double Coupling Protocol Workflow

G start Start: N-Terminus Deprotected Resin coupling1 1. First Coupling: Add activated Fmoc-D-Orn(Mtt)-OH (1-2 hours) start->coupling1 wash1 2. Drain and Wash (3x DMF) coupling1->wash1 coupling2 3. Second Coupling: Add fresh activated Fmoc-D-Orn(Mtt)-OH (1-2 hours) wash1->coupling2 wash2 4. Final Wash (5x DMF) coupling2->wash2 end End: Coupling Complete wash2->end

Caption: Step-by-step workflow for the double coupling of a sterically hindered amino acid.

References

  • Organic & Biomolecular Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. RSC Publishing. Retrieved from [Link]

  • Aapptec Peptides. (2019). Pseudoproline Dipeptides. Retrieved from [Link]

  • Wöhr, T., & Mutter, M. (1995). Pseudoprolines in Peptide Synthesis. Tetrahedron Letters, 36(22), 3847-3848.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (1999). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. The Journal of Organic Chemistry, 64(12), 4490-4494.
  • ResearchGate. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(3), 476-485.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2010). Development of novels peptide coupling reagents based on 1,3-dimethylbarbutric acid, the Oxyma-B family.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • ResearchGate. (n.d.). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides | Request PDF. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • PubMed. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Albericio, F., et al. (2017). Green Chemistry - In situ Fmoc removal. Green Chemistry, 19(14), 3299-3304.
  • Russell, D. H., et al. (2013). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of the American Society for Mass Spectrometry, 24(7), 1056-1064.
  • Toth, I., et al. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. Retrieved from [Link]

  • Albericio, F., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(18), 6049-6058.
  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

Sources

Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-D-Orn(Mtt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided research teams through the complexities of synthesizing "difficult" peptides. A recurring challenge is aggregation, particularly in sequences incorporating bulky, hydrophobic protecting groups like the 4-methyltrityl (Mtt) group on D-ornithine. This guide is designed to provide you with not just protocols, but the underlying rationale to effectively troubleshoot and manage aggregation in your solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What exactly is peptide aggregation during SPPS?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid-phase support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the creation of stable secondary structures like β-sheets.[1] This aggregation can physically block the N-terminus of the peptide chain, making it inaccessible for subsequent deprotection and coupling steps, ultimately leading to failed or truncated sequences.[1][2]

Q2: Why does Fmoc-D-Orn(Mtt)-OH seem to increase the likelihood of aggregation?

A2: The 4-methyltrityl (Mtt) group is a large and highly hydrophobic protecting group.[3] Its presence on the D-ornithine side chain significantly increases the overall hydrophobicity of the peptide. Hydrophobic interactions are a major driver of aggregation, as peptide chains attempt to minimize their exposure to polar solvents by clustering together.[3][4] This effect, combined with the potential for intermolecular hydrogen bonding between peptide backbones, creates a high propensity for aggregation.

Q3: What are the primary indicators of on-resin aggregation?

A3: During synthesis, several signs can point to aggregation issues:

  • Poor Resin Swelling: A key visual cue is the failure of the peptide-resin to swell properly; the resin bed may appear shrunken or clumped.[1][5]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to reach completion.

  • Inconsistent Colorimetric Test Results: Standard amine tests like the Kaiser or TNBS test may yield false negatives because the aggregated chains prevent the ninhydrin reagent from accessing the free N-terminal amines.[1]

  • Physical Changes: In severe cases, the resin may become gelatinous or clump together, making it difficult to agitate.

Q4: Is it possible to predict if my peptide sequence will be prone to aggregation?

A4: While no method is foolproof, several computational tools can analyze a peptide sequence to predict aggregation-prone regions based on factors like hydrophobicity and secondary structure propensity. These tools can be invaluable for proactively planning your synthesis strategy. It's generally observed that aggregation is less likely before the fifth or sixth residue is added to the chain.[1][5]

In-Depth Troubleshooting Guide

This section addresses specific issues encountered during synthesis and provides a logical framework for their resolution.

Issue 1: Incomplete Coupling or Deprotection

Symptoms:

  • A positive Kaiser or TNBS test after a coupling step, indicating unreacted free amines.[1]

  • Incomplete Fmoc removal, often detected by UV monitoring of the piperidine effluent or by mass spectrometry of a test cleavage sample.

dot graph TD { subgraph "Troubleshooting Workflow" direction LR; A[Start: Incomplete Coupling/Deprotection] --> B{Initial Checks}; B --> C{Is Resin Swelling Poor?}; C -- Yes --> D[Improve Solvation]; C -- No --> E{Is Sequence > 10 residues & Hydrophobic?}; D --> F[Implement Solvent Modification]; F --> G{Problem Resolved?}; G -- No --> H[Switch to Chaotropic Agents]; H --> G; E -- Yes --> I[Anticipate Secondary Structures]; I --> J[Switch to Stronger Coupling Reagents]; J --> K{Problem Resolved?}; K -- No --> L[Incorporate Backbone Protection]; L --> M[Consider Microwave Synthesis]; M --> N[End: Synthesis Optimized]; G -- Yes --> N; K -- Yes --> N; E -- No --> O[Standard Optimization: Increase Time/Equivalents]; O --> K; end

} caption { font-family: "Arial", sans-serif; font-size: 12px; fill: #5F6368; } node [fontname = "Arial", fontsize=10]; edge [fontname = "Arial", fontsize=10]; A[Start: Incomplete Coupling/Deprotection] B{Initial Checks} C{Is Resin Swelling Poor?} D[Improve Solvation] E{Is Sequence > 10 residues & Hydrophobic?} F[Implement Solvent Modification] G{Problem Resolved?} H[Switch to Chaotropic Agents] I[Anticipate Secondary Structures] J[Switch to Stronger Coupling Reagents] K{Problem Resolved?} L[Incorporate Backbone Protection] M[Consider Microwave Synthesis] N[End: Synthesis Optimized] O[Standard Optimization: Increase Time/Equivalents]

A --> B; B --> C; C -- Yes --> D; C -- No --> E; D --> F; F --> G; G -- No --> H; H --> G; E -- Yes --> I; I --> J; J --> K; K -- No --> L; L --> M; M --> N; G -- Yes --> N; K -- Yes --> N; E -- No --> O; O --> K;

Sources

Technical Support Center: Colorimetric Monitoring of Mtt Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the deprotection of the 4-methyltrityl (Mtt) group. This guide is designed for researchers, scientists, and drug development professionals who utilize Mtt as an orthogonal protecting group in solid-phase peptide synthesis (SPPS) and other synthetic applications. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting strategies for the qualitative colorimetric test, a rapid and convenient method to monitor the progress of Mtt group removal.

Introduction to Mtt Deprotection and Colorimetric Monitoring

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group, prized for its orthogonality in Fmoc-based SPPS.[1] It allows for the selective deprotection of side chains, typically of lysine or ornithine, to enable on-resin modifications such as cyclization or branching.[2] The cleavage of the Mtt group is achieved under very mild acidic conditions, most commonly with a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

A key feature of this deprotection is the release of the Mtt cation (Mtt⁺), a stable carbocation that imparts a characteristic yellow-orange color to the reaction solution.[2][3] This color serves as a real-time visual indicator of the deprotection progress, forming the basis of the qualitative colorimetric test. While simple, this visual test requires a nuanced understanding of the underlying chemistry to be interpreted correctly.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis of the yellow-orange color observed during Mtt deprotection?

The color arises from the formation of the 4-methyltrityl cation (Mtt⁺). Under acidic conditions (e.g., 1-2% TFA in DCM), the ether or amine linkage of the protected amino acid is protonated. This leads to the cleavage of the Mtt group, which is released as a resonance-stabilized carbocation.[4] This Mtt⁺ cation possesses an extended π-system that absorbs light in the visible spectrum, resulting in the distinct yellow-orange hue.[4][5] The intensity of the color is proportional to the concentration of the released Mtt⁺ in the solution.

Q2: What is the standard procedure for performing a qualitative colorimetric test for Mtt deprotection?

The test is typically performed "at-a-glance" during the deprotection reaction itself or as a spot test to confirm completion.

  • During Deprotection: After adding the deprotection cocktail (e.g., 1-2% TFA in DCM) to the resin, the supernatant will turn yellow-orange as the Mtt group is cleaved.[3] The reaction is monitored by observing the color of the solution. Once the color no longer intensifies, it suggests the reaction is slowing down or complete. The deprotection solution is then drained, and fresh solution is added. This process is repeated until the fresh deprotection solution no longer develops a significant color, indicating that all accessible Mtt groups have been removed.[4]

  • Endpoint Test: To confirm the completion of the deprotection, a small sample of the resin beads is removed, washed with DCM, and then a drop of the deprotection solution (or a slightly more concentrated TFA solution) is added.[1][6] If no immediate and intense yellow-orange color appears on the beads or in the solution, the deprotection is considered complete.[2]

Q3: Why is a scavenger like Triisopropylsilane (TIS) included in the deprotection cocktail?

When the Mtt group is cleaved, the resulting Mtt⁺ cation is a reactive electrophile.[2] This cation can reattach to nucleophilic residues within your peptide, most notably the indole side chain of tryptophan.[2] To prevent this undesired side reaction, a scavenger such as TIS is added to the deprotection cocktail. TIS acts as a carbocation trap, reacting irreversibly with the Mtt⁺ cation.[4]

Q4: How does the use of a scavenger like TIS affect the colorimetric test?

The addition of a scavenger like TIS will quench the Mtt⁺ cation, leading to a rapid fading or complete absence of the yellow-orange color.[4] This prevents the use of the colorimetric test for monitoring the reaction progress.[4] Therefore, if you wish to visually monitor the deprotection, you can perform the initial deprotection steps without TIS and only include it in the final washes to ensure complete scavenging of any remaining Mtt⁺ cations. Alternatively, rely on other analytical methods like HPLC or mass spectrometry of a test cleavage to confirm deprotection.

Q5: Can I use this colorimetric test quantitatively?

While the intensity of the color is related to the amount of Mtt⁺ released, the standard visual test is strictly qualitative. For quantitative analysis, spectrophotometric monitoring of the effluent at a specific wavelength (around 470 nm for Mtt⁺) can be performed.[5] However, this can be complicated by the presence of other UV-active species and potential interference from other cleaved protecting groups like Trityl (Trt), whose cation also absorbs in a similar region.[5] For accurate quantification, HPLC analysis of a cleaved peptide aliquot is the recommended method.

Troubleshooting Guide for Colorimetric Monitoring

This section addresses specific issues you may encounter while using the colorimetric test to monitor Mtt deprotection.

Observation Potential Cause(s) Recommended Action(s)
No color or very faint yellow color develops. 1. Incomplete reaction: The deprotection conditions are too mild (e.g., TFA concentration is too low, reaction time is too short).2. Hydrophobic resin environment: On highly hydrophobic resins, the cleavage may be sluggish.[1]3. Scavenger present: TIS or another scavenger is quenching the Mtt⁺ cation.[4]1. Increase TFA concentration slightly (e.g., from 1% to 2%).2. Extend the reaction time and perform multiple, short treatments with fresh reagent.3. Consider alternative deprotection cocktails such as those containing hexafluoroisopropanol (HFIP) for difficult cases.[7]4. If using a scavenger, omit it from the initial deprotection steps to allow for color development.
The yellow-orange color persists even after multiple washes. 1. Slow deprotection kinetics: The Mtt group is sterically hindered or the peptide sequence is prone to aggregation, slowing down the reaction.2. Insufficient reagent volume: The volume of the deprotection cocktail is not sufficient to fully swell and penetrate the resin bed.1. Continue with repeated treatments (e.g., 5-10 short incubations) with fresh deprotection solution until the washes are colorless.2. Increase the volume of the deprotection cocktail to ensure the resin is fully suspended and agitated.3. Consider gentle agitation or sonication to break up potential peptide aggregation on the resin.
The color fades very quickly, even without a scavenger. 1. Low loading of Mtt-protected residue: If the amount of Mtt-protected amino acid is very low, the concentration of the released Mtt⁺ may be too low to sustain a strong color.2. Reaction with the resin or other components: In rare cases, components of the solid support or other molecules present could react with and consume the Mtt⁺ cation.1. This is not necessarily a problem. If subsequent endpoint tests (adding a drop of TFA to washed beads) are negative, the deprotection is likely complete.2. Confirm completion with an orthogonal method like a Kaiser test (if the deprotected amine is primary) or HPLC/MS of a test cleavage.[8]
A color develops, but it is not the expected bright yellow-orange. 1. Presence of other trityl-based protecting groups: If your peptide also contains other trityl groups (e.g., Trt for Cys, His, or Asn), their cleavage can also produce colored cations, although the color and intensity may differ. The Trt cation is also yellow but its absorbance at 470 nm is about half that of the Mtt cation.[5]2. Degradation of reagents: Old or contaminated TFA or DCM can sometimes lead to off-colors.1. Be aware of the potential for mixed signals. If you suspect cleavage of other groups, rely on HPLC/MS for accurate monitoring.2. Use fresh, high-quality reagents for the deprotection cocktail.
The resin beads remain colored even after the solution is clear. 1. Trapped Mtt⁺ cations: The Mtt⁺ cation can be physically trapped within the resin matrix, especially with microporous resins.2. Incomplete washing: Insufficient washing between deprotection steps.1. Perform extensive washes with DCM and then with a solvent like methanol, which can help in removing trapped cations.[1]2. Ensure thorough mixing and agitation during washing steps.3. As long as a fresh drop of TFA on washed beads does not produce a burst of color, the deprotection is likely complete.[9]

Experimental Protocols

Protocol 1: Standard Mtt Deprotection with Colorimetric Monitoring

This protocol is suitable for most standard applications.

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM (approx. 10 mL per gram of resin) for 20-30 minutes.

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 1% (v/v) Trifluoroacetic acid (TFA) in DCM. Do not add TIS if you wish to monitor by color.

  • Initial Deprotection: Drain the DCM from the swollen resin and add the deprotection cocktail. Gently agitate the resin for 2-3 minutes. A yellow-orange color should develop in the solution.

  • Iterative Deprotection: Drain the colored solution. Repeat step 3 with fresh deprotection cocktail until the solution remains colorless or only faintly colored after a 2-3 minute incubation. This typically requires 5-10 cycles.

  • Scavenging Wash: Perform two final washes with a deprotection cocktail containing a scavenger: 1% TFA and 2-5% Triisopropylsilane (TIS) in DCM. Agitate for 5 minutes for each wash.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (3 times).

    • Wash with Methanol (MeOH) (2 times).

    • Wash with DCM (2 times).

    • Neutralize the resin with a solution of 5-10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (2 times, 5 minutes each).

    • Wash with DMF (3 times).

  • Confirmation (Optional): Before neutralization, perform an endpoint test as described in FAQ Q2.

Protocol 2: Qualitative Bead Test for Deprotection Endpoint

This test is used to confirm the completion of the Mtt deprotection.

  • After the final deprotection wash (before neutralization), remove a small sample of resin beads (10-20 beads) with a pipette.

  • Transfer the beads to a small glass test tube or a spot plate.

  • Wash the beads with DCM and carefully remove the solvent.

  • Add 1-2 drops of a 1% TFA in DCM solution directly onto the beads.

  • Interpretation:

    • Negative Result (Complete Deprotection): No immediate formation of a bright yellow-orange color. The solution may have a very faint, stable yellow tint, but there should be no "burst" of color.

    • Positive Result (Incomplete Deprotection): An immediate and intense yellow-orange color develops on the beads and in the solution. If this occurs, continue the deprotection procedure with additional treatments.[1][6]

Visual Guides

Mtt Deprotection and Monitoring Workflow

Mtt_Deprotection_Workflow cluster_spps Solid-Phase Peptide Synthesis cluster_deprotection Deprotection Cycles cluster_completion Completion & Wash A Mtt-Protected Peptide on Resin B Swell Resin in DCM A->B C Add 1% TFA/DCM (No Scavenger) B->C D Observe Yellow/ Orange Color C->D Iterate E Drain Solution D->E Iterate F Repeat Until Wash is Clear E->F Iterate F->C Iterate G Scavenger Wash (TFA/TIS/DCM) F->G H DCM & MeOH Washes G->H I Neutralize (DIEA/DMF) H->I J Ready for Next Step I->J

Caption: Workflow for Mtt deprotection with visual colorimetric monitoring.

Mtt Deprotection and Scavenging Mechanism

Mtt_Deprotection_Mechanism cluster_reaction Deprotection Reaction cluster_scavenging Scavenging Pathway (Desired) cluster_side_reaction Side Reaction (Undesired) Peptide_Mtt Peptide-NH-Mtt Protonation + H⁺ (from TFA) Cleavage Peptide-NH₂ + Mtt⁺ Protonation->Cleavage Cleavage Mtt_cation Mtt⁺ (Yellow-Orange Cation) Cleavage->Mtt_cation Mtt_cation2 Mtt⁺ Scavenger + TIS (Scavenger) Trapped Trapped Mtt-TIS (Colorless) Scavenger->Trapped Trapping Nucleophile + Trp (Peptide) Side_Product Trp-Mtt Adduct Nucleophile->Side_Product Reattachment

Caption: Chemical mechanism of Mtt deprotection and the role of scavengers.

References

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]

  • Bourel, L., Carion, O., Gras-Masse, H., & Melnyk, O. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270. Retrieved from [Link]

  • Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
  • ResearchGate. (2025). The deprotection of Lys(Mtt) revisited | Request PDF. Retrieved from [Link]

  • PubMed. (2000). The deprotection of Lys(Mtt) revisited. Retrieved from [Link]

  • ResearchGate. (2025). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol. Retrieved from [Link]

Sources

Technical Support Center: The Impact of Resin Type on MTT-Cleavage Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of resin type on the efficiency of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cleavage assay. Our goal is to equip you with the expertise to navigate the complexities of using this popular cell viability assay in the presence of various resin-based biomaterials.

Introduction: The Challenge of Resins in MTT Assays

The MTT assay is a cornerstone of in vitro toxicology and biocompatibility testing, prized for its simplicity and high-throughput capabilities. The assay hinges on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the color intensity is measured spectrophotometrically, providing a proxy for the number of viable cells.

However, the introduction of foreign materials, such as resin-based polymers, into the cell culture environment can significantly impact the accuracy and reliability of the MTT assay. These materials, widely used in tissue engineering, drug delivery, and medical device development, can interact with the assay components in ways that extend beyond their inherent cytotoxicity. This guide will dissect these interactions, providing you with the knowledge to anticipate, troubleshoot, and control for these variables in your experiments.

Frequently Asked Questions (FAQs)

Q1: Can the type of resin I'm using directly affect the MTT assay results, even if it's not toxic to the cells?

A1: Yes, absolutely. Beyond direct cytotoxic effects, the chemical composition of the resin itself can interfere with the MTT assay in several ways:

  • Direct Reduction of MTT: Some chemical compounds possess reducing properties and can directly convert MTT to formazan in a cell-free environment.[1][2] This leads to a false-positive signal, making the cells appear more viable than they actually are. While this is a well-documented phenomenon for compounds with strong antioxidant properties like certain plant extracts and flavonoids, the direct reducing potential of common resin monomers is less definitively established in the literature.[2][3][4] However, it remains a theoretical possibility that should be controlled for.

  • Colorimetric Interference: If the resin or its leached components are colored, they can absorb light at the same wavelength as the formazan product (typically 570 nm), leading to artificially high absorbance readings.

  • Interference with Formazan Solubilization: The physical properties of the resin or leached compounds could potentially hinder the complete solubilization of the formazan crystals. This would result in lower absorbance readings and an underestimation of cell viability.

Q2: My results show increased "viability" with higher concentrations of my test resin. What could be happening?

A2: This counterintuitive result is a strong indicator of assay interference.[5] The most likely culprit is the direct reduction of MTT by components leaching from your resin.[1] Instead of cellular enzymes, chemical moieties within the resin monomers or additives are likely converting the MTT to formazan, leading to a dose-dependent increase in the purple color that is independent of cell health. In fact, the cells may be dead or dying, but the chemical reaction from the resin masks this reality.[5] It is crucial to perform a cell-free control experiment to confirm this.

Q3: What are the most common resin monomers that I should be aware of in terms of potential cytotoxicity?

A3: The dental materials literature provides extensive research on the cytotoxicity of various resin monomers. Some of the most commonly studied and reported to have cytotoxic effects include:

  • Bisphenol A-glycidyl methacrylate (BisGMA): A high molecular weight monomer that is a common component of many dental composites.[6]

  • Triethylene glycol dimethacrylate (TEGDMA): A low-viscosity monomer often used to dilute BisGMA.[6]

  • 2-Hydroxyethyl methacrylate (HEMA): A hydrophilic monomer often found in dental adhesives.[7]

The cytotoxicity of these monomers is generally dose-dependent and can vary significantly between different cell types.[7]

Q4: Does the curing status of my resin affect the MTT assay?

A4: Yes, the degree of polymerization is a critical factor.[8] Uncured or incompletely cured resins will leach a higher concentration of unreacted monomers into the culture medium.[8] These leached monomers are often the primary source of cytotoxicity and potential chemical interference with the MTT assay. Therefore, ensuring complete and proper curing of your resin samples according to the manufacturer's instructions is paramount for obtaining reliable biocompatibility data.

Q5: Are there alternatives to the MTT assay when working with resins?

A5: Yes, if you suspect significant interference from your resin material, it is highly recommended to use an alternative cell viability assay that operates on a different principle.[1] Some excellent alternatives include:

  • Sulforhodamine B (SRB) Assay: This assay quantifies the total protein content of the cells, which is proportional to the cell number. It is less susceptible to interference from colored or reducing compounds.

  • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a key indicator of metabolically active cells.[1]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.

  • Live/Dead Staining with Fluorescent Dyes (e.g., Calcein AM/Ethidium Homodimer-1): This method allows for direct visualization and quantification of live and dead cells using fluorescence microscopy.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when performing MTT assays in the presence of resin materials.

Observed Problem Potential Cause(s) Recommended Solution(s)
High background absorbance in cell-free wells containing resin. 1. Direct reduction of MTT by leached resin components.[1] 2. Colorimetric interference from the resin or its leachates.1. Perform a cell-free control experiment: Incubate the resin with MTT in culture medium without cells. If a purple color develops, this confirms direct reduction. 2. Correct for background absorbance: Subtract the average absorbance of the cell-free resin control wells from all experimental wells. 3. Consider an alternative assay: If the interference is significant, switch to an assay with a different detection principle (e.g., SRB, ATP-based).[1]
Increased absorbance (apparent viability) with increasing resin concentration. Direct reduction of MTT by the resin material is the most likely cause.[5]1. Confirm with a cell-free control: This is essential to demonstrate the chemical interference. 2. Use an alternative assay: The MTT assay is likely not suitable for this material. Choose an assay like SRB or a live/dead stain.
Low signal or no formazan crystal formation, even in control wells with cells on the resin. 1. Cytotoxicity of the resin: The resin may be killing the cells. 2. Inhibition of cellular metabolism: Leached components may not be acutely cytotoxic but could be inhibiting the mitochondrial dehydrogenases responsible for MTT reduction. 3. Incomplete formazan solubilization: The resin surface or leached components may be interfering with the solubilizing agent.1. Verify cell morphology: Visually inspect the cells on the resin surface using a microscope before and after the experiment. Look for signs of cell death (rounding, detachment). 2. Include a positive control for cytotoxicity: Treat cells on a standard tissue culture plate with a known cytotoxic agent to ensure the assay is working correctly. 3. Optimize solubilization: Try different solubilizing agents (e.g., DMSO, isopropanol with HCl) and ensure adequate mixing and incubation time. 4. Use a different viability assay: An LDH assay can confirm cytotoxicity by measuring membrane damage.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent cell numbers across the wells. 2. Inconsistent resin sample size or surface area. 3. "Edge effect": Evaporation from the outer wells of the microplate. 4. Incomplete mixing of reagents. 1. Ensure a single-cell suspension: Thoroughly mix the cell suspension before seeding. 2. Standardize resin samples: Use samples with consistent dimensions and surface area. 3. Mitigate edge effects: Fill the outer wells with sterile PBS or media and do not use them for experimental samples. 4. Proper pipetting technique: Ensure thorough mixing when adding MTT and the solubilizing agent.

Experimental Protocols

Protocol 1: Standard MTT Assay for Cells Cultured on Resin Scaffolds

This protocol is adapted for assessing cell viability on 3D resin scaffolds.

Materials:

  • Sterile 3D resin scaffolds in a multi-well plate

  • Cell suspension at the desired seeding density

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS), protected from light[9]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Place the sterile resin scaffolds into the wells of a multi-well plate. Add the desired volume of cell suspension to each well, ensuring the scaffolds are fully submerged.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Carefully aspirate the culture medium. Wash the wells gently with sterile PBS. Add fresh, serum-free medium to each well, followed by the MTT solution (typically 10% of the medium volume).

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light.[9] Visually inspect for the formation of purple formazan crystals within the cells on the scaffold.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add the solubilization solution to each well and ensure the scaffolds are fully covered.

  • Incubation and Reading: Incubate the plate at room temperature on an orbital shaker for at least 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol 2: Cell-Free Control for Resin Interference

This crucial control experiment will determine if your resin directly reduces MTT.

Materials:

  • Sterile resin samples

  • Complete cell culture medium (without cells)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution

  • Multi-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Place your resin samples into the wells of a multi-well plate.

  • Add Medium and MTT: Add the same volume of cell culture medium (without cells) and MTT solution as you would in your cellular experiment to each well.

  • Incubation: Incubate the plate under the same conditions and for the same duration as your cell-based assay.

  • Solubilization and Reading: Add the solubilization solution and measure the absorbance as you would for the cell-based assay.

Interpretation:

  • If the absorbance in the cell-free resin wells is significantly above the background (medium with MTT only), your resin is directly reducing the MTT. The magnitude of this absorbance should be subtracted from your experimental values.

  • If the interference is substantial, consider using an alternative viability assay.

Visualization of Key Concepts

Diagram 1: The MTT Assay Workflow

MTT_Workflow A Seed cells on resin scaffold B Incubate for desired time A->B C Add MTT solution B->C D Incubate for 2-4 hours C->D E Viable cells reduce yellow MTT to purple formazan D->E Metabolic activity F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: A simplified workflow of the MTT assay for cells cultured on resin scaffolds.

Diagram 2: Troubleshooting Logic for Unexpected MTT Results

Caption: A decision tree for troubleshooting common issues in MTT assays with resins.

Conclusion

References

  • REPROCELL. (n.d.). Alvetex Scaffold Protocol: MTT cell viability assay. Retrieved from [Link]

  • T. Horton. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Research Journal of Pharmacy and Technology, 14(11), 5931-5935.
  • MDPI. (2021). Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review. Retrieved from [Link]

  • Linan, L. Z., et al. (2018). Cytotoxicity Assessment of a Poly(methyl methacrylate) Synthesized for the Direct Fabrication of Bone Tissues. Brazilian Archives of Biology and Technology, 61.
  • Pop, O., et al. (2022). The Cytotoxicity of Dental Restorative Materials on Gingival Stromal Mesenchymal Cells-an In Vitro Study. Journal of Personalized Medicine, 12(5), 788.
  • ResearchGate. (2015). Any advice on a MTT assay false positive result?. Retrieved from [Link]

  • Shoemaker, M., et al. (2004). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. Planta Medica, 70(5), 445-448.
  • Uyar, T., & Beskir, N. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 41(6), 992-998.
  • Ak, K., et al. (2019). Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability.
  • Taira, M., et al. (2000). Cytotoxic effect of methyl methacrylate on 4 cultured fibroblasts. The International journal of prosthodontics, 13(4), 311–315.
  • Ulukaya, E., et al. (2017). The MTT Viability Assay Yields Strinkingly False Positive Viabilities Although The Cells Are Died by Some Plant Extracts. Journal of Cellular and Molecular Biology, 15(2), 1-6.
  • Lee, S. H., et al. (2017). Cytotoxicity of Light-Cured Dental Materials according to Different Sample Preparation Methods.
  • Wang, X., et al. (2013). Exploring the dark side of MTT viability assay of cells cultured onto electrospun PLGA-based composite nanofibrous scaffolding materials. RSC Advances, 3(44), 21621-21628.
  • van Meerbeek, B., et al. (2020). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.
  • Grela, E., Kozłowska, J., & Grabowiecka, A. (2018). Current methodology of MTT assay in bacteria–A review. Acta histochemica, 120(4), 303-311.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Riss, T. L., et al. (2016). Cell viability assays. In Assay guidance manual.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the MTT assay. Cold Spring Harbor protocols, 2018(6).
  • Buranaamnuay, K. (2021). The MTT assay application to measure the viability of spermatozoa: A variety of the assay protocols. Open veterinary journal, 11(2), 251–269.
  • Montalvão, S. I. G., Singh, V., & Haque, S. (2014). Bioassays for bioactivity screening. In Comprehensive Analytical Chemistry (Vol. 64, pp. 1-36). Elsevier.
  • Brooks, E. A., et al. (2019). Applicability of drug response metrics for cancer studies using biomaterials. Philosophical Transactions of the Royal Society B: Biological Sciences, 374(1779), 20180226.
  • Stefanowicz-Hajduk, J., & Ochocka, J. R. (2020). Real-time cell analysis system in cytotoxicity applications: Usefulness and comparison with tetrazolium salt assays. Toxicology reports, 7, 335-344.
  • Surin, A. M., et al. (2017). Disruption of functional activity of mitochondria during MTT assay of viability of cultured neurons. Biochemistry (Moscow), 82(6), 737–749.
  • Ediriweera, M. K., Tennekoon, K. H., & Samarakoon, S. R. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Pintor, A. V. B., et al. (2020). MTT versus other cell viability assays to evaluate the biocompatibility of root canal filling materials: a systematic review. International Endodontic Journal, 53(10), 1348-1373.

Sources

Technical Support Center: Scavengers for Preventing Trityl Group Reattachment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing detritylation reactions. This resource is designed for researchers, scientists, and drug development professionals engaged in oligonucleotide and peptide synthesis. Here, we will delve into the common challenges associated with the removal of the trityl protecting group and provide expert-backed solutions and troubleshooting workflows.

The Challenge: Understanding Trityl Reattachment

The trityl (triphenylmethyl) group is a widely used acid-labile protecting group for hydroxyl and thiol functionalities due to its steric bulk and ease of removal under mild acidic conditions.[1][2] During the acid-catalyzed deprotection step, the trityl group is cleaved, generating a highly stable yet reactive trityl carbocation (Trt⁺).[3][4]

The core problem arises from the reversibility of this cleavage reaction.[5][6] The electrophilic trityl cation can react with nucleophilic groups on the deprotected molecule, such as the 5'-hydroxyl of an oligonucleotide or the thiol of a cysteine residue, leading to the reattachment of the trityl group.[3][6][7] This equilibrium between detritylation and retritylation can result in incomplete deprotection, leading to lower yields of the desired full-length product and complicating downstream purification.[7]

Troubleshooting Guide & FAQs

This section addresses the most frequent issues and questions encountered in the lab concerning trityl group reattachment.

Q1: What is trityl group reattachment, and why is it a significant problem?

A1: Trityl group reattachment is a side reaction where the trityl cation, liberated during acid-catalyzed deprotection, re-reacts with the intended deprotected functional group (e.g., a 5'-hydroxyl on a growing oligonucleotide chain).[6][7] This process is essentially the reverse of the desired deprotection reaction.[5]

This is a significant issue because it leads to an equilibrium that can favor the protected state, resulting in:

  • Incomplete Deprotection: A portion of your synthesized molecules will remain trityl-protected, reducing the overall yield of the target compound.[3]

  • Generation of n-1 Sequences: In solid-phase oligonucleotide synthesis, if the 5'-hydroxyl is re-protected, it becomes unavailable for the next coupling cycle, leading to the formation of shorter, "n-1" impurity sequences that can be difficult to separate from the full-length product.

  • Alkylation of Sensitive Residues: The highly reactive trityl cation can also alkylate other nucleophilic sites, such as tryptophan or methionine residues in peptides, creating unwanted byproducts.[3][4]

Q2: How can I identify if trityl reattachment is occurring in my experiment?

A2: The primary indicator of incomplete deprotection or reattachment is the presence of a significant amount of the trityl-protected starting material in your crude product analysis.[4][6] This is typically observed using:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): You will see a persistent peak corresponding to the hydrophobic, trityl-on species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Mass analysis will confirm the presence of a species with the expected mass of the trityl-protected molecule.[3]

  • Colorimetric Monitoring: During solid-phase synthesis, the release of the dimethoxytrityl (DMT) cation produces a characteristic orange color.[5] If this color fades and then reappears upon washing, it can indicate reattachment.

Q3: What are scavengers, and how do they prevent trityl reattachment?

A3: Scavengers are nucleophilic reagents added to the deprotection (or cleavage) cocktail to "trap" or "quench" the reactive trityl cations as they are formed.[3][4][6] By reacting with the trityl cation, scavengers form a stable, neutral species, thereby preventing the cation from reattaching to the target molecule.[7] This effectively shifts the reaction equilibrium towards the deprotected product, driving the deprotection to completion.[5][6][7]

The most effective scavengers, like trialkylsilanes, react irreversibly with the trityl cation.[6][7]

Scavenger_Mechanism cluster_0 Deprotection Step cluster_1 Potential Pathways cluster_2 Scavenger Action Trityl-Oligonucleotide Trityl-Oligonucleotide Trityl_Cation Trityl Cation (Trt⁺) (Reactive) Trityl-Oligonucleotide->Trityl_Cation + H⁺ Acid Acid (TFA/DCA) Deprotected_Oligo Deprotected Oligo (HO-) Trityl_Cation->Deprotected_Oligo Reattachment Reattachment (Undesired) Trityl_Cation->Reattachment Reacts with Deprotected Oligo Scavenging Scavenging (Desired) Trityl_Cation->Scavenging Intercepted by... Reattachment->Trityl-Oligonucleotide Reforms Starting Material Scavenger Scavenger (e.g., TES) Trapped_Trityl Trapped Trityl (e.g., Trityl-H) (Stable/Neutral) Scavenger->Trapped_Trityl Scavenger->Trapped_Trityl Irreversible Reaction

Caption: Mechanism of trityl cation scavenging.

Q4: Which scavenger should I choose for my application?

A4: The choice of scavenger depends on the specific chemistry of your molecule, particularly the presence of other sensitive functional groups. Trialkylsilanes are highly effective and widely used.

  • Triethylsilane (TES) and Triisopropylsilane (TIS/TIPS) are excellent general-purpose scavengers.[3] They act as hydride donors, irreversibly reducing the trityl cation to the neutral triphenylmethane.[8] TES is often preferred in oligonucleotide synthesis.[7][9]

  • Thiol-based scavengers like 1,2-Ethanedithiol (EDT) are particularly useful when deprotecting cysteine-containing peptides, as they help prevent oxidation and disulfide bond formation.[4][6]

  • Water can also function as a scavenger, reacting with the trityl cation to form triphenylmethanol.[4] It is a common component in many standard cleavage cocktails.[6]

  • Methanol is a very reactive scavenger but should not be pre-mixed with the acid solution as it can react with it over time.[10][11]

Q5: What is the optimal concentration of scavenger to use?

A5: The concentration of the scavenger is critical. Insufficient amounts will lead to incomplete trapping of the trityl cation.[5] A general guideline is to use the scavenger at a concentration of 1-10% (v/v) in the deblocking or cleavage solution.[7] For many applications, a concentration of 2.5% to 5% is effective.[6][7] For particularly challenging deprotections or large-scale synthesis, higher concentrations may be necessary. It is always recommended to perform a small-scale trial to optimize the concentration for your specific sequence and scale.[6]

Q6: My product still shows signs of re-tritylation even with a scavenger. What should I do?

A6: If you still observe incomplete deprotection, consider the following troubleshooting steps:

  • Increase Scavenger Concentration: As a first step, try increasing the scavenger concentration to 5-10% (v/v).

  • Extend Reaction Time: Particularly for sterically hindered sites or challenging sequences (like N-terminal Asn(Trt)), extending the cleavage time from the standard 2-3 hours to 4-6 hours can improve results.[4][5]

  • Ensure Adequate Cocktail Volume: The solid support (resin) must be fully submerged and able to swell properly in the cleavage cocktail.[5] Use approximately 10 mL of cocktail per gram of resin as a starting point.[5]

  • Repeat the Cleavage: If a single treatment is insufficient, you can precipitate the crude product, wash it, and subject it to a fresh cleavage cocktail for a second treatment.[4]

  • Check Reagent Quality: Ensure your acid (e.g., TFA) and scavenger are fresh and of high purity. Degradation of reagents can significantly impact efficiency.

Data Summary: Common Scavengers

ScavengerChemical ClassMechanismTypical Concentration (v/v)Key Considerations
Triethylsilane (TES) TrialkylsilaneIrreversible hydride transfer to form triphenylmethane.[8]2-10%[7]Highly effective; a preferred choice for oligonucleotide synthesis.[7][9]
Triisopropylsilane (TIS/TIPS) TrialkylsilaneIrreversible hydride transfer to form triphenylmethane.[8]2.5-5%[6]Very effective scavenger, commonly used in peptide synthesis.[3][4][6]
1,2-Ethanedithiol (EDT) ThiolNucleophilic trapping.2.5-5%[6]Recommended for cysteine-containing peptides to prevent oxidation.[4][6]
Water Protic SolventReacts to form triphenylmethanol.2.5-5%[6]Often used in combination with other scavengers.[4][6]
Methanol AlcoholNucleophilic trapping.VariableHighly reactive but should not be pre-mixed and stored with acid.[10][11]
Thioanisole Thiol EtherNucleophilic trapping.5%[6]Can help suppress methionine oxidation.[3] Less reactive than silanes.[10]

Experimental Protocol: Standard Detritylation of a Resin-Bound Oligonucleotide

This protocol outlines a general procedure for the acid-catalyzed removal of a 5'-DMT group from a solid-support-bound oligonucleotide using a scavenger.

Reagents & Materials:

  • Oligonucleotide bound to CPG solid support (~1 µmol scale)

  • Deblocking Solution: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)

  • Scavenger: Triethylsilane (TES)

  • Washing Solvent: Acetonitrile (ACN), synthesis grade

  • Syringe or synthesis column setup

Procedure:

  • Prepare the Deblocking Cocktail: In a clean, dry glass bottle, prepare the final deblocking cocktail. For 10 mL of solution, add 500 µL of Triethylsilane (TES) to 9.5 mL of 3% DCA in DCM. This yields a final concentration of 5% TES. Mix thoroughly.

  • Resin Pre-Wash: Wash the resin-bound oligonucleotide with 2-3 mL of DCM to remove any residual solvents from previous steps and to swell the resin.

  • Detritylation Reaction: Add 2 mL of the deblocking cocktail (3% DCA, 5% TES in DCM) to the synthesis column containing the resin.

  • Incubation: Allow the reaction to proceed for 2-3 minutes at room temperature. The solution should turn a bright orange, indicating the release of the DMT cation.

  • Collection & Monitoring (Optional): Collect the orange filtrate. The intensity of the color can be measured spectrophotometrically (~495 nm) to quantify the stepwise yield.

  • Washing: After the incubation period, wash the resin thoroughly with 5-10 mL of acetonitrile (ACN) until no orange color is observed in the filtrate. This step is crucial to remove all traces of acid and the trapped trityl species before proceeding to the next synthesis cycle (coupling).

  • Drying: Dry the resin under a stream of argon or nitrogen before initiating the subsequent coupling step.

References

  • Benchchem. (n.d.). Troubleshooting incomplete cleavage of the trityl group from D-cysteine.
  • Benchchem. (n.d.). Troubleshooting incomplete trityl group deprotection from cysteine.
  • Sanghvi, Y. S., et al. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses – filling the gap. Nucleosides, Nucleotides & Nucleic Acids.
  • PubMed. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap.
  • Benchchem. (n.d.). Impact of scavengers on Trt group removal and side reactions.
  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
  • Benchchem. (n.d.). Troubleshooting incomplete cleavage of the Trt protecting group.
  • Google Patents. (n.d.). US5714597A - Use of carbocation scavenger during oligonucleotide synthesis.
  • ResearchGate. (n.d.). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
  • Sci-Hub. (n.d.). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
  • ResearchGate. (n.d.). Controlled Detritylation of Antisense Oligonucleotides.
  • Semantic Scholar. (n.d.). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
  • NIH National Center for Biotechnology Information. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane.
  • American Chemical Society. (n.d.). Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels.
  • Glen Research. (n.d.). Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides.
  • Glen Research. (n.d.). Glen Report 13.13: Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond.
  • Applied Biosystems. (n.d.). Manual Detritylation of Oligonucleotides after Deprotection.

Sources

Technical Support Center: Navigating the Selective Deprotection of Acid-Labile Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of selectively removing acid-labile protecting groups without prematurely cleaving other sensitive moieties in your molecule. As chemists dedicated to complex molecule synthesis, we understand that achieving chemoselectivity during deprotection is paramount to success. This center is designed to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.

The Challenge of Selectivity

In multi-step organic synthesis, particularly in peptide and natural product synthesis, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions.[1][2][3] Acid-labile protecting groups are favored for their ease of removal under relatively mild conditions.[4] However, when a molecule contains multiple acid-sensitive groups, the challenge lies in the selective deprotection of one group while leaving others intact—a concept central to orthogonal protection strategies.[5][6][7] Failure to achieve this selectivity can lead to undesired side products, reduced yields, and complex purification procedures.

This guide will equip you with the knowledge to troubleshoot common issues and implement robust protocols for the selective cleavage of common acid-labile protecting groups such as tert-Butoxycarbonyl (Boc), Trityl (Trt), tert-Butyl (tBu) ethers and esters, and various silyl ethers.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the deprotection of acid-labile groups.

Q1: What is the fundamental principle behind the selective removal of different acid-labile protecting groups?

The selective removal of acid-labile protecting groups is based on the differential stability of the carbocation formed upon cleavage. The more stable the carbocation intermediate, the milder the acidic conditions required for its removal. For instance, the trityl group is exceptionally labile because it forms a highly stabilized triphenylmethyl carbocation. In contrast, the tert-butyl group, which forms a tertiary carbocation, requires stronger acidic conditions for cleavage.

Q2: I am trying to remove a Boc group without affecting a t-butyl ester. What conditions should I consider?

This is a classic challenge in peptide synthesis. Generally, Boc groups are more acid-labile than t-butyl esters. For selective Boc deprotection, milder acidic conditions are necessary. Consider using a lower concentration of trifluoroacetic acid (TFA), for example, 20-50% TFA in dichloromethane (DCM).[8] Another approach is to use alternative acidic reagents such as HCl in an organic solvent (e.g., 4M HCl in dioxane) or milder Lewis acids.[9][10] Careful monitoring of the reaction by TLC or LC-MS is crucial to prevent the cleavage of the t-butyl ester.

Q3: My reaction to deprotect a trityl group is incomplete. What could be the cause and how can I fix it?

Incomplete trityl deprotection is often due to the reversibility of the cleavage reaction, where the stable trityl cation can re-attach to the deprotected functional group.[11] To drive the reaction to completion, it is essential to use scavengers that can effectively trap the trityl cation. Common scavengers include triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).[11][12][13] Increasing the reaction time or using a slightly higher concentration of acid can also help, but should be done cautiously if other acid-labile groups are present.

Q4: Can I selectively deprotect a primary TBDMS ether in the presence of a secondary or tertiary TBDMS ether?

Yes, selective deprotection of silyl ethers based on steric hindrance is a well-established strategy. Primary TBDMS ethers are less sterically hindered and therefore more susceptible to cleavage than secondary or tertiary ones.[14] Mild deprotection conditions, such as catalytic amounts of a Lewis acid or a fluoride source in a protic solvent, can often achieve this selectivity.[14][15] For example, using a catalytic amount of sodium tetrachloroaurate(III) dihydrate in methanol has been shown to selectively cleave aliphatic TBS ethers.[14]

Q5: What are some common side reactions during acid-catalyzed deprotection and how can they be minimized?

A common side reaction is the alkylation of sensitive residues, such as tryptophan or cysteine, by the carbocation generated during deprotection.[16] This can be minimized by the addition of scavengers like TIS, water, or thioanisole to the cleavage cocktail.[12] Another potential issue is aspartimide formation in peptides containing aspartic acid, which can be promoted by both acidic and basic conditions.[16] Careful selection of protecting groups and reaction conditions is key to mitigating these side reactions.

Troubleshooting Guides

This section provides structured troubleshooting for common deprotection challenges, complete with experimental protocols and the underlying scientific rationale.

Scenario 1: Premature Cleavage of a t-Butyl Ester During Boc Deprotection

Problem: You are observing significant loss of a t-butyl ester protecting group while attempting to remove a Boc group from a nearby amine.

Causality: The acidic conditions used for Boc deprotection are too harsh, leading to the cleavage of the more stable t-butyl ester. The relative stability of these groups is not absolute and is influenced by the overall molecular structure and reaction conditions.

Troubleshooting Workflow:

start Premature t-Butyl Ester Cleavage step1 Reduce Acid Strength start->step1 Initial Approach step2 Employ Milder Acidic Reagents step1->step2 Issue Persists outcome1 Successful Selective Deprotection step1->outcome1 Problem Solved step3 Alternative Deprotection Methods step2->step3 Issue Persists step2->outcome1 Problem Solved step3->outcome1 Problem Solved outcome2 Persistent Side Reaction step3->outcome2 Re-evaluate Protecting Group Strategy

Troubleshooting Workflow for Premature Cleavage

Detailed Protocols:

Protocol 1: Titration of TFA Concentration

  • Initial Condition: Start with a low concentration of TFA in DCM, for example, 10% (v/v).

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every 15 minutes).

  • Optimization: If the Boc deprotection is slow, incrementally increase the TFA concentration (e.g., to 20%, then 30%) until a satisfactory rate of Boc removal is achieved with minimal t-butyl ester cleavage.

  • Work-up: Once the reaction is complete, quench the acid with a mild base (e.g., saturated sodium bicarbonate solution) and proceed with extraction.

Protocol 2: Using HCl in an Organic Solvent

  • Reagent Preparation: Use a commercially available solution of 4M HCl in dioxane or prepare it by bubbling HCl gas through anhydrous dioxane.

  • Deprotection: Dissolve the substrate in a minimal amount of an appropriate solvent (e.g., DCM or ethyl acetate) and add the HCl/dioxane solution.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress. This method is often milder than TFA and can provide better selectivity.[10]

  • Work-up: After completion, the reaction can be concentrated under reduced pressure to remove the HCl and solvent.

Scenario 2: Incomplete Deprotection of a Sterically Hindered Silyl Ether

Problem: A tert-Butyldiphenylsilyl (TBDPS) group on a sterically crowded alcohol is resistant to standard deprotection conditions.

Causality: The bulky nature of the TBDPS group and the steric hindrance around the silicon atom impede the approach of the deprotecting agent (e.g., fluoride ions).

Troubleshooting Workflow:

start Incomplete TBDPS Cleavage step1 Increase Reagent Concentration/Temperature start->step1 step2 Switch to a More Potent Reagent step1->step2 No Improvement outcome1 Successful Deprotection step1->outcome1 Reaction Completes outcome2 Substrate Decomposition step1->outcome2 step3 Use a Lewis Acid Catalyst step2->step3 No Improvement step2->outcome1 Reaction Completes step2->outcome2 step3->outcome1 Reaction Completes step3->outcome2

Troubleshooting Workflow for Hindered Silyl Ether

Detailed Protocols:

Protocol 1: Enhanced Fluoride-Mediated Deprotection

  • Standard Reagent: Tetrabutylammonium fluoride (TBAF) in THF is a common choice.

  • Optimization: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C). Alternatively, the addition of acetic acid to the TBAF/THF mixture can accelerate the reaction.

  • Alternative Fluoride Source: Hydrogen fluoride-pyridine (HF-Py) is a more potent reagent for cleaving robust silyl ethers.[17] This should be used with extreme caution in a well-ventilated fume hood due to the toxicity of HF.

Protocol 2: Acid-Catalyzed Deprotection

  • Reagent: A solution of acetic acid, THF, and water (e.g., in a 3:1:1 ratio) can be effective for the cleavage of TBDPS ethers, although it may require prolonged reaction times or heating.

  • Lewis Acid Catalysis: For a milder approach, catalytic amounts of a Lewis acid such as scandium triflate (Sc(OTf)₃) or hafnium triflate (Hf(OTf)₄) can facilitate the deprotection in the presence of an alcohol.[15]

Comparative Data on Acid-Labile Protecting Groups

The choice of protecting group and deprotection conditions is critical for achieving selectivity. The following table provides a comparative overview of the relative acid lability of common protecting groups.

Protecting GroupStructureRelative LabilityCommon Deprotection Conditions
Trityl (Trt)-C(Ph)₃Very High1-5% TFA in DCM; Acetic Acid
4-Methoxytrityl (Mmt)-C(Ph)₂(C₆H₄-p-OMe)Very High1% TFA in DCM
tert-Butoxycarbonyl (Boc)-C(=O)O-tBuHigh20-100% TFA in DCM; 4M HCl in Dioxane
tert-Butyl (tBu) Ether/Ester-O-tBu / -C(=O)O-tBuModerate50-100% TFA in DCM
tert-Butyldimethylsilyl (TBDMS)-Si(Me)₂(tBu)Low (Acid)Acetic Acid/H₂O/THF; HF-Py
tert-Butyldiphenylsilyl (TBDPS)-Si(Ph)₂(tBu)Very Low (Acid)HF-Py; Stronger acidic conditions

Note: Relative lability can be influenced by the substrate and specific reaction conditions.

Advanced Strategies: Orthogonal Deprotection in Practice

In complex syntheses, multiple acid-labile groups with fine-tuned stability are often employed. This allows for a sequential deprotection strategy. For example, a highly acid-labile group like Mmt can be removed under very mild acidic conditions that leave Boc and t-butyl groups intact.[18] This enables selective functionalization at a specific site before proceeding with the global deprotection of the remaining groups under stronger acidic conditions.

Workflow for Orthogonal Deprotection:

start Molecule with Mmt, Boc, and tBu groups step1 Selective Mmt Deprotection (e.g., 1% TFA/DCM) start->step1 step2 On-resin Modification step1->step2 step3 Selective Boc Deprotection (e.g., 20% TFA/DCM) step2->step3 step4 Further Modification step3->step4 step5 Global Deprotection (e.g., 95% TFA) step4->step5 end Final Product step5->end

Sequential Deprotection Workflow

This strategic approach provides precise control over the synthesis, allowing for the construction of highly complex molecules.[7]

References

  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Kandasamy, J., & Harris, P. W. R. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Protein and Peptide Letters, 25(10), 896-911. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-orthogonal deprotection strategy. Retrieved from [Link]

  • Mahdian, S., Naimi-Jamal, M. R., & Panahi, L. (2015). Chemoselective protection of hydroxyl and amine functional groups catalysed by MOFs. ResearchGate. Retrieved from [Link]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]

  • Al-Zoubi, R. M. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4945. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Demirtas, I., & Buyukkidan, B. (2001). The Selective Protection and Deprotection of Alcohols and Amines. Sixth International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Afi, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23867. Retrieved from [Link]

  • CBL Patras. (n.d.). Usage of Trityl Linkers. Retrieved from [Link]

  • ACS Central Science. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(2), 224-234. Retrieved from [Link]

  • ResearchGate. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]

  • ResearchGate. (2015). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. Retrieved from [Link]

  • Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (n.d.). Advanced Organic Chemistry.
  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Evans, D. A. (n.d.). Protecting Groups. Harvard University.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Semantic Scholar. (2015). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Retrieved from [Link]

  • Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Chemical Communications, (22), 2559-2560. Retrieved from [Link]

  • National Institutes of Health. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemical Reviews, 121(6), 3245-3343. Retrieved from [Link]

Sources

HPLC Analysis of Mtt-Deprotection Byproducts: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Last Updated: January 19, 2026

Introduction: The Role of the Mtt Group and the Deprotection Challenge

The 4-methyltrityl (Mtt) group is a valuable acid-labile protecting group used in Solid-Phase Peptide Synthesis (SPPS), primarily for the side-chain protection of Lysine (Lys) and Ornithine (Orn).[1][2] Its principal advantage lies in its orthogonality; it can be selectively removed on-resin using very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2][3] This unique feature allows for sophisticated peptide modifications like side-chain lactamization, branching, or the attachment of labels while the peptide remains anchored to the solid support, preserving the integrity of other acid-sensitive groups like Boc and tBu.[1][2]

However, this selective deprotection is a critical step where complications can arise. Incomplete removal or side reactions can lead to a heterogeneous peptide mixture, complicating purification and compromising final yield and purity. The cleavage of the Mtt group generates a stable Mtt carbocation (Mtt⁺), a reactive electrophile that can reattach to nucleophilic residues if not properly managed.[2]

This guide provides a comprehensive troubleshooting resource in a question-and-answer format to help you diagnose and resolve common issues encountered during the HPLC analysis of Mtt-deprotection steps.

Troubleshooting Guide: HPLC Analysis Issues & Solutions

This section addresses specific problems observed on an HPLC chromatogram after on-resin Mtt deprotection and subsequent cleavage of a test peptide.

Q1: My HPLC shows a major peak with a longer retention time than my expected product, and its mass is ~286.4 Da heavier. What's happening?

Answer: This is a classic sign of incomplete Mtt deprotection . The peak you are observing is likely your target peptide with the Mtt group still attached. The large, hydrophobic Mtt group significantly increases the peptide's retention time on a reversed-phase column.

Causality & Solution:

  • Insufficient Deprotection Time/Reagent Volume: The deprotection reaction may not have gone to completion. Standard protocols often recommend multiple treatments with the deprotection solution to ensure complete removal.[4]

  • Reagent Degradation: Ensure your TFA and DCM are fresh and anhydrous. Water content can affect the efficiency of the reaction.

  • Steric Hindrance: In long or sterically hindered peptides, the Mtt-protected site may be less accessible.

Troubleshooting Steps:

  • Extend Reaction Time: Increase the deprotection time in increments (e.g., from 2 x 20 min to 3 x 20 min) and re-analyze a cleaved test sample.

  • Increase TFA Concentration (with caution): You can incrementally increase the TFA concentration from 1% to 2%. However, be aware that higher concentrations risk premature cleavage of more acid-labile groups like Boc or even partial cleavage from hyper-acid sensitive linkers.[2]

  • Perform Multiple Treatments: Instead of a single long incubation, perform several shorter treatments (e.g., 10-12 washes with 1% TFA in DCM) to drive the reaction to completion.[4]

  • Ensure Proper Resin Swelling: Before deprotection, ensure the resin is fully swollen in DCM for at least 20-30 minutes to maximize reagent accessibility.[2]

Q2: I see my desired product peak, but there are several new, small-to-medium-sized peaks, often close to the main product. What are these byproducts?

Answer: These are likely Mtt-adducts . When the Mtt group is cleaved, it forms a reactive Mtt carbocation (Mtt⁺). If this cation is not effectively "scavenged" (neutralized), it can reattach to nucleophilic side chains within your peptide.[2]

Common Nucleophilic Targets:

  • Tryptophan (Trp): The indole side chain is highly nucleophilic and a common target for Mtt reattachment.

  • Cysteine (Cys): The free thiol group is also susceptible to alkylation by the Mtt cation.

  • Methionine (Met): The thioether can be targeted, though it is less common.

Causality & Solution:

  • Insufficient Scavenging: The primary cause is an inadequate concentration or absence of a scavenger in the deprotection cocktail.

Troubleshooting Steps:

  • ALWAYS Include a Scavenger: Your deprotection cocktail must contain a scavenger to trap the Mtt⁺ cation. The most common and effective scavenger is Triisopropylsilane (TIS) . A typical cocktail is 1-2% TFA and 2-5% TIS in DCM.[2][3]

  • Optimize Scavenger Concentration: For sequences rich in Trp or other nucleophilic residues, use a higher concentration of TIS (e.g., 5%).

  • Use Alternative Scavengers: In some cases, methanol (MeOH) can also be used as a scavenger and may help prevent the loss of t-butyl groups.

Q3: My HPLC chromatogram is very complex, showing a reduced product peak and multiple other peaks that suggest partial deprotection of other groups (e.g., mass loss of 56 Da for Boc). Why?

Answer: This indicates a loss of orthogonality . The deprotection conditions were too harsh, leading to the premature removal of other acid-labile protecting groups (like Boc, tBu) in addition to the Mtt group.[2]

Causality & Solution:

  • TFA Concentration is Too High: This is the most common reason. While Mtt is significantly more labile than Boc or tBu, this selectivity is concentration-dependent.[1][2]

  • Prolonged Exposure: Even at low TFA concentrations, very long exposure times can lead to the slow cleavage of other groups.

Troubleshooting Steps:

  • Reduce TFA Concentration: Immediately decrease the TFA concentration to the lowest effective level (start at 1% or even lower).

  • Consider Milder Reagents: For extremely sensitive sequences, non-TFA based methods can be used. A cocktail of 30% Hexafluoroisopropanol (HFIP) in DCM is a much milder alternative for Mtt removal.[4][5] Another option is using Acetic Acid/Trifluoroethanol (TFE)/DCM.[3]

  • Optimize Reaction Time: Balance the deprotection time carefully. It should be long enough for complete Mtt removal but not so long as to affect other groups. Perform a time-course study (e.g., analyzing samples at 15, 30, and 60 minutes) to find the optimal window.

Protecting GroupRelative Acid LabilityTypical Deprotection Condition
Mtt (4-Methyltrityl)Very High1-2% TFA in DCM[2]
Mmt (4-Methoxytrityl)Very High1% TFA in DCM or AcOH/TFE/DCM
Trt (Trityl)High>25% TFA in DCM
Boc (tert-Butoxycarbonyl)Moderate30-50% TFA in DCM
tBu (tert-Butyl)Moderate30-50% TFA in DCM
Pbf (Pmc)Low>90% TFA (cleavage cocktail)

Table 1: Relative acid lability of common protecting groups used in Fmoc-SPPS.

Mtt Deprotection & Analysis Workflow

The following diagram illustrates the key steps from on-resin deprotection to HPLC analysis and data interpretation.

Mtt_Workflow cluster_SPPS On-Resin Operations cluster_Analysis Analysis Workflow Resin 1. Mtt-Peptide on Resin Swell 2. Swell Resin in DCM Resin->Swell Deprotect 3. Deprotection (e.g., 1% TFA, 5% TIS in DCM) Multiple treatments Swell->Deprotect Wash 4. Wash Resin (DCM, DMF, Neutralization) Deprotect->Wash NextStep 5. Next Synthetic Step (e.g., Cyclization, Labeling) Wash->NextStep Cleavage 6. Cleave Test Sample (e.g., 95% TFA Cocktail) NextStep->Cleavage For Analysis Only Prep 7. Sample Preparation (Precipitation, Dilution) Cleavage->Prep HPLC 8. RP-HPLC Analysis Prep->HPLC Interpret 9. Data Interpretation (Check Mass & Purity) HPLC->Interpret Interpret->Deprotect Optimize Conditions

Caption: Workflow for Mtt-deprotection and subsequent HPLC analysis.

Frequently Asked Questions (FAQs)

Q: What is the visual indicator of a successful Mtt cleavage reaction? A: The release of the Mtt cation into the deprotection solution typically produces a distinct yellow to deep orange color.[2] The absence of this color may suggest a problem with the reaction.

Q: Can I use Mass Spectrometry to identify the byproducts? A: Absolutely. LC-MS is the ideal tool. You can identify incomplete deprotection by looking for your target mass +286.4 Da. Mtt-adducts on Trp will show the same mass increase. Fragmentation (MS/MS) can help pinpoint the exact site of modification.[6][7]

Q: My peptide is very sensitive. Are there alternatives to TFA-based deprotection? A: Yes. For highly acid-sensitive peptides, cocktails containing hexafluoroisopropanol (HFIP) are recommended. A solution of 30% HFIP in DCM is an effective and milder alternative.[4][5] Another option involves using a mixture of acetic acid, trifluoroethanol (TFE), and DCM.[3]

Q: How do I prepare my sample for HPLC analysis after the test cleavage? A: After cleaving the peptide from a small amount of resin with a standard TFA cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS), precipitate the peptide with cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet. Re-dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for injection onto the HPLC.

Standard Protocol: HPLC Analysis of Mtt-Deprotection

This protocol outlines a standard procedure for performing a test cleavage and analyzing the efficiency of Mtt deprotection.

Objective: To verify the complete and clean removal of the Mtt group before proceeding with further synthesis or final cleavage.

Materials:

  • Mtt-deprotected peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS

  • Cold Diethyl Ether

  • HPLC Solvents:

    • Solvent A: 0.1% TFA in H₂O

    • Solvent B: 0.1% TFA in Acetonitrile (ACN)

  • Reversed-Phase C18 HPLC column

Methodology:

  • Sample Collection: Collect a small sample of the peptide-resin (approx. 5-10 mg) after the Mtt-deprotection and washing steps.

  • Test Cleavage: Place the resin sample in a microcentrifuge tube. Add 200 µL of the cleavage cocktail and allow it to react for 2 hours at room temperature.

  • Peptide Precipitation: Filter the resin out or directly precipitate the peptide by adding 1 mL of cold diethyl ether to the cleavage cocktail.

  • Isolation: Centrifuge the tube for 2 minutes to pellet the crude peptide. Carefully decant the ether. Wash the pellet once more with cold ether and re-centrifuge.

  • Sample Preparation: Decant the final ether wash and allow the peptide pellet to air-dry for 10 minutes. Re-dissolve the peptide in 500 µL of 50% ACN/Water.

  • HPLC Analysis:

    • Inject 10-20 µL of the dissolved sample onto the C18 column.

    • Run a standard gradient, for example: 5% to 65% Solvent B over 30 minutes.

    • Monitor the elution profile at 220 nm.

  • Data Analysis:

    • Integrate the chromatogram to determine the purity of the main peak.

    • Collect fractions for mass spectrometry analysis to confirm the mass of the main product and identify any major byproducts. Compare the experimental mass with the theoretical mass of the fully deprotected linear peptide.

Troubleshooting Logic Diagram

This diagram provides a decision-making path for troubleshooting common HPLC results.

Troubleshooting_Tree start_node Start: Analyze HPLC Chromatogram q_node1 Is main peak >286 Da heavier than expected? start_node->q_node1 Evaluate Main Peak q_node q_node a_node a_node sol_node sol_node a_node1 Incomplete Deprotection q_node1->a_node1 Yes q_node2 Are there multiple byproduct peaks? q_node1->q_node2 No sol_node1 Solution: - Increase deprotection time - Use multiple treatments - Slightly increase TFA% a_node1->sol_node1 a_node2 Probable Cause: - Mtt Reattachment (Adducts) - Premature deprotection q_node2->a_node2 Yes sol_node_final Process is likely successful. Proceed with synthesis. q_node2->sol_node_final No q_node3 Check Mass Spec: Byproducts are +286 Da? a_node2->q_node3 a_node3 Mtt-Adduct Formation q_node3->a_node3 Yes a_node4 Loss of Orthogonality q_node3->a_node4 No (e.g., -56 Da) sol_node2 Solution: - Add/Increase TIS scavenger (5%) - Ensure fresh reagents a_node3->sol_node2 sol_node3 Solution: - Decrease TFA% (to 1% or less) - Reduce reaction time - Use milder reagents (HFIP) a_node4->sol_node3

Caption: A decision tree for troubleshooting Mtt-deprotection issues based on HPLC data.

References
  • ResearchGate. The deprotection of Lys(Mtt) revisited | Request PDF. Available at: [Link]

  • Reddit. My PI is on my case for not knowing the mechanism of deprotection of the Mtt group from lysine (in TFA, DCM ,TIS), but when I search on google I cannot find anything. I would really appreciate some guidance! : r/chemistry. Available at: [Link]

  • Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. Available at: [Link]

  • ResearchGate. The deprotection of Lys(Mtt) revisited | Request PDF. Available at: [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Available at: [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]

  • Google Patents. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
  • ResearchGate. A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Available at: [Link]

  • Biotage. Biotage® Metal Scavenging Toolkit | Kit of metal scavenger candidates. Available at: [Link]

  • HPLC Troubleshooting Guide. HPLC Troubleshooting Guide. Available at: [Link]

  • PubMed. Characterization of model peptide adducts with reactive metabolites of naphthalene by mass spectrometry. Available at: [Link]

  • University of Arizona Libraries. Characterization and quantitation of protein adducts using mass spectrometry. Available at: [Link]

  • UC Berkeley Superfund Research Program. Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive inte. Available at: [Link]

  • Biotage. Metal scavengers for organic purification. Available at: [Link]

  • YMC America, Inc. The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Available at: [Link]

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

  • Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. Available at: [Link]

  • ResearchGate. Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry. Available at: [Link]

  • bioRxiv. Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. Available at: [Link]

  • Elabscience. MTT Cell Proliferation and Cytotoxicity Assay Kit (E-CK-A341). Available at: [Link]

Sources

Validation & Comparative

A Strategic Guide to Side-Chain Protection: Fmoc-D-Orn(Mtt)-OH vs. Fmoc-D-Orn(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of Solid-Phase Peptide Synthesis (SPPS), the selection of appropriately protected amino acid derivatives is a critical determinant of synthetic success. This is particularly true for trifunctional amino acids like ornithine, which offer a versatile side-chain amine for a myriad of applications, from constructing lactam-bridged cyclic peptides to creating branched constructs and conjugating reporter molecules.[1] The choice between two commonly employed derivatives, Fmoc-D-Orn(Mtt)-OH and Fmoc-D-Orn(Boc)-OH , dictates the strategic possibilities available to the peptide chemist. This guide provides an in-depth comparison of these two building blocks, grounded in chemical principles and supported by experimental data, to empower researchers in making informed decisions for their SPPS strategies.

The Foundation: Orthogonality in Fmoc-SPPS

The dominant strategy in modern SPPS is the Fmoc/tBu approach.[1] This relies on an orthogonal protection scheme where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups, such as the tert-butyl (tBu) group.[2][3] The Fmoc group is cleaved by a base, typically piperidine, allowing for sequential amino acid coupling, while the side-chain protecting groups remain intact until the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[2][] The strategic divergence between Fmoc-D-Orn(Mtt)-OH and Fmoc-D-Orn(Boc)-OH lies in the specific acid lability of their respective side-chain protecting groups, the 4-methyltrityl (Mtt) and the tert-butyloxycarbonyl (Boc) groups.

Unveiling the Contenders: Chemical Properties

A fundamental understanding of the Mtt and Boc protecting groups is essential to appreciating their distinct advantages and applications.

FeatureFmoc-D-Orn(Mtt)-OHFmoc-D-Orn(Boc)-OH
Chemical Structure See Figure 1See Figure 2
Molecular Formula C₄₀H₃₈N₂O₄[5]C₂₅H₃₀N₂O₆
Molecular Weight 610.74 g/mol [5][6]454.52 g/mol
Side-Chain Protection 4-Methyltrityl (Mtt)tert-Butyloxycarbonyl (Boc)
Key Property Hyper-acid sensitiveModerately acid-labile

Figure 1: Chemical Structure of Fmoc-D-Orn(Mtt)-OH

Fmoc_D_Orn_Mtt_OH Fmoc_D_Orn_Mtt_OH Fmoc_D_Orn_Boc_OH Fmoc_D_Orn_Boc_OH

Caption: Structure of Fmoc-D-Orn(Boc)-OH.

The Decisive Factor: Selective Side-Chain Deprotection

The core difference dictating the synthetic utility of these two derivatives is the condition required for the removal of the side-chain protecting group. This differential lability is the cornerstone of their strategic application in complex peptide synthesis. [1]

Fmoc-D-Orn(Mtt)-OH: The Gateway to On-Resin Modification

The Mtt group is exceptionally labile to mild acidic conditions. [7]This allows for its selective removal while the peptide remains attached to the resin and other acid-labile side-chain protecting groups (like tBu, Trt) are unaffected. []This "super-orthogonality" opens the door to a range of on-resin modifications of the ornithine side-chain amine.

Typical Mtt Cleavage Conditions:

  • 1-2% TFA in dichloromethane (DCM) [6][7][8]* DCM/hexafluoroisopropanol (HFIP)/trifluoroethanol (TFE)/triethylsilane (TES) mixtures [6][8]* Acetic acid/trifluoroethanol/DCM mixtures [9][10] The liberated δ-amino group of the ornithine residue can then be used for:

  • Synthesis of Branched Peptides: A second peptide chain can be assembled on the ornithine side-chain, creating a branched structure. [6][8][11]* On-Resin Cyclization (Lactam Bridge Formation): The deprotected side-chain amine can be coupled with a deprotected acidic side-chain (e.g., from Asp or Glu) to form a lactam bridge, a common strategy for constraining peptide conformation and enhancing stability and bioactivity. [1][12][13]* Attachment of Labels and Conjugates: Fluorophores, chelating agents, or other molecules can be selectively attached to the ornithine side-chain.

Experimental Protocol: On-Resin Mtt Deprotection

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with a solution of 1% TFA and 5% triisopropylsilane (TIS) in DCM (v/v/v). Perform this treatment in multiple short cycles (e.g., 5 x 2 minutes). The TIS acts as a scavenger for the released Mtt cations, which can otherwise cause side reactions. [14]A color change in the solution often indicates the release of the trityl cation.

  • Washing: Wash the resin thoroughly with DCM (6 x) to remove the cleavage cocktail and byproducts.

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) (v/v) (2 x 2 minutes).

  • Final Washing: Wash the resin with DMF (3 x) and DCM (3 x) before proceeding with the next synthetic step (e.g., coupling of the next amino acid to the side-chain).

Fmoc-D-Orn(Boc)-OH: The Robust Workhorse for Linear Synthesis and Final Deprotection

In contrast to the Mtt group, the Boc group on the ornithine side-chain is stable to the mild acidic conditions used for Mtt cleavage. [7]It requires strong acidic conditions for its removal, typically the same conditions used for the final cleavage of the peptide from the resin and the deprotection of all other tBu-based side-chain protecting groups. [1] Typical Boc Cleavage Conditions:

  • 50% TFA in DCM, often as part of a final cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). [3][15] This makes Fmoc-D-Orn(Boc)-OH the standard and reliable choice for incorporating an ornithine residue into a linear peptide sequence when no on-resin side-chain modification is required. [1]Its stability throughout the Fmoc-SPPS cycles, including repeated Nα-Fmoc deprotection with piperidine, ensures the integrity of the side-chain protection until the final step.

Logical Workflow: Orthogonal Deprotection in SPPS

cluster_SPPS_Cycle SPPS Elongation Cycle cluster_On_Resin_Modification On-Resin Modification (with Fmoc-D-Orn(Mtt)-OH) Start Start with Resin Fmoc_Deprotection Nα-Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Wash->Fmoc_Deprotection Repeat for each amino acid Mtt_Deprotection Selective Nδ-Mtt Deprotection (1% TFA in DCM) Wash->Mtt_Deprotection Final_Cleavage Final Cleavage & Global Deprotection (e.g., 95% TFA) Wash->Final_Cleavage Side_Chain_Reaction Side-Chain Reaction (e.g., Branching, Cyclization) Mtt_Deprotection->Side_Chain_Reaction Side_Chain_Reaction->Final_Cleavage

Caption: Orthogonal deprotection strategies in Fmoc-SPPS.

Comparative Performance and Strategic Application

The choice between Fmoc-D-Orn(Mtt)-OH and Fmoc-D-Orn(Boc)-OH is entirely driven by the synthetic goal.

ApplicationRecommended DerivativeRationale
Linear Peptide Synthesis Fmoc-D-Orn(Boc)-OHThe Boc group is robust and stable throughout the synthesis, preventing unwanted side reactions. It is reliably cleaved during the final deprotection step. [1]
Synthesis of Branched Peptides Fmoc-D-Orn(Mtt)-OHThe hyper-acid labile Mtt group allows for selective deprotection of the ornithine side-chain on-resin, providing a branching point for the synthesis of a second peptide chain. [6][8][11]
On-Resin Lactam Cyclization Fmoc-D-Orn(Mtt)-OHSelective deprotection of the Mtt group on the ornithine side-chain amine allows for intramolecular amide bond formation with an appropriately deprotected acidic side-chain (e.g., from Asp or Glu) to form a cyclic peptide on the solid support. [1]
Site-Specific Labeling Fmoc-D-Orn(Mtt)-OHThe ornithine side-chain can be selectively deprotected on-resin for the attachment of various labels, such as fluorophores or biotin, at a specific position within the peptide sequence.

Causality in Experimental Choices:

  • Why use 1% TFA for Mtt cleavage? This concentration is a carefully optimized balance. It is acidic enough to efficiently cleave the Mtt group but mild enough to leave tBu-based protecting groups and acid-sensitive linkers (like Wang resin) intact. [7][10]* Why is a scavenger used during Mtt deprotection? The cleavage of the Mtt group generates a stable Mtt cation. This electrophilic species can re-attach to nucleophilic residues in the peptide, such as tryptophan or methionine, leading to undesired side products. Scavengers like TIS or TES rapidly quench these cations, preventing side reactions. [14]* Why is Fmoc-D-Orn(Boc)-OH preferred for "simple" linear peptides? Its use simplifies the synthetic workflow. There is no need for an additional selective deprotection step, reducing the number of synthetic operations and potential sources of error. The Boc group's stability ensures the final product's purity.

Conclusion: A Tale of Two Strategies

Fmoc-D-Orn(Mtt)-OH and Fmoc-D-Orn(Boc)-OH are not competitors but rather complementary tools in the peptide chemist's arsenal.

  • Fmoc-D-Orn(Boc)-OH is the dependable choice for the straightforward incorporation of ornithine into linear peptides, valued for its stability and compatibility with standard Fmoc-SPPS protocols.

  • Fmoc-D-Orn(Mtt)-OH is the strategic enabler for advanced peptide architectures. Its key feature, the hyper-acid labile Mtt group, provides the synthetic handle for on-resin modifications, making it indispensable for the synthesis of branched peptides, on-resin cyclized peptides, and site-specifically labeled constructs.

The optimal choice hinges on a clear understanding of the desired final peptide structure and the synthetic route planned to achieve it. By appreciating the distinct chemical properties of the Mtt and Boc protecting groups, researchers can harness the full potential of ornithine in their pursuit of novel and complex peptide molecules.

References

  • The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis - Benchchem.
  • Orthogonal Protection in Peptide Synthesis: A Compar
  • A Comparative Guide to Fmoc-Orn(Boc)-OH and Fmoc-Orn(Mmt)
  • Protecting Groups in Peptide Synthesis | Biosynth.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH.
  • Boc Solid Phase Peptide Synthesis - ChemPep.
  • CAS 343770-23-0: Fmoc-Orn(Mtt)-OH - CymitQuimica.
  • Fmoc-Orn(Mtt)-OH Novabiochem 343770-23-0 - Sigma-Aldrich.
  • Why Fmoc-Protected Amino Acids Domin
  • CAS 343770-23-0 Fmoc-Orn(Mtt)-OH - Alfa Chemistry.
  • Orthogonal and safety-catch protecting group strategies in solid-phase...
  • Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - NIH.
  • Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne - Griffith Research Online.
  • Application Notes and Protocols: Fmoc-L-Orn(Mmt)-OH in the Synthesis of Branched Peptides - Benchchem.
  • Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Protected Lysine - Benchchem.
  • The synthesis and study of side-chain lactam-bridged peptides - Research With Rutgers.
  • The Synthesis and Study of Side-Chain Lactam-Bridged Peptides - ResearchG
  • Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions - PMC - NIH.
  • Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4 - Sigma-Aldrich.
  • Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions | Request PDF - ResearchG
  • Fmoc Solid Phase Peptide Synthesis - ChemPep.
  • SYNTHESIS NOTES - Aapptec Peptides.
  • Fmoc Amino Acids for SPPS - AltaBioscience.
  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Application of Fmoc-His(Boc)
  • Comparison of Peptide Synthesis Methods and Techniques.
  • Evolution of branched peptides as novel biom
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich.
  • SPPS Tips For Success Handout - Mesa Labs.
  • Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed.
  • Peptide Synthesis - FAQ | AAPPTEC.
  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.

Sources

A Comparative Guide to Mtt and Mmt Protecting Groups for Ornithine Side-Chain Protection

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Strategic Selection in Solid-Phase Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving the desired peptide sequence with high fidelity and yield. For the non-proteinogenic amino acid ornithine, which offers a versatile side-chain amine for various modifications such as lactamization, pegylation, or the attachment of fluorescent labels, the choice of a suitable protecting group is a critical decision point in the synthetic strategy. Among the array of available options, the 4-Methyltrityl (Mtt) and 4-Methoxytrityl (Mmt) groups have emerged as popular choices due to their acid-labile nature, which allows for orthogonal deprotection in the presence of the base-labile Fmoc group commonly used for Nα-protection.

This guide provides an in-depth, objective comparison of the Mtt and Mmt protecting groups for the side chain of ornithine, supported by experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Understanding the Chemical Nuances: Mtt vs. Mmt

The Mtt and Mmt protecting groups are structurally related to the trityl (Trt) group, with the addition of a methyl or methoxy group, respectively, on one of the phenyl rings. This seemingly minor substitution has a profound impact on the electronic properties of the trityl cation formed during acid-mediated cleavage, thereby influencing the lability of the protecting group.

The methoxy group (-OCH₃) in Mmt is a strong electron-donating group through resonance, which significantly stabilizes the resulting carbocation upon cleavage. In contrast, the methyl group (-CH₃) in Mtt is a weaker electron-donating group, primarily acting through hyperconjugation. This fundamental electronic difference dictates that the Mmt group is considerably more acid-labile than the Mtt group .[1][2]

Head-to-Head Comparison: Performance and Properties

To facilitate a clear comparison, the key characteristics of Mtt and Mmt protecting groups for ornithine are summarized below.

FeatureMtt (4-Methyltrityl)Mmt (4-Methoxytrityl)Rationale & Causality
Structure Trityl group with a methyl substituentTrityl group with a methoxy substituentThe electron-donating nature of the substituent stabilizes the trityl cation formed during cleavage.
Relative Acid Lability Less acid-labileMore acid-labileThe stronger electron-donating methoxy group in Mmt provides greater stabilization of the carbocation intermediate compared to the methyl group in Mtt.[1]
Typical Cleavage Conditions 1-3% TFA in DCM with scavenger (e.g., TIS)1% TFA in DCM with scavenger (e.g., TIS) or milder acids like acetic acid/TFE/DCM.[1][2][3]The higher stability of the Mmt cation allows for its removal under milder acidic conditions.
Cleavage Efficiency under Mild Acetic Acid Conditions *3-8% cleavage in 30 minutes75-80% cleavage in 30 minutesThis data, while for histidine, illustrates the significant difference in lability under very mild acidic conditions.[1]
Orthogonality Orthogonal to Fmoc, Boc (under carefully controlled conditions), and Alloc groups.Orthogonal to Fmoc, Boc (with high selectivity), and Alloc groups.Both are cleaved under acidic conditions, while Fmoc is base-labile and Alloc is removed by palladium catalysis.
Monitoring of Deprotection Release of the Mtt cation imparts a yellow color to the solution, allowing for visual monitoring.[3]Release of the Mmt cation also produces a color change, which can be used for monitoring.The formation of the stable trityl cation chromophore is a hallmark of this class of protecting groups.

*Data from a study on histidine protection, which provides a strong indication of the relative lability applicable to the amine side chain of ornithine.[1]

Experimental Protocols: A Practical Guide to Deprotection

The following are detailed, step-by-step methodologies for the selective on-resin deprotection of Mtt and Mmt from the side chain of an ornithine residue in SPPS.

Protocol 1: Selective On-Resin Deprotection of Orn(Mtt)

This protocol is designed for the efficient removal of the Mtt group while minimizing premature cleavage of other acid-labile groups or the peptide from the resin.

Materials:

  • Peptidyl-resin containing an Orn(Mtt) residue

  • Deprotection Solution: 1% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM)

  • Dichloromethane (DCM) for washing

  • N,N-Dimethylformamide (DMF) for washing

  • 1% (v/v) Diisopropylethylamine (DIPEA) in DMF (neutralization solution)

Procedure:

  • Swell the peptidyl-resin in DCM in a suitable reaction vessel.

  • Drain the DCM and add the Deprotection Solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin gently for 5 minutes at room temperature. The solution will typically turn yellow, indicating the release of the Mtt cation.[3]

  • Drain the deprotection solution.

  • Repeat steps 3 and 4 at least four more times, or until the solution remains colorless upon addition of the deprotection solution, indicating complete removal of the Mtt group.[3]

  • Wash the resin thoroughly with DCM (3 x resin volume).

  • Wash the resin with DMF (3 x resin volume).

  • Neutralize the resin by washing with 1% DIPEA in DMF (2 x resin volume).

  • Wash the resin with DMF (3 x resin volume) to remove excess base.

  • The resin is now ready for the subsequent coupling or modification step.

Protocol 2: Selective On-Resin Deprotection of Orn(Mmt)

This protocol utilizes the higher acid lability of the Mmt group, allowing for rapid and efficient deprotection under very mild conditions.

Materials:

  • Peptidyl-resin containing an Orn(Mmt) residue

  • Deprotection Solution: 1% (v/v) TFA and 5% (v/v) TIS in DCM

  • Dichloromethane (DCM) for washing

  • N,N-Dimethylformamide (DMF) for washing

  • 1% (v/v) Diisopropylethylamine (DIPEA) in DMF (neutralization solution)

Procedure:

  • Swell the peptidyl-resin in DCM in a suitable reaction vessel.

  • Drain the DCM and add the Deprotection Solution to the resin.

  • Agitate the resin for 2-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3 and 4 one to two more times, monitoring for the disappearance of the yellow color.

  • Wash the resin thoroughly with DCM (3 x resin volume).

  • Wash the resin with DMF (3 x resin volume).

  • Neutralize the resin by washing with 1% DIPEA in DMF (2 x resin volume).

  • Wash the resin with DMF (3 x resin volume).

  • The resin is now ready for the subsequent synthetic step.

Visualizing the Deprotection Workflow

To further clarify the experimental process, the following diagrams illustrate the deprotection workflows for both Mtt and Mmt.

Mtt_Deprotection_Workflow start Peptidyl-Resin (Orn(Mtt)) swell Swell in DCM start->swell deprotect Treat with 1% TFA, 2% TIS in DCM (5 x 5 min) swell->deprotect wash_dcm Wash with DCM deprotect->wash_dcm wash_dmf Wash with DMF wash_dcm->wash_dmf neutralize Neutralize with 1% DIPEA in DMF wash_dmf->neutralize final_wash Wash with DMF neutralize->final_wash end Deprotected Peptidyl-Resin (Orn-NH2) final_wash->end

Caption: On-resin deprotection workflow for Orn(Mtt).

Mmt_Deprotection_Workflow start Peptidyl-Resin (Orn(Mmt)) swell Swell in DCM start->swell deprotect Treat with 1% TFA, 5% TIS in DCM (2-3 x 2-10 min) swell->deprotect wash_dcm Wash with DCM deprotect->wash_dcm wash_dmf Wash with DMF wash_dcm->wash_dmf neutralize Neutralize with 1% DIPEA in DMF wash_dmf->neutralize final_wash Wash with DMF neutralize->final_wash end Deprotected Peptidyl-Resin (Orn-NH2) final_wash->end

Caption: On-resin deprotection workflow for Orn(Mmt).

Field-Proven Insights: Making the Right Choice

The choice between Mtt and Mmt for ornithine side-chain protection is not merely a matter of preference but a strategic decision dictated by the overall synthetic plan.

Choose Mtt when:

  • Robustness is required: The greater stability of the Mtt group provides a wider margin of safety against premature deprotection during prolonged or repeated acidic treatments that may be necessary for other synthetic manipulations on the resin.

  • Working with very acid-labile resins or linkers: When using highly acid-sensitive resins, such as 2-chlorotrityl chloride resin, the lower lability of Mtt is advantageous to prevent premature cleavage of the peptide from the support.[1] For instance, under mild acetic acid conditions used to cleave peptides from these resins, only 3-8% of the Mtt group is removed, compared to 75-80% of the Mmt group.[1]

  • The synthesis involves multiple orthogonal protecting groups: In complex syntheses with several acid-labile groups of varying sensitivity, the more distinct cleavage profile of Mtt can offer better selectivity.

Choose Mmt when:

  • Mild deprotection conditions are critical: The high acid lability of the Mmt group allows for its removal under exceptionally mild conditions, which is beneficial when the peptide sequence contains other sensitive functionalities that could be compromised by harsher acidic treatments.[2][3]

  • Rapid deprotection is desired: The cleavage of the Mmt group is significantly faster than that of the Mtt group, which can streamline the overall synthetic workflow.

  • Difficult Mtt removal is anticipated: In cases where steric hindrance or the nature of the peptide sequence may impede the removal of the Mtt group, the more labile Mmt group is a prudent alternative.[2]

Conclusion

Both Mtt and Mmt are invaluable tools for the orthogonal protection of the ornithine side chain in Fmoc-based solid-phase peptide synthesis. The key differentiator lies in their relative acid lability, with Mmt being significantly more sensitive to acid than Mtt. This difference is a direct consequence of the electronic effects of the methoxy versus the methyl substituent on the stability of the trityl cation intermediate.

A thorough understanding of these principles, coupled with the practical guidance provided in this guide, will empower researchers to make strategic decisions in the selection of the most appropriate protecting group for their specific synthetic challenges, ultimately leading to the successful synthesis of complex and novel ornithine-containing peptides.

References

  • ResearchGate. (2025). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. ResearchGate. Available at: [Link]

  • APPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. Available at: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Stathopoulos, P., Papas, S., Sakka, M., Tzakos, A. G., & Tsikaris, V. (2014). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Amino Acids, 46(5), 1367–1376. Available at: [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 12196–12209. Available at: [Link]

  • Li, Y., Li, Y., & Li, X. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(6), 1984. Available at: [Link]

  • Simmaco, M., Carr, L., Bossa, F., Barra, D., Basford, J. M., & John, R. A. (1989). Tryptic cleavage as a probe of conformational differences between active and inactive forms of ornithine aminotransferase. The Journal of biological chemistry, 264(13), 7473–7476. Available at: [Link]

Sources

Analytical techniques for characterizing peptides with Mtt-protected ornithine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Peptides with Mtt-Protected Ornithine

A Senior Application Scientist's Perspective

For researchers, medicinal chemists, and drug development professionals, the synthesis of complex peptides is a cornerstone of innovation. The use of orthogonal protecting groups allows for the precise, stepwise construction of intricate structures like branched, cyclic, or conjugated peptides. Among these, the 4-methyltrityl (Mtt) group stands out for its utility in protecting the side-chain amine of ornithine (and lysine). Its key advantage is its lability to mildly acidic conditions, which allows for selective deprotection on the solid phase without cleaving the peptide from the resin or removing other, more robust acid-labile protecting groups like Boc (tert-butyloxycarbonyl).[1][2][3][4]

However, this very sensitivity demands a rigorous analytical strategy. Incomplete deprotection or unintended side reactions can compromise the entire synthesis. This guide provides an in-depth comparison of the essential analytical techniques required to navigate the complexities of Mtt-protected ornithine chemistry, ensuring the integrity and purity of the final peptide product. We will move beyond simple protocols to explain the causality behind our analytical choices, offering a framework for robust, self-validating workflows.

The Core Challenge: The Precision of Mtt Group Removal

The Mtt group is designed to be selectively cleaved using low concentrations of trifluoroacetic acid (TFA) (typically 1-2%) in a non-polar solvent like dichloromethane (DCM).[5] This process is often performed while the peptide remains anchored to the solid-phase support. The primary challenge is achieving complete Mtt removal without prematurely cleaving other acid-sensitive groups or the peptide from an acid-labile linker (e.g., 2-chlorotrityl).[1][4]

During cleavage, the Mtt cation is released, which can produce an intense yellow-orange color.[1] While this provides a useful visual cue, it is not a quantitative or reliable indicator of reaction completion, especially in the final stages.[3] Furthermore, this reactive cation can cause side reactions, such as the alkylation of sensitive residues like tryptophan or methionine, necessitating the use of scavenger reagents like triisopropylsilane (TIS) to quench it.[1][5]

Therefore, a multi-faceted analytical approach is not just recommended; it is essential for success.

Comparative Analysis of Key Characterization Techniques

We will compare the three most critical analytical techniques for characterizing peptides containing Mtt-protected ornithine: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers unique insights at different stages of the synthesis and purification process.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: RP-HPLC is the workhorse for both monitoring reaction progress and assessing the final purity of a peptide. Its power lies in its ability to separate molecules based on their hydrophobicity. The large, greasy Mtt group imparts significant hydrophobicity to a peptide. Its removal results in a distinctly less hydrophobic molecule, which will elute significantly earlier from a reversed-phase column. This change in retention time is the primary diagnostic tool for monitoring the deprotection reaction.

Trustworthiness: By comparing the chromatograms of the peptide before and after the deprotection procedure, one can directly quantify the extent of the reaction. The disappearance of the peak corresponding to the Mtt-protected starting material and the appearance of a new, earlier-eluting peak for the deprotected product provides unambiguous evidence of a successful reaction.

ParameterMtt-Protected PeptideDeprotected PeptideAnalytical Insight
Relative Hydrophobicity HighModerateMtt group significantly increases non-polarity.
Expected Retention Time Later ElutionEarlier ElutionA clear shift confirms Mtt group removal.
Peak Purity Single, sharp peak (ideally)Single, sharp peak (ideally)Appearance of multiple peaks indicates incomplete reaction or side products.
  • Sample Preparation (Pre-Deprotection):

    • Take a small sample of the peptide-resin (approx. 2-3 mg).

    • Perform a "test cleavage" in a 1.5 mL microcentrifuge tube using a standard cleavage cocktail (e.g., 200 µL of 95% TFA, 2.5% Water, 2.5% TIS).

    • Incubate for 1 hour at room temperature.

    • Precipitate the cleaved peptide by adding cold diethyl ether (1 mL).

    • Centrifuge, decant the ether, and air-dry the peptide pellet.

    • Re-dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for HPLC analysis.

  • On-Resin Deprotection:

    • Swell the bulk of the peptide-resin in DCM.

    • Treat the resin with a solution of 1-2% TFA and 2-5% TIS in DCM. Perform this in repeated, short incubations (e.g., 10 x 2 minutes) to minimize side reactions.[1]

    • After the treatment, wash the resin thoroughly with DCM, then DMF to neutralize.

  • Sample Preparation (Post-Deprotection):

    • Take another small sample of the washed, deprotected peptide-resin (2-3 mg).

    • Repeat the "test cleavage" and sample preparation steps as described in step 1.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[6][7]

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient might be 5% to 95% B over 30 minutes. This must be optimized for the specific peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Analysis: Inject both the "pre-deprotection" and "post-deprotection" samples. Compare the retention times. A successful deprotection will show the complete disappearance of the later-eluting peak and the emergence of a single, clean, earlier-eluting peak.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the gold standard for confirming the identity of a peptide by providing its precise molecular weight. For Mtt-ornithine peptides, MS is used to verify the mass of the starting material, confirm the mass loss corresponding to the Mtt group after deprotection, and validate the mass of the final product after any subsequent modifications to the now-free ornithine side chain.

Trustworthiness: The mass of the Mtt group is 271.39 Da. A successful deprotection will result in a mass spectrum showing a peak that is precisely 271.39 Da lighter than the starting material. This provides definitive, quantitative proof of the chemical transformation, complementing the separation data from HPLC. It is particularly powerful for identifying incomplete reactions where both the protected and deprotected species might be present.

Peptide StateModificationTheoretical Mass Change (Da)Analytical Insight
Initial Peptide Orn(Mtt) presentN/AConfirms correct synthesis of the starting material.
After Deprotection Mtt group removed-271.39Unambiguously confirms Mtt cleavage.
After Conjugation New group added to Orn+ Mass of conjugateVerifies successful subsequent reaction at the ornithine side chain.
  • Sample Preparation:

    • Use the same cleaved and precipitated peptide samples prepared for HPLC analysis.

    • Dissolve the dry peptide pellet in a minimal volume of a suitable solvent (e.g., 0.1% TFA in 50% Acetonitrile/Water) to create a concentrated stock solution (~1 mg/mL).

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent compatible with the sample (e.g., 0.1% TFA in 50% Acetonitrile/Water).

  • Spotting the Target Plate:

    • Mix the peptide solution and the matrix solution in a 1:1 ratio (v/v).

    • Spot 1 µL of this mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature. This co-crystallization of the peptide and matrix is critical for successful analysis.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for your peptide. Use a positive ion mode.

    • Calibrate the instrument using known peptide standards to ensure mass accuracy.

  • Data Analysis:

    • Compare the observed m/z value with the calculated theoretical mass for the peptide in both its Mtt-protected and deprotected forms. The difference should match the mass of the Mtt group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HPLC and MS are primarily used for monitoring and identity confirmation, NMR spectroscopy provides detailed structural information.[8][9] For Mtt-protected peptides, 1H NMR can be used as a supplementary technique to confirm the presence or absence of the Mtt group. The aromatic protons of the trityl rings and the single methyl group produce a distinct pattern of signals in a region of the spectrum that is typically less crowded.

Trustworthiness: The disappearance of these characteristic signals in the 1H NMR spectrum after deprotection provides orthogonal confirmation of the reaction's success. More advanced 2D NMR techniques (COSY, TOCSY, NOESY) are invaluable for determining the three-dimensional structure of the final, purified peptide, which is often a critical requirement in drug development.[10][11]

GroupProton TypeExpected ¹H Chemical Shift (ppm)Analytical Insight
Mtt Aromatic (phenyl rings)~7.0 - 7.5A complex multiplet that is a clear fingerprint of the group.
Mtt Methyl (CH₃)~2.3A sharp singlet that is easy to identify.
  • Sample Purity: The peptide must be highly pure (>95%), typically after preparative HPLC purification.

  • Lyophilization: The purified peptide fraction is lyophilized (freeze-dried) to remove all solvents and obtain a fluffy powder. This step is crucial to allow for re-dissolving in a deuterated solvent.

  • Solvent Selection: Dissolve the lyophilized peptide (typically 1-5 mg) in a deuterated solvent (e.g., 500 µL of D₂O or a mixture like 90% H₂O/10% D₂O for observing exchangeable amide protons).

  • pH Adjustment: Adjust the pH of the sample to the desired value using minute quantities of DCl or NaOD. The pH is critical as it affects the chemical shifts of many protons.

  • Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube.

  • Data Acquisition: Acquire 1D (¹H) and 2D NMR spectra as needed. The presence or absence of signals in the ~7.0-7.5 ppm and ~2.3 ppm regions will confirm the status of the Mtt protection.

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates them into a logical workflow. This ensures that each step of the synthesis is validated before proceeding to the next, saving time and resources.

cluster_0 On-Resin Synthesis & Modification cluster_1 Monitoring & Verification cluster_2 Final Cleavage, Purification & Characterization cluster_3 Final Product Analysis SPPS 1. Solid-Phase Peptide Synthesis (Fmoc-Orn(Mtt)-OH incorporated) Deprotection 2. Selective Mtt Deprotection (1-2% TFA/TIS in DCM) SPPS->Deprotection Modification 3. On-Resin Side-Chain Modification (e.g., Conjugation, Cyclization) Deprotection->Modification HPLC_Monitor HPLC Analysis (Monitor disappearance of starting material) Deprotection->HPLC_Monitor Small sample test cleavage MS_Verify_Mod MS Analysis (Confirm mass of new conjugate) Modification->MS_Verify_Mod Small sample test cleavage Cleavage 4. Global Deprotection & Cleavage from Resin (e.g., 95% TFA) Modification->Cleavage Proceed HPLC_Monitor->Deprotection Reaction complete? MS_Verify_Deprotect MS Analysis (Confirm mass loss of 271.39 Da) Purification 5. Preparative HPLC Purification Cleavage->Purification Final_QC 6. Final Quality Control Purification->Final_QC HPLC_Purity Analytical HPLC (Assess final purity) Final_QC->HPLC_Purity MS_Final Mass Spectrometry (Confirm final identity) Final_QC->MS_Final NMR_Structure NMR Spectroscopy (Structural Elucidation) Final_QC->NMR_Structure

Caption: Integrated workflow for synthesis and characterization of Mtt-ornithine peptides.

Conclusion: A Strategy for Certainty

The selective deprotection of Mtt-ornithine is a powerful tool in advanced peptide synthesis. However, its successful application hinges on a rigorous, multi-technique analytical approach. HPLC serves as the primary tool for real-time reaction monitoring and purity assessment. Mass Spectrometry provides the definitive confirmation of molecular identity at each key transformation. Finally, NMR Spectroscopy offers unparalleled insight into the final structure of the purified peptide.

By integrating these techniques into a cohesive workflow, researchers and drug developers can proceed with confidence, ensuring the intended molecule is synthesized with the highest degree of purity and structural integrity. This methodical approach transforms peptide synthesis from a trial-and-error process into a precise and predictable science.

References

  • The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. ResearchGate. Available at: [Link]

  • Selective Removal of Mtt Protecting Group From Amines. Aapptec. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]

  • The deprotection of Lys(Mtt) revisited. ResearchGate. Available at: [Link]

  • The deprotection of Lys(Mtt) revisited. ResearchGate. Available at: [Link]

  • NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. MDPI. Available at: [Link]

  • A Validated specific Stability-Indicating Reversed-Phase High- Performance Liquid Chromatography Assay Method for L-Ornithine L-. Impact Factor. Available at: [Link]

  • A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies. ResearchGate. Available at: [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available at: [Link]

  • Mass spectrometry analysis of synthetically myristoylated peptides. National Institutes of Health. Available at: [Link]

  • In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. National Institutes of Health. Available at: [Link]

  • Separation of Methyl L-ornithine dihydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. Royal Society of Chemistry. Available at: [Link]

  • Peptide/Protein NMR. Zerbe/Bader. Available at: [Link]

  • Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. MDPI. Available at: [Link]

  • Supporting Information for Angew. Chem. Int. Ed. Z51418. Wiley-VCH. Available at: [Link]

  • HPLC Methods for analysis of Ornithine. HELIX Chromatography. Available at: [Link]

  • Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. National Institutes of Health. Available at: [Link]

  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. ACS Publications. Available at: [Link]

  • Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Royal Society of Chemistry. Available at: [Link]

Sources

A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing Fmoc-D-Orn(Mtt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex peptide synthesis, particularly for branched or cyclized structures, the use of orthogonally protected amino acids is paramount. Fmoc-D-Orn(Mtt)-OH is a key building block, offering a 4-methyltrityl (Mtt) protected side-chain that can be selectively deprotected under mild acidic conditions, leaving other acid-labile groups like tert-butyl (tBu) and the peptide-resin linkage intact.[1] However, the very lability that makes the Mtt group advantageous in synthesis presents a significant challenge for mass spectrometric analysis. In-source fragmentation or decay can lead to misinterpretation of spectra, complicating quality control and characterization of the intact protected peptide.

This guide provides a comparative analysis of mass spectrometry techniques for peptides containing Fmoc-D-Orn(Mtt)-OH, offering insights into the causal factors behind analytical challenges and providing detailed protocols to enable robust and reliable characterization.

The Challenge: Lability of the Mtt Group in Mass Spectrometry

The Mtt group is highly susceptible to cleavage in the gas phase, a phenomenon that can be exacerbated by the conditions within the mass spectrometer's ion source. This "in-source" fragmentation can lead to the observation of a significant peak corresponding to the unprotected peptide, even when the analyte is fully protected in solution.[2][3][4][5] This can create ambiguity in assessing the completeness of a synthetic step or the purity of the desired product.

The choice of ionization technique and the optimization of instrument parameters are therefore critical to preserving the integrity of the Mtt-protected peptide during analysis.

Comparison of Ionization Techniques: ESI vs. MALDI

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common soft ionization techniques for peptide analysis.[6][7][8][9][10] Their fundamental differences in sample preparation and ionization mechanism have significant implications for the analysis of fragile molecules like Mtt-protected peptides.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Sample State SolutionCo-crystallized with a matrix
Ionization Process Formation of charged droplets followed by solvent evaporationLaser-induced desorption and ionization from a solid matrix
Typical Charge State Multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺)Predominantly singly charged ions (e.g., [M+H]⁺)
Coupling to LC Readily coupled to liquid chromatography (LC-MS)Can be coupled to LC, but less common for online analysis
Salt Tolerance LowHigh
Susceptibility to In-Source Fragmentation High, influenced by cone/capillary voltage and source temperatureCan occur, influenced by laser fluence and matrix choice
Electrospray Ionization (ESI): A Balancing Act

ESI is highly sensitive and readily coupled with liquid chromatography for high-throughput analysis.[7] However, the conditions in the ESI source, particularly the voltages applied to the capillary and cone, can impart significant energy to the analyte ions, leading to in-source fragmentation.[11][12] For Mtt-protected peptides, this often results in the premature loss of the Mtt group.

Key Consideration for ESI: Minimizing in-source fragmentation is the primary goal. This is achieved by carefully optimizing the cone voltage (also referred to as fragmentor or declustering potential). A lower cone voltage will reduce the energy of collisions in the source region, preserving the intact Mtt-protected peptide.

Matrix-Assisted Laser Desorption/Ionization (MALDI): The Matrix is Key

MALDI-TOF (Time-of-Flight) mass spectrometry is generally considered a "softer" ionization technique than ESI, often resulting in less fragmentation of labile molecules.[10] However, the choice of matrix is critical. Acidic matrices, commonly used for peptide analysis (e.g., α-cyano-4-hydroxycinnamic acid, CHCA), can cause on-plate or in-plume deprotection of the acid-labile Mtt group.[13]

Key Consideration for MALDI: The use of neutral or basic matrices can mitigate the acidic environment and reduce the likelihood of Mtt group loss. Additionally, optimizing the laser fluence to the minimum required for efficient ionization is crucial to prevent excessive fragmentation.

Experimental Protocols

Protocol 1: Optimized LC-ESI-MS for Intact Fmoc-D-Orn(Mtt)-OH Peptides

This protocol focuses on minimizing in-source fragmentation to accurately determine the presence and purity of the intact Mtt-protected peptide.

1. Sample Preparation:

  • Dissolve the peptide in a suitable solvent, such as 50:50 acetonitrile/water with 0.1% formic acid.

  • Ensure the final concentration is appropriate for the instrument's sensitivity (typically in the low µM to high nM range).

2. Liquid Chromatography (LC) Parameters:

  • Column: A standard C18 reversed-phase column is suitable for most peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point. Adjust as needed to achieve good separation.

  • Flow Rate: Dependent on the column diameter (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

3. Mass Spectrometry (MS) Parameters (ESI):

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: Optimize for stable spray (typically 3-4 kV).

  • Source Temperature: Use the lowest temperature that allows for efficient desolvation (e.g., 100-150 °C).

  • Cone Voltage (Fragmentor/Declustering Potential): This is the most critical parameter. Start with a low value (e.g., 20-30 V) and incrementally increase it while monitoring the ratio of the intact Mtt-protected peptide to the unprotected peptide. The optimal cone voltage will maximize the signal of the intact peptide while minimizing fragmentation.

  • Collision Energy (for MS/MS): If fragmentation is desired for sequence confirmation, a stepped collision energy approach can be useful to obtain a comprehensive fragmentation pattern.

Protocol 2: MALDI-TOF Analysis with a Neutral Matrix

This protocol is designed to minimize acid-induced deprotection of the Mtt group during MALDI analysis.

1. Matrix Selection:

  • Instead of the highly acidic CHCA, consider using a less acidic or neutral matrix such as 2,4,6-trihydroxyacetophenone (THAP) or 2-amino-5-nitropyridine.[13]

2. Sample Preparation (Dried-Droplet Method):

  • Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Mix the peptide sample with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

3. Mass Spectrometry (MALDI-TOF) Parameters:

  • Ionization Mode: Positive ion mode.

  • Laser Fluence: Use the minimum laser energy necessary to obtain a good signal. High laser fluence can induce fragmentation.

  • Pulsed Ion Extraction (Delayed Extraction): Optimize the delay time to improve resolution.

Data Interpretation and Fragmentation Patterns

When analyzing the mass spectra of peptides containing Fmoc-D-Orn(Mtt)-OH, it is crucial to look for the following species:

  • [M+H]⁺: The intact, fully protected peptide.

  • [M-Mtt+H]⁺: The peptide with the Mtt group lost. The intensity of this peak relative to the intact peptide is a key indicator of in-source fragmentation.

  • [Mtt]⁺: The Mtt cation itself (m/z 287.15). The presence of this ion is a strong indicator of Mtt group fragmentation.

Under collision-induced dissociation (CID) in MS/MS experiments, the fragmentation of the peptide backbone will produce the typical b- and y-ion series. Additionally, fragmentation of the Mtt-protected ornithine side chain can occur. The most common fragmentation pathway for the Mtt group is the loss of the entire group as a neutral species or the formation of the stable Mtt cation.

Alternative Protecting Groups

If the lability of the Mtt group proves to be a persistent analytical challenge, consider alternative protecting groups for the ornithine side chain that offer different cleavage conditions and potentially greater stability in the mass spectrometer.

Protecting GroupCleavage ConditionsOrthogonality to Fmoc/tBu
Boc (tert-butyloxycarbonyl) Strong acid (e.g., TFA)Not orthogonal to tBu
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) HydrazineOrthogonal
Alloc (Allyloxycarbonyl) Pd(0) catalystOrthogonal

Visualization of Workflows

ESI-MS Workflow for Mtt-Protected Peptides

ESI_Workflow Peptide Fmoc-D-Orn(Mtt)-OH Peptide LC LC Separation (C18 Column) Peptide->LC Injection ESI Electrospray Ionization LC->ESI Elution MS Mass Analyzer ESI->MS Ion Transfer Detector Detector MS->Detector Data Data Analysis Detector->Data ConeVoltage Low Cone Voltage ConeVoltage->ESI Minimize In-Source Fragmentation SourceTemp Low Source Temperature SourceTemp->ESI

Caption: Optimized ESI-MS workflow to minimize in-source fragmentation.

MALDI-MS Workflow for Mtt-Protected Peptides

MALDI_Workflow Peptide Fmoc-D-Orn(Mtt)-OH Peptide Spotting Co-crystallization on MALDI Plate Peptide->Spotting Matrix Neutral Matrix (e.g., THAP) Matrix->Spotting MALDI MALDI Source Spotting->MALDI Laser Desorption/Ionization TOF TOF Analyzer MALDI->TOF Ion Acceleration Detector Detector TOF->Detector Data Data Analysis Detector->Data Laser Low Laser Fluence Laser->MALDI Minimize Fragmentation

Caption: MALDI-MS workflow using a neutral matrix to preserve the Mtt group.

Conclusion

The successful mass spectrometric analysis of peptides containing the acid-labile Fmoc-D-Orn(Mtt)-OH moiety is achievable with careful consideration of the analytical methodology. While ESI-MS offers high sensitivity and seamless integration with LC, meticulous optimization of the cone voltage is essential to prevent in-source fragmentation. MALDI-TOF, when paired with a neutral matrix and minimal laser fluence, can provide a gentler approach for observing the intact protected peptide. By understanding the inherent lability of the Mtt group and implementing the appropriate analytical strategies and optimized protocols outlined in this guide, researchers can confidently and accurately characterize these challenging but synthetically valuable molecules.

References

  • Schmidt, M., Krause, E., Beyermann, M., & Bienert, M. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Peptide research, 8(4), 238–242. [Link]

  • Bitesize Bio. (2025, July 29). How to Choose Your MALDI (Soul) Matrix. Bitesize Bio. [Link]

  • Nadler, W. M., Waidelich, D., Findeisen, M., Koch, A. K., & Görg, A. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of proteome research, 16(3), 1207–1215. [Link]

  • Fiveable. (n.d.). Ionization techniques (ESI and MALDI) | Proteomics Class Notes. Fiveable. [Link]

  • Nadler, W. M., Waidelich, D., Findeisen, M., Koch, A. K., & Görg, A. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research, 16(3), 1207-1215. [Link]

  • ResearchGate. (n.d.). MALDI-Matrices: Properties and Requirements • Sample Preparation Techniques • Matrix Applications. ResearchGate. [Link]

  • Cohen, S. L., & Chait, B. T. (1996). Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. Analytical chemistry, 68(1), 31–37. [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Ravula, S., & Taran, F. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003. [Link]

  • ResearchGate. (n.d.). MALDI versus ESI – the impact of the ion source on peptide identification. ResearchGate. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Research. [Link]

  • Current Protocols. (n.d.). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. Current Protocols. [Link]

  • De Pauw, E., Debois, D., Smargiasso, N., Demeure, K., Asakawa, D., Zimmerman, T. A., & Quinton, L. (2013). MALDI In-Source Decay, from Sequencing to Imaging. In MALDI Mass Spectrometry Imaging (pp. 25-45). Humana Press. [Link]

  • Demeure, K., Debois, D., Quinton, L., & De Pauw, E. (2010). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry, 21(11), 1906–1917. [Link]

  • Chen, K. F., Le, T. T., & Jia, X. (2023). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. Journal of the American Society for Mass Spectrometry, 34(6), 1083–1090. [Link]

  • Mouchahoir, T., & Schiel, J. E. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and bioanalytical chemistry, 410(8), 2111–2126. [Link]

  • Chen, Y., Gin, J., & Petzold, C. J. (2020). Targeted proteomic LC-MS/MS analysis. protocols.io. [Link]

  • The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

  • Loo, J. A., & Loo, R. R. (2017). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 28(8), 1555–1564. [Link]

  • Harrison, A. G., & Yalcin, T. (1997). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 8(10), 1044–1051. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. [Link]

  • Demeure, K., Debois, D., Quinton, L., & De Pauw, E. (2010). New Advances in the Understanding of the In-Source Decay Fragmentation of Peptides in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry, 21(11), 1906–1917. [Link]

  • Harvey, D. J. (2009). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. European journal of mass spectrometry (Chichester, England), 15(2), 361–365. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Takayama, M. (2008). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Journal of the Mass Spectrometry Society of Japan, 56(3), 97–106. [Link]

  • Toyoda, M., & Gouw, J. W. (2004). High-energy collision induced dissociation fragmentation pathways of peptides, probed using a multiturn tandem time-of-flight mass spectrometer “MULTUM-TOF/TOF”. Review of Scientific Instruments, 75(11), 4765–4773. [Link]

  • Ravula, S., & Taran, F. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997-4003. [Link]

  • Lee, J., Kind, T., & Fiehn, O. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of chemical information and modeling. [Link]

  • Doneanu, A., Xenopoulos, A., & Gebler, J. C. (2015). Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. Journal of the American Society for Mass Spectrometry, 26(11), 1896–1906. [Link]

  • Ji, Y. (2014). MASS SPECTROMETRY ANALYSIS OF PROTEIN/PEPTIDE S-PALMITOYLATION. Boston University. [Link]

  • Tabb, D. L., Tanner, S., & States, D. J. (2006). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of proteome research, 5(10), 2592–2602. [Link]

  • Medzihradszky, K. F., Campbell, J. M., & Baldwin, M. A. (2005). Optimization of a MALDI TOF-TOF Mass Spectrometer for Intact Protein Analysis. Journal of the American Society for Mass Spectrometry, 16(4), 482–490. [Link]

  • Harmon, T., & Chevreux, S. (2024). Mass balance analysis for therapeutic peptides: Case studies, applications, and perspectives. Journal of pharmaceutical and biomedical analysis, 252, 116501. [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in enzymology, 586, 145–167. [Link]

  • Tsybin, Y. O., Fornelli, L., & Stoermer, C. (2019). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Nature methods, 16(7), 565–568. [Link]

Sources

HPLC purification of peptides synthesized with Fmoc-D-Orn(Mtt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC Purification of Peptides Synthesized with Fmoc-D-Orn(Mtt)-OH

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fmoc-D-Orn(Mtt)-OH in Complex Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of complex architectures such as cyclic peptides, branched constructs, or site-specifically modified peptides is critically dependent on an orthogonal protection strategy.[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) methodology, favored for its mild deprotection conditions, provides the primary framework.[2][3] Within this framework, trifunctional amino acids like D-Ornithine require robust side-chain protection to prevent unwanted reactions.

Fmoc-D-Orn(Mtt)-OH emerges as a cornerstone building block for such advanced syntheses. The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group, distinguished by its ability to be selectively cleaved under exceptionally mild acidic conditions (e.g., 1-2% trifluoroacetic acid (TFA) in dichloromethane) that leave more robust acid-labile groups like tert-butyl (tBu) or tert-butyloxycarbonyl (Boc) completely intact.[4][5] This unique property allows for the on-resin deprotection of the ornithine side-chain amine, opening a pathway for site-specific modifications while the peptide remains anchored to the solid support.[4]

However, the very lability that makes the Mtt group invaluable for synthesis presents a distinct set of challenges during the final purification stage. The purification of a crude peptide mixture by High-Performance Liquid Chromatography (HPLC) is not merely a final polishing step; it is a critical separation science challenge where the integrity of the target molecule must be preserved. This guide provides a comparative analysis of HPLC purification strategies for peptides synthesized with Fmoc-D-Orn(Mtt)-OH, focusing on the causal relationships between chromatographic parameters and purification outcomes. We will explore two primary scenarios: the purification of peptides where the Mtt group has been removed prior to cleavage, and the more delicate task of purifying peptides with the Mtt group still attached.

The Central Challenge: Mtt Group Stability vs. Chromatographic Resolution

The core dilemma in purifying Mtt-containing peptides lies in the inherent conflict between the conditions required for high-resolution reversed-phase (RP-HPLC) and the chemical stability of the Mtt protecting group.

  • Standard RP-HPLC Conditions: The workhorse of peptide purification is RP-HPLC, which almost universally employs an acidic mobile phase, typically containing 0.05-0.1% TFA.[6][7] This acidic environment ensures the protonation of silanol groups on the silica-based stationary phase (minimizing peak tailing) and acts as an ion-pairing agent for basic residues, leading to sharp, well-resolved peaks.[8]

  • Mtt Group Lability: The Mtt group is cleaved by acid. While the 0.1% aqueous TFA in an HPLC mobile phase is significantly weaker than the 1-2% TFA in DCM used for deliberate on-resin cleavage, the prolonged exposure during a chromatographic run can be sufficient to cause partial or complete deprotection of the Mtt group.[9][10]

This on-column cleavage is a catastrophic event for purification, as it generates the deprotected peptide as a new impurity that often co-elutes or elutes very closely with the target Mtt-protected peptide, making separation difficult and significantly reducing the final yield.

The following workflow illustrates the critical decision points in the synthesis and purification process.

Peptide Synthesis and Purification Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_OnResin On-Resin Modification cluster_Cleavage Cleavage & Global Deprotection cluster_Purification Purification Strategy SPPS Fmoc-D-Orn(Mtt)-OH Incorporation Decision Side-Chain Modification? SPPS->Decision Mtt_Removal Selective Mtt Removal (e.g., 1% TFA in DCM) Decision->Mtt_Removal Yes Cleavage Global Deprotection & Cleavage (e.g., 95% TFA Cocktail) Decision->Cleavage No Modification Side-Chain Reaction (e.g., Cyclization, Labeling) Mtt_Removal->Modification Modification->Cleavage Crude_A Crude Peptide A (Mtt Removed) Cleavage->Crude_A Path A Crude_B Crude Peptide B (Mtt Intact) Cleavage->Crude_B Path B HPLC_A Standard RP-HPLC (TFA-based) Crude_A->HPLC_A HPLC_B Modified RP-HPLC (FA or Buffered) Crude_B->HPLC_B Final_Product_A Pure Modified Peptide HPLC_A->Final_Product_A Final_Product_B Pure Mtt-Protected Peptide HPLC_B->Final_Product_B

Caption: Workflow for synthesis and purification of peptides containing D-Orn(Mtt).

Comparison of HPLC Purification Strategies

The optimal HPLC strategy is dictated entirely by the desired final product: a peptide post-modification (Mtt removed) or an Mtt-protected intermediate.

Scenario 1: Purification of the Final Deprotected Peptide

This is the more straightforward scenario. The Mtt group has been removed on-resin, a modification has been performed, and the peptide has been globally deprotected and cleaved. The primary challenge is separating the target peptide from standard synthesis-related impurities (e.g., deletions, truncations, protecting group adducts).

Column Chemistry Comparison:

The choice of stationary phase is a primary determinant of selectivity. For peptides, wide-pore (120-300 Å) silica is essential to allow penetration of the analyte into the pores. The bonded phase dictates the retention mechanism.

Stationary PhasePrinciple of Separation & Key FeaturesIdeal ForPotential Drawbacks
C18 (Octadecylsilane) Strong hydrophobic interactions. The industry standard for peptides.[8] High retention and resolving power for a wide range of peptide sizes and hydrophobicities.General-purpose peptide purification. Resolving peptides with subtle differences in hydrophobicity.Can be too retentive for very large or highly hydrophobic peptides, requiring high organic solvent concentrations for elution.
C8 (Octylsilane) Moderate hydrophobic interactions. Less retentive than C18.[11]Larger peptides (>30 residues) or peptides that are strongly retained on C18. Allows for elution with lower organic solvent concentrations.May provide insufficient resolution for small, similar peptides that are well-separated on C18.
Phenyl-Hexyl Mixed-mode separation involving hydrophobic interactions and π-π interactions with aromatic residues (Phe, Tyr, Trp).[12]Peptides rich in aromatic amino acids, where it can offer unique selectivity compared to alkyl chains.Retention characteristics can be less predictable than simple alkyl chains. Performance is highly sequence-dependent.[12]

Mobile Phase Additive Comparison:

Additive (Typical Conc.)pH (approx.)Ion-Pairing StrengthImpact on Purification
Trifluoroacetic Acid (TFA) (0.1%) ~2.0StrongGold Standard. Provides excellent peak shape and resolution.[6] Its volatility makes it easy to remove by lyophilization.
Formic Acid (FA) (0.1%) ~2.7WeakLC-MS Compatible. Causes less ion suppression in mass spectrometry than TFA.[6] May result in broader peaks and lower resolution compared to TFA for some peptides.

For peptides where the Mtt group has already been removed, a standard C18 column with a water/acetonitrile gradient containing 0.1% TFA is the most robust starting point.

Scenario 2: Purification of the Mtt-Protected Peptide

This is a significantly more demanding purification. The goal is to purify the peptide while preserving the Mtt group. This requires a fundamental rethinking of the mobile phase to avoid acidic conditions that could cause on-column cleavage.

Mobile Phase pH Strategy Comparison:

The most effective strategy to protect the Mtt group is to raise the pH of the mobile phase. However, this introduces new challenges, as silica-based columns are generally unstable above pH 8.

Mobile Phase SystempH RangeAdvantagesDisadvantages & Considerations
Low TFA (e.g., 0.02%) ~2.5Reduces acid concentration, potentially slowing Mtt cleavage.Often insufficient to prevent cleavage entirely. Peak shape may degrade due to weaker ion-pairing.[8]
Formic Acid (0.1%) ~2.7Milder acid than TFA, offering better Mtt stability.[6]Resolution is often compromised compared to TFA. Not a guaranteed solution for highly sensitive peptides.
Ammonium Bicarbonate/Acetate Buffer 6.5 - 7.5Excellent Mtt Stability. Neutral pH completely prevents acid-catalyzed cleavage. Can alter selectivity, potentially resolving impurities that co-elute at low pH.Requires a pH-stable column (hybrid or polymeric). Buffers are non-volatile and require a post-purification desalting step (e.g., another RP-HPLC run with a volatile solvent or size-exclusion chromatography).
Ammonium Hydroxide (0.1%) ~10.5Excellent Mtt Stability. Can dramatically alter peptide charge and retention, offering unique selectivity.[13]Requires a specialized, high-pH stable column. Can cause side reactions (e.g., deamidation) in sensitive peptides. Not compatible with all peptide sequences.[13]

The following decision tree provides a logical path for selecting a purification strategy.

HPLC Strategy Decision Tree cluster_No cluster_Yes cluster_High_pH cluster_Low_Acid Start Is the Mtt group required in the final pure peptide? No_Path Standard Purification Start->No_Path No Yes_Path Mtt-Preserving Purification Start->Yes_Path Yes Column_Choice Select Column: C18 for general use C8 for large/hydrophobic peptides Mobile_Phase_TFA Use Mobile Phase: Water/Acetonitrile + 0.1% TFA Column_Choice->Mobile_Phase_TFA Optimize_Gradient Optimize Gradient Slope for Best Resolution Mobile_Phase_TFA->Optimize_Gradient Check_Stability Is peptide stable at high pH? High_pH_Path Use High pH Strategy Check_Stability->High_pH_Path Yes Low_Acid_Path Use Low-Acid Strategy Check_Stability->Low_Acid_Path No/Uncertain High_pH_Column Use pH-stable column (e.g., Ethylene Bridged Hybrid) High_pH_Mobile_Phase Use Mobile Phase: Ammonium Bicarbonate (pH ~7) or Ammonium Hydroxide (pH ~10.5) High_pH_Column->High_pH_Mobile_Phase Desalting_Step Requires post-purification desalting step High_pH_Mobile_Phase->Desalting_Step Low_Acid_Mobile_Phase Use Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid Risk_Warning Risk of some Mtt loss remains. Monitor fractions closely. Low_Acid_Mobile_Phase->Risk_Warning

Caption: Decision tree for selecting an HPLC purification strategy.

Experimental Protocols

The following protocols provide a self-validating system for purifying peptides derived from Fmoc-D-Orn(Mtt)-OH synthesis.

Protocol 1: Standard Purification of a Deprotected Peptide

This protocol is optimized for a peptide where the Mtt group has been removed prior to cleavage.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal volume of Mobile Phase A (see below) or a solvent in which it is highly soluble (e.g., 5-10% acetic acid in water). A concentration of 10-20 mg/mL is a good starting point for preparative runs.[14]

    • Centrifuge the sample at >10,000 x g for 5 minutes to pellet any insoluble material. Transfer the supernatant to an HPLC vial.

  • Analytical Method Development:

    • Column: C18, 3-5 µm particle size, 120 Å pore size, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm (peptide backbone) and 280 nm (aromatic residues).[7]

    • Scouting Gradient: Run a broad linear gradient from 5% to 95% B over 30 minutes to determine the approximate elution time of the target peptide.

    • Optimized Gradient: Design a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B in the scouting run, an optimized gradient might be 30-50% B over 40 minutes. A shallower gradient generally improves resolution.[15][16]

  • Preparative Scale-Up:

    • Column: Select a preparative C18 column (e.g., 21.2 x 250 mm) with the same chemistry and pore size as the analytical column.

    • Scale Flow Rate and Gradient: Adjust the flow rate and injection volume according to the column dimensions. (e.g., for a 21.2 mm ID column, the flow rate would be ~(21.2^2 / 4.6^2) * 1.0 mL/min ≈ 21 mL/min).

    • Loading: Inject the prepared crude sample. A typical loading for a 21.2 x 250 mm column might be 50-150 mg, depending on the complexity of the crude mixture.

    • Fraction Collection: Collect fractions across the peak corresponding to the target peptide.

    • Analysis: Analyze the collected fractions using the optimized analytical method to identify the purest fractions.

    • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Protocol 2: Mtt-Preserving Purification using Buffered Mobile Phase

This protocol is designed to purify a peptide with the Mtt group intact, prioritizing its stability.

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A (see below). Avoid acidic solvents. If solubility is an issue, a small amount of acetonitrile or isopropanol can be added. Aim for a concentration of 5-10 mg/mL.

    • Centrifuge as described in Protocol 1.

  • HPLC Method:

    • Column: A high-pH stable column, such as a C18 with ethylene bridged hybrid (BEH) particles, is mandatory . 5 µm particle size, 130 Å pore size, 4.6 x 150 mm (analytical) or 19 x 150 mm (preparative).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in HPLC-grade water, pH adjusted to 7.5 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min (analytical) or 15 mL/min (19 mm prep).

    • Detection: 220 nm and 280 nm.

    • Gradient: Develop a scouting and optimized gradient as described in Protocol 1. Elution patterns may differ significantly from low-pH methods.

  • Purification and Desalting:

    • Perform the preparative run and collect fractions containing the pure Mtt-protected peptide.

    • Critical Step: Desalting. The ammonium bicarbonate buffer must be removed. Pool the pure fractions and perform a second RP-HPLC step.

    • Desalting Method:

      • Acidify the pooled fractions with a small amount of TFA (to a final concentration of 0.1%).

      • Load the solution onto a C18 column (a disposable SPE cartridge can be used for small amounts).

      • Wash the column with 0.1% TFA in water to remove the salt.

      • Elute the peptide with a step gradient of 60-80% acetonitrile containing 0.1% TFA.

      • Immediately freeze and lyophilize the eluted peptide. This minimizes its exposure to acid.

Conclusion

The successful HPLC purification of peptides synthesized using Fmoc-D-Orn(Mtt)-OH is not a one-size-fits-all process. It demands a carefully considered strategy based on the final state of the ornithine side chain. For final peptides where the Mtt group has served its purpose and been removed, standard reversed-phase methods using C18 columns and TFA-modified mobile phases provide robust and high-resolution separations. However, when the objective is to isolate the Mtt-protected peptide intermediate, the inherent acid lability of the Mtt group necessitates a departure from standard protocols. In these cases, employing pH-stable columns with neutral or basic buffered mobile phases is the most reliable strategy to prevent on-column degradation, even though it introduces the necessity of a subsequent desalting step. By understanding the underlying chemical principles and making informed choices about column chemistry and mobile phase composition, researchers can effectively navigate the challenges and achieve high-purity peptides for their downstream applications.

References

  • Aapptec. (n.d.). Selective Removal of Mtt Protecting Group From Amines. Technical Support Information Bulletin 1181. Retrieved from [Link]

  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (1989). Optimization of peptide separations in HPLC. Journal of Liquid Chromatography, 12(8), 1321-1348.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Application Note. Retrieved from [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]

  • Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (2001). The deprotection of Lys(Mtt) revisited. International Journal of Peptide Research and Therapeutics, 8(3-4), 153-157.
  • Reddit. (2023, October 30). HPLC Peptide Purification with C18 vs C4/C8 prep columns. r/chromatography. Retrieved from [Link]

  • Pathak, T. P., & Miller, S. J. (2013). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic Letters, 15(1), 112-115.
  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
  • Wiley-VCH. (2003).
  • ResearchGate. (2021, November 25). Peptide purification using HPLC?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • ResearchGate. (n.d.). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Request PDF.
  • Merck Millipore. (n.d.). Novabiochem® Catalog. (Note: This refers to a general product catalog which contains details on protecting groups and cleavage cocktails).
  • Royal Society of Chemistry. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 16(33), 6030-6033.
  • Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496.

Sources

Fmoc-D-Orn(Mtt)-OH versus Fmoc-L-Orn(Mtt)-OH in peptide design

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the choice between stereoisomers is a critical design decision in peptide synthesis, fundamentally influencing the final molecule's structure, stability, and biological activity. This guide provides an in-depth comparison of Fmoc-D-Orn(Mtt)-OH and Fmoc-L-Orn(Mtt)-OH, moving beyond their identical chemical formulas to explore the profound stereochemical implications for researchers, scientists, and drug development professionals.

Before dissecting the D- versus L-isomers, it is crucial to understand the functions of the protecting groups they share. In the context of Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS), a strategy of "orthogonal protection" is paramount.[1] This allows for the selective removal of one type of protecting group while others remain intact, enabling complex, site-specific modifications.

  • Nα-Fmoc Group: The Fmoc group serves as a temporary shield for the α-amine of the amino acid. Its defining characteristic is its base lability. It remains stable during the peptide coupling step but is quantitatively cleaved by a secondary amine base, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF), to reveal the N-terminal amine for the next coupling cycle.[2][3]

  • Nδ-Mtt Group: The 4-methyltrityl (Mtt) group protects the side-chain δ-amine of ornithine. The Mtt group is a highly acid-labile protecting group, a key feature that makes it orthogonal to the base-labile Fmoc group and the more robust acid-labile groups (e.g., Boc, tBu) often used for other amino acid side chains.[4] This unique sensitivity allows for its selective removal on-resin using a very dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] This unmasks the ornithine side-chain amine for subsequent modifications, such as peptide branching, cyclization, or the attachment of moieties like fluorescent dyes or lipids, while the rest of the peptide remains fully protected and anchored to the solid support.[6][7]

The Core Directive: A Stereochemical Choice with Profound Consequences

While chemically identical in terms of their protecting groups, the stereochemistry at the α-carbon—the sole point of difference between Fmoc-D-Orn(Mtt)-OH and Fmoc-L-Orn(Mtt)-OH—dictates the peptide's ultimate therapeutic potential. The stereochemistry of a peptide profoundly influences its spatial features, chemical properties, and biological activity.[8][9]

Fmoc-L-Orn(Mtt)-OH: The Biomimetic Approach

The vast majority of naturally occurring peptides and proteins are composed exclusively of L-amino acids.[10] Therefore, incorporating Fmoc-L-Orn(Mtt)-OH results in a peptide that maintains a "natural" stereochemical configuration.

  • Structural & Functional Implications: Peptides synthesized with L-ornithine are more likely to adopt native secondary structures (α-helices, β-sheets) and interact with biological targets like receptors and enzymes in a manner that mimics endogenous ligands. This is often the preferred choice when the goal is to replicate or agonize a natural peptide's function.

  • Primary Limitation: Proteolytic Instability: The key vulnerability of L-peptides is their susceptibility to degradation by proteases. These enzymes have evolved to specifically recognize and cleave peptide bonds involving L-amino acids.[11] This results in a short in vivo half-life, a significant hurdle in the development of peptide therapeutics.[12]

Fmoc-D-Orn(Mtt)-OH: The Peptidomimetic Strategy for Enhanced Durability

The incorporation of a D-amino acid is a deliberate strategic move to engineer drug-like properties into a peptide.

  • Structural & Functional Implications: Introducing a D-amino acid can significantly alter the peptide's conformation.[13] It can disrupt the formation of regular secondary structures or, conversely, be used intentionally to induce specific β-turns.[14] This conformational change can impact target binding and must be carefully evaluated. While it deviates from the natural structure, this modification can sometimes lead to higher binding affinity or a switch from agonist to antagonist activity.

  • Primary Advantage: Proteolytic Resistance: The greatest advantage of using D-amino acids is the dramatic increase in metabolic stability.[15] Proteases are highly stereospecific and are generally unable to cleave peptide bonds adjacent to a D-amino acid residue.[11] This steric hindrance protects the peptide from enzymatic degradation, significantly extending its plasma half-life and improving its pharmacokinetic profile.[16] This makes Fmoc-D-Orn(Mtt)-OH an invaluable building block for designing long-acting peptide drugs.

Quantitative and Qualitative Comparison

The selection between these two building blocks is a critical decision based on the desired final properties of the peptide.

FeatureFmoc-L-Orn(Mtt)-OHFmoc-D-Orn(Mtt)-OH
Stereochemistry L-configuration (natural)D-configuration (unnatural)
CAS Number 343770-23-0[17]198545-20-9[18]
Molecular Formula C₄₀H₃₈N₂O₄[17]C₄₀H₃₈N₂O₄[18]
Molecular Weight 610.74 g/mol 610.74 g/mol [19]
Biological Recognition Recognizable by endogenous proteases and receptorsGenerally resistant to protease recognition[11]
Proteolytic Stability Susceptible to enzymatic degradationHigh resistance to enzymatic degradation[15]
Impact on Structure Promotes formation of natural secondary structuresCan disrupt helices or be used to induce specific turns[13][14]
Primary Application Mimicking natural peptide sequences; studying native interactionsEnhancing in vivo half-life; creating stable peptidomimetics[12][16]

Experimental Workflows and Protocols

The following protocols detail the use of Fmoc-L/D-Orn(Mtt)-OH in SPPS, focusing on the critical step of selective side-chain deprotection to enable peptide branching.

Experimental Workflow: Synthesis of a Branched Peptide

The diagram below illustrates the key stages in synthesizing a branched peptide using either Fmoc-L-Orn(Mtt)-OH or Fmoc-D-Orn(Mtt)-OH. The choice of isomer does not alter the chemical workflow but defines the stereochemistry at the branch point.

G cluster_0 Main Chain Elongation (Fmoc-SPPS) cluster_1 Branch Point Incorporation & Modification cluster_2 Final Steps A 1. Resin Swelling B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Coupling of Fmoc-AA-OH B->C D Repeat Steps 2-3 C->D E 4. Couple Fmoc-L/D-Orn(Mtt)-OH D->E F 5. Selective Mtt Deprotection (1-2% TFA/DCM/TIS) E->F G 6. Neutralization (e.g., 10% DIEA/DMF) F->G H 7. Couple Fmoc-AA-OH to Side-Chain Amine G->H I 8. Branch Chain Elongation H->I J 9. Final Fmoc Deprotection I->J K 10. Cleavage from Resin & Global Deprotection J->K

Caption: Workflow for branched peptide synthesis using Fmoc-Orn(Mtt)-OH.

Protocol 1: Selective On-Resin Deprotection of the Mtt Group

This protocol is a self-validating system; the appearance of a distinct yellow-orange color upon Mtt cation formation provides visual confirmation of the reaction's progress.

Causality: The Mtt group is cleaved by acidolysis. It is approximately 10-fold more acid labile than the related Mmt group and significantly more labile than trityl (Trt) or tert-butyl (tBu) based protecting groups.[4][20] This allows for its removal with very dilute TFA. Triisopropylsilane (TIS) is included as a cation scavenger to prevent the highly reactive Mtt cation from re-attaching to nucleophilic side chains (e.g., Trp) or the newly liberated amine.[21]

Materials:

  • Peptidyl-resin containing an Orn(Mtt) residue.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS).

  • Deprotection Solution: 1% TFA, 2% TIS in DCM (v/v/v). Prepare fresh.

  • N,N-Dimethylformamide (DMF).

  • 10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v).

Procedure:

  • Swell the peptidyl-resin in DCM for 20 minutes in a suitable reaction vessel.

  • Drain the DCM.

  • Add the Mtt Deprotection Solution (approx. 10 mL per gram of resin).

  • Gently agitate the resin for 30 minutes at room temperature. The solution will typically turn a bright yellow-orange color as the Mtt cation is released.[22]

  • Drain the solution.

  • Repeat steps 3-5 one to two more times, or until a colorimetric test (adding a drop of TFA to a few beads) no longer produces an immediate orange color.[5][21]

  • Wash the resin thoroughly with DCM (3x).

  • Wash the resin with DMF (3x).

  • To ensure the newly exposed δ-amine is in its free base form for subsequent coupling, wash the resin with 10% DIEA in DMF (2x for 5 minutes each).

  • Wash the resin again with DMF (5x) to remove excess DIEA. The resin is now ready for side-chain modification.

Protocol 2: On-Resin Side-Chain Branching

This protocol describes the synthesis of a new peptide chain from the deprotected ornithine side-chain.

Causality: Following Mtt removal and neutralization, the δ-amine of the ornithine residue is now the only free primary amine on the resin-bound peptide. Standard Fmoc-SPPS coupling chemistry can now be used to specifically build a new peptide chain from this position.

Materials:

  • Resin from Protocol 1 with the free Orn δ-amine.

  • Fmoc-amino acid to be coupled.

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma).

  • DIEA or Collidine.

  • DMF.

Procedure:

  • To the washed and neutralized resin, add a solution of the first Fmoc-amino acid for the branch chain (3-4 equivalents relative to the initial resin loading) and coupling reagents, pre-activated for 5 minutes in DMF.

  • Add DIEA (6-8 equivalents) to catalyze the reaction.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the complete consumption of the free amine. If the test is positive, repeat the coupling.

  • Wash the resin thoroughly with DMF (5x).

  • The first amino acid of the branch chain is now coupled. Standard Fmoc-SPPS cycles (deprotection and coupling) can be resumed to elongate the branch chain to the desired length.

Impact on Biological Recognition and Stability

The choice of stereochemistry has a direct, predictable impact on how the resulting peptide interacts with the biological environment, particularly with enzymes.

G cluster_0 L-Ornithine Peptide cluster_1 D-Ornithine Peptide L_Peptide ...-L-AA-L-Orn-L-AA-... Protease_L Protease (Active Site) L_Peptide->Protease_L Stereospecific Fit Cleavage Peptide Bond Cleavage Protease_L->Cleavage D_Peptide ...-L-AA-D-Orn-L-AA-... Protease_D Protease (Active Site) D_Peptide->Protease_D Stereospecific Mismatch No_Cleavage Steric Hindrance (No Cleavage) Protease_D->No_Cleavage

Caption: Impact of Ornithine stereochemistry on protease recognition.

Conclusion

The decision between using Fmoc-D-Orn(Mtt)-OH and Fmoc-L-Orn(Mtt)-OH is a fundamental aspect of modern peptide design, driven by the intended therapeutic outcome.

  • Choose Fmoc-L-Orn(Mtt)-OH when the primary goal is to mimic a natural peptide's structure and function, for example, in creating agonists for receptor binding studies or when proteolytic instability is not a primary concern for the intended application.

  • Choose Fmoc-D-Orn(Mtt)-OH as a strategic tool to overcome the inherent metabolic fragility of peptides. It is the superior choice for developing therapeutics that require a longer half-life, enhanced stability, and improved pharmacokinetic properties, accepting that this modification may alter the peptide's native conformation and requires careful structure-activity relationship (SAR) studies.

Ultimately, both reagents are powerful tools that, when understood and applied correctly, provide peptide chemists with the flexibility to create highly complex and tailored molecules for advanced research and drug development.

References

  • Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). 4-Methyltrityl (Mtt): A new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Peptide Research, 5(4), 245-246. (Source not directly available, but cited in multiple other sources).
  • van Heijenoort, J. (2001). Formation of the glycan chains in the synthesis of bacterial peptidoglycan. Glycobiology, 11(3), 25R-36R. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Technical Support. [Link]

  • Saeed, A. F., Ab-Salah, N. B., Al-Shar'i, N. A., & Sweidan, K. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 7001. [Link]

  • Wikipedia contributors. (2023, December 29). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]

  • Aapptec Peptides. (n.d.). Selective Removal of Mtt Protecting Group From Amines. Technical Support Information Bulletin 1181. [Link]

  • Marchesan, S., & Guler, M. O. (Eds.). (2020). Peptide-based Biomaterials. Royal Society of Chemistry. [Link]

  • Gaspar, D., Veiga, A. S., & Castanho, M. A. R. B. (2013). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 13(20), 2678–2688. [Link]

  • 5z.com. (n.d.). Elimination of partial cleavage of acid labile groups during removal of Mtt protection. Synthesis Notes. [Link]

  • Bourel, L., Carion, O., Gras-Masse, H., & Melnyk, O. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270. [Link]

  • Bourel, L., Carion, O., Gras-Masse, H., & Melnyk, O. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-70. [Link]

  • Eifler, A. C., & Scriba, G. K. (2012). Stereoselective peptide analysis. Analytical and Bioanalytical Chemistry, 403(8), 2131-2153. [Link]

  • Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Peptide-based Biomaterials (pp. 174-216). Royal Society of Chemistry. [Link]

  • ChemSrc. (n.d.). Fmoc-orn(mtt)-oh | CAS#:343770-23-0. Chemical Database. [Link]

  • Patsnap. (2025). What is the application of stereochemistry in drug design? Patsnap Synapse. [Link]

  • MySkinRecipes. (n.d.). Fmoc-d-orn(mtt)-oh. Product Information. [Link]

  • Kiran, M. A. (2022). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics, 11(S1), 282. [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Mtt)-OH. PubChem Compound Database. [Link]

  • Zayni, S., et al. (2018). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. [Link]

  • Vinogradov, A. A., et al. (2022). Peptide Drug Discovery Raison d'Etre: Engineering Mindset, Design Rules and Screening Tools. Journal of Medicinal Chemistry, 65(16), 10896–10940. [Link]

  • Wang, J., et al. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 18(38), 7575-7579. [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Technical Support. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Handout. [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-452. [Link]

  • Hetrick, K. J., et al. (2021). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. Angewandte Chemie International Edition, 60(41), 22359-22365. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. [Link]

  • Bar-David, E., et al. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. Bioconjugate Chemistry, 25(11), 1937-1942. [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonality of the Mtt Group in Complex Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex chemical synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success.[1][2] An ideal protecting group strategy relies on the principle of orthogonality, where specific groups can be selectively removed without affecting others.[2] Among the arsenal available to synthetic chemists, the 4-methyltrityl (Mtt) group has carved out a significant niche, especially for the protection of side-chain amines of amino acids like lysine and ornithine.[1][3] This guide provides an in-depth evaluation of the Mtt group's orthogonality, offering a comparative analysis against other common protecting groups, supported by experimental protocols and data-driven insights for researchers, scientists, and drug development professionals.

The Mtt Group: A Profile of a "Semi-Permanent" Protector

The Mtt group is a member of the trityl family of protecting groups, which are known for their acid lability.[4] Its structure, a triphenylmethyl group with a methyl substituent at the 4-position of one phenyl ring, fine-tunes its reactivity. This subtle modification makes the Mtt group significantly more acid-labile than the parent trityl (Trt) group, yet more robust than the highly sensitive 4-methoxytrityl (Mmt) group.[4]

This "semi-permanent" nature is the cornerstone of its utility in Fmoc-based SPPS.[1] It remains stable under the basic conditions used for the repeated removal of the Nα-Fmoc group (typically 20% piperidine in DMF), but can be selectively cleaved under very mild acidic conditions.[1] This unique characteristic allows for sophisticated synthetic strategies, such as on-resin side-chain modification, cyclization, and the synthesis of branched peptides, while the majority of the peptide remains protected and anchored to the solid support.[1][5]

Evaluating Orthogonality: The Mtt Group in the Context of SPPS

True orthogonality in SPPS implies that each class of protecting group can be removed in any order without affecting the others.[2] The most common protecting group combination in modern SPPS is the base-labile Fmoc group for the α-amine and acid-labile groups for the side chains, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu).[6] The Mtt group is designed to be compatible with this strategy, offering an additional layer of selective deprotection.

Comparative Lability: A Quantitative Look

The key to the Mtt group's utility lies in the significant difference in acid concentration required for its removal compared to other acid-labile groups. The general order of acid lability for trityl-based groups is Mmt > Mtt > Trt.[4]

Protecting GroupTypical Cleavage ConditionsOrthogonality Notes
Fmoc 20% Piperidine in DMFBase-labile; Orthogonal to acid-labile groups like Boc, tBu, and Mtt.[6][7]
Mtt 1-2% TFA in DCM with scavengers (e.g., TIS).[3][5]Highly selective over Boc and tBu groups, which require much higher TFA concentrations for cleavage.[1][4]
Mmt Can be cleaved with even milder conditions, such as 1-2% TFA in DCM or Acetic Acid/TFE/DCM.[8]More acid-labile than Mtt, offering another level of selectivity.[8]
Boc/tBu High concentrations of TFA (e.g., 95%) or strong acids like HF.[7][9]Not orthogonal to each other; typically removed during the final cleavage from the resin.[7]
Trt More stable than Mtt; requires stronger acidic conditions for cleavage.[4]Can be used when a more robust trityl-based protecting group is needed.
The Potential for Crosstalk: A Critical Consideration

While the Mtt group offers excellent orthogonality, it is not without its challenges. In some instances, the conditions used for Mtt cleavage can lead to partial removal of other acid-labile groups or even premature cleavage of the peptide from highly acid-sensitive resins.[5][10] For example, prolonged exposure to 1% TFA can lead to some loss of tBu protecting groups.[10]

The choice of scavengers is also critical. Triisopropylsilane (TIS) is commonly added to the deprotection cocktail to quench the Mtt cations that are released, preventing side reactions with sensitive residues like tryptophan and methionine.[5][8] However, the presence of TIS can sometimes decolorize the reaction mixture, making visual monitoring of the deprotection (the appearance of the yellow Mtt cation) difficult.[5] Recent studies suggest that adding a small amount of methanol can effectively quench the Mtt cation and prevent undesirable side reactions, including the premature cleavage of tBu groups.[10]

Experimental Protocols for the Synthetic Chemist

To harness the full potential of the Mtt group, precise and validated protocols are essential. The following sections provide detailed methodologies for the selective deprotection of the Mtt group and a method for monitoring its cleavage.

Protocol 1: Selective On-Resin Deprotection of the Mtt Group

This protocol is designed for the selective removal of the Mtt group from a peptide synthesized on a solid support using Fmoc chemistry.

Materials:

  • Mtt-protected peptidyl-resin

  • Deprotection Cocktail: 1% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).[3][11]

  • Dichloromethane (DCM) for washing

  • Methanol (MeOH) for washing[11]

  • 1% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) for neutralization[3][11]

  • N,N-Dimethylformamide (DMF) for washing

Procedure:

  • Swell the Mtt-protected peptidyl-resin in DCM in a suitable reaction vessel.

  • Drain the DCM and add the deprotection cocktail (approximately 10 mL per gram of resin).[3]

  • Agitate the resin gently at room temperature for 30 minutes.[3][11] A faint yellow color may be observed in the solution due to the released Mtt cation.

  • Drain the deprotection solution.

  • Repeat steps 2 and 3 for a total of 2-3 treatments to ensure complete deprotection.[8]

  • Wash the resin thoroughly with DCM (2x).[3][11]

  • Wash the resin with MeOH (2x).[11]

  • Wash the resin with DCM (2x).[11]

  • Neutralize the resin by washing with 1% DIEA in DMF (2x).[3][11]

  • Wash the resin with DMF (2x) to prepare for subsequent on-resin modifications.[3][11]

Critical Parameters and Troubleshooting:

  • Monitoring Deprotection: The disappearance of the yellow color of the Mtt cation can be a visual indicator of reaction progress, though this can be masked by scavengers.[5][8] A small sample of resin can be cleaved and analyzed by HPLC to confirm complete deprotection.

  • Incomplete Cleavage: If deprotection is incomplete, the number of treatments with the deprotection cocktail can be increased.[5]

  • Premature Cleavage: For very acid-sensitive resins, consider using alternative, milder deprotection conditions or adding methanol to the cleavage cocktail.[10]

Protocol 2: Monitoring Mtt Cleavage by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool to confirm the complete removal of the Mtt group and assess the purity of the resulting peptide.

General Method:

  • Take a small aliquot of the resin before and after the Mtt deprotection protocol.

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze the samples by RP-HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

  • Compare the chromatograms of the Mtt-protected and deprotected peptides. A successful deprotection will show a shift in the retention time and the disappearance of the peak corresponding to the Mtt-protected species.

Visualizing the Synthetic Strategy

Diagrams can help to clarify the complex workflows and chemical principles involved in using the Mtt group.

Orthogonality in Fmoc-SPPS

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_modification On-Resin Side-Chain Modification start Start with Resin-Bound Amino Acid fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection coupling Couple next Fmoc-Amino Acid fmoc_deprotection->coupling repeat Repeat Cycle coupling->repeat n times mtt_deprotection Selective Mtt Deprotection (1% TFA/DCM) repeat->mtt_deprotection modification Side-Chain Modification (e.g., Cyclization, Branching) mtt_deprotection->modification final_cleavage Final Cleavage and Global Deprotection (e.g., 95% TFA) modification->final_cleavage purified_peptide Purified Peptide final_cleavage->purified_peptide

Caption: A workflow illustrating the orthogonal deprotection strategy in Fmoc-SPPS utilizing the Mtt group for side-chain modification.

Mtt Group Cleavage Mechanism

G Mtt_Protected R-NH-Mtt Mtt = 4-Methyltrityl Protonation R-NH+-Mtt H+ Mtt_Protected->Protonation  Acid (H+) Cleavage R-NH2 + Mtt+ Cation Protonation->Cleavage  Heterolytic Cleavage Scavenging Scavenging Cleavage->Scavenging  Trapping of Carbocation

Caption: A simplified representation of the acid-catalyzed cleavage of the Mtt protecting group.

Conclusion and Future Perspectives

The 4-methyltrityl (Mtt) group stands as a powerful tool in the synthetic chemist's repertoire, offering a crucial layer of orthogonality in complex synthetic endeavors. Its finely tuned acid lability allows for selective deprotection in the presence of more robust acid-labile groups like Boc and tBu, enabling the construction of intricate molecular architectures that would otherwise be challenging to access.

While the potential for minor crosstalk with other acid-labile groups exists, careful optimization of deprotection conditions, including the judicious use of scavengers like TIS and methanol, can mitigate these side reactions. The protocols and comparative data presented in this guide are intended to empower researchers to confidently and effectively employ the Mtt group in their synthetic strategies.

As the demand for more complex and modified peptides in drug discovery and materials science continues to grow, the importance of well-characterized and reliable orthogonal protecting groups like Mtt will only increase. Future innovations will likely focus on developing even more finely tuned protecting groups and milder, more selective deprotection methods to further expand the horizons of chemical synthesis.

References

  • Benchchem. Mtt Protecting Group: A Superior Choice for Orthogonal Protection Strategies in Complex Peptide Synthesis.
  • Benchchem. A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds.
  • Benchchem. Role of Mtt protecting group in peptide synthesis.
  • Benchchem. The Strategic Advantage of Boc-Lys(Mtt)-OH in Complex Peptide Synthesis: A Comparative Guide.
  • ResearchGate. The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides | Request PDF.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Aapptec Peptides. Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines.
  • 5z.com. Elimination of partial cleavage of acid labile groups during removal of Mtt protection.
  • Aapptec Peptides. Amino Acid Sidechain Deprotection.
  • Benchchem. The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc and Boc Protecting Groups.
  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

Sources

Navigating the Conformational Landscape: A Comparative Guide to NMR Spectroscopy for the Structural Analysis of Mtt-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of synthetic peptides is paramount. The introduction of protecting groups, essential for directing complex syntheses, adds a layer of analytical complexity. Among these, the 4-methyltrityl (Mtt) group is prized for its unique acid lability, enabling sophisticated orthogonal strategies in solid-phase peptide synthesis (SPPS).[1] However, the very features that make the Mtt group a powerful synthetic tool—its bulk and hydrophobicity—present distinct challenges for structural elucidation. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural analysis of Mtt-containing peptides, offering field-proven insights and detailed experimental protocols to navigate this intricate analytical terrain.

The Mtt Group: A Double-Edged Sword in Peptide Chemistry

The Mtt group, a trityl-based protecting group, is widely used for the side-chain protection of amino acids like lysine, ornithine, asparagine, and glutamine.[1][2][3] Its key advantage lies in its finely tuned acid sensitivity. It is stable under the basic conditions used for Fmoc deprotection but can be selectively removed with very mild acid (e.g., 1% trifluoroacetic acid in dichloromethane), leaving more robust acid-labile groups like tert-butyl (tBu) and tert-butoxycarbonyl (Boc) intact.[3] This orthogonality is critical for synthesizing complex architectures such as branched or cyclized peptides directly on the resin.

Analytically, however, the Mtt group is a significant perturbation. Its large, aromatic structure can influence the local conformation of the peptide backbone, and its hydrophobic nature can promote aggregation, complicating analysis. Therefore, a robust analytical strategy is not merely beneficial but essential for verifying the integrity and conformation of these important synthetic intermediates.

NMR Spectroscopy: The Gold Standard for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide high-resolution structural and dynamic information on molecules in solution, mimicking their physiological environment.[4] For Mtt-containing peptides, NMR offers a direct window into the atomic-level consequences of this modification.

Principles and Key Experiments

NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the resonance frequencies of nuclei like ¹H and ¹³C, and the interactions between them, one can deduce the chemical environment and spatial proximity of atoms within a molecule. For peptides, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the structural puzzle.[5][6]

  • 1D ¹H NMR: Provides a fundamental overview of the proton environment. The aromatic region (typically 7.0-7.5 ppm) will be dominated by signals from the Mtt group's three phenyl rings and the methyl group singlet (around 2.3 ppm), which can serve as a signature for its presence.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment reveals through-bond connectivities, allowing for the identification of complete amino acid spin systems.[5] This is crucial for assigning resonances to specific residues in the peptide sequence.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for 3D structure determination. They detect through-space interactions between protons that are close to each other (< 5-6 Å), irrespective of whether they are connected by bonds.[7][8] This provides the crucial distance restraints needed to calculate the peptide's three-dimensional fold. For intermediate-sized molecules like many Mtt-peptides, ROESY is often preferred as it avoids the potential for zero or negative NOE signals that can occur in NOESY experiments.[9]

Causality in Experimental Choices for Mtt-Peptides

The presence of the Mtt group necessitates specific strategic choices in the NMR experimental design:

  • Aggregation and Solvent Choice: The hydrophobicity of the Mtt group can lead to peptide aggregation in aqueous solutions, resulting in broad, poorly resolved NMR signals.[10][11] Therefore, organic solvents like DMSO-d₆ or methanol-d₄, or mixed solvent systems (e.g., H₂O/acetonitrile), are often required to maintain the peptide in a monomeric state.[12] The choice of solvent can, however, influence the peptide's conformation, a factor that must be considered in the final analysis.[13]

  • Spectral Overlap: The numerous aromatic protons of the Mtt group create intense signals in a narrow region of the ¹H spectrum, potentially obscuring important aromatic side-chain signals from residues like Phe, Tyr, Trp, and His. High-field NMR spectrometers (≥600 MHz) are essential to maximize spectral dispersion. Additionally, 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiments can be invaluable, as they correlate protons with their directly attached carbons, spreading the signals over a much wider ¹³C chemical shift range and resolving overlap.[6]

  • Conformational Dynamics: The bulky Mtt group can restrict local peptide flexibility or, conversely, induce multiple conformations in solution. This can lead to line broadening or the appearance of multiple sets of signals. Temperature-variation NMR studies can help to distinguish between slow conformational exchange and other phenomena. ROESY experiments are also beneficial here, as they are less sensitive to the effects of molecular tumbling rates than NOESY.[4]

Experimental Workflow: NMR Analysis of an Mtt-Containing Peptide

This workflow outlines the key steps for acquiring and interpreting NMR data for a synthetic peptide still bearing an Mtt protecting group.

Caption: A generalized workflow for the structural analysis of Mtt-containing peptides using NMR spectroscopy.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the most powerful tool for detailed 3D structural analysis in solution, a comprehensive characterization of Mtt-containing peptides often benefits from a multi-faceted approach, integrating data from other techniques.[14]

Technique Information Provided Advantages for Mtt-Peptides Limitations & Causality
NMR Spectroscopy High-resolution 3D structure, conformation, dynamics, intermolecular interactions in solution.[4]Provides atomic-level detail of the peptide backbone and side chains, and can reveal specific NOE contacts between the Mtt group and the peptide, showing its conformational influence.Lower sensitivity (requires mg of pure sample).[15] Prone to aggregation issues due to the hydrophobic Mtt group.[11] Complex data analysis.
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification, impurity profiling.[1]High sensitivity (requires only µg-ng of sample). Essential for confirming the correct mass, ensuring the Mtt group is intact and the peptide sequence is correct post-synthesis.[14]Provides no information on 3D conformation or secondary structure. The Mtt group is labile and can fragment under certain ionization conditions, potentially complicating spectral interpretation.[12]
Circular Dichroism (CD) Secondary structure estimation (α-helix, β-sheet, random coil content).[16][17]Rapid, requires low sample concentration. Useful for a quick assessment of the overall secondary structure and for monitoring conformational changes with solvent or temperature.[10]Low-resolution technique; does not provide atomic-level detail. The aromatic chromophores of the Mtt group can interfere with the far-UV CD signal, requiring careful background correction.[18]
HPLC / UPLC Purity assessment, separation of isomers and impurities.[1]Essential for purifying the Mtt-peptide and assessing its purity before detailed structural analysis. The hydrophobicity of the Mtt group often aids in retention on reverse-phase columns.[19]Provides no structural information beyond separating components based on their physicochemical properties.[12]

In-Depth Methodologies

Protocol 1: NMR Sample Preparation and Initial Analysis
  • Peptide Purification: Purify the crude Mtt-containing peptide using reverse-phase HPLC to >95% purity as determined by analytical HPLC and confirm the molecular weight by ESI-MS or MALDI-TOF MS.[19][20]

  • Solubility and Aggregation Screening: Test the solubility of the lyophilized peptide in various deuterated NMR solvents (e.g., DMSO-d₆, CD₃CN, CD₃OD, D₂O with co-solvents). Acquire simple 1D ¹H NMR spectra in each. Select the solvent that provides the sharpest signals and best chemical shift dispersion, indicating a monomeric, well-behaved sample.[11]

  • Sample Preparation: Dissolve 1-3 mg of the purified peptide in 500 µL of the chosen deuterated solvent to achieve a final concentration of 1-5 mM.[15][21] Filter the sample through a syringe filter into a high-quality NMR tube.

  • 1D ¹H Spectrum: Acquire a 1D ¹H spectrum to confirm sample concentration and homogeneity. The presence of sharp, well-dispersed amide proton signals (typically 7.5-9.0 ppm) is a good indicator of a folded, non-aggregated state.

Protocol 2: 2D NMR Data Acquisition and Analysis
  • TOCSY Acquisition: Record a 2D TOCSY spectrum with a mixing time of 60-80 ms. This will allow for the correlation of all protons within each amino acid's spin system.

  • ROESY Acquisition: Record a 2D ROESY spectrum with a mixing time of 150-300 ms. This is the primary experiment for obtaining through-space distance information.

  • HSQC Acquisition (Optional but Recommended): If spectral overlap is severe, particularly in the aromatic or alpha-proton regions, acquire a ¹H-¹³C HSQC spectrum. This will help to resolve individual signals.

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the characteristic spin system patterns for each amino acid type present in your sequence.[5]

    • Starting from a unique spin system, use the ROESY spectrum to find sequential connectivities (e.g., between the alpha-proton of residue i and the amide proton of residue i+1). Walk along the peptide backbone to assign all residues.[22]

  • Structural Calculation:

    • Integrate the volumes of the ROESY cross-peaks and convert them into upper-limit distance restraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

    • Use these distance restraints, along with any dihedral angle restraints from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

Logical Framework: Selecting the Right Analytical Tool

The decision-making process for analyzing an Mtt-peptide should be hierarchical, starting with foundational checks and moving to high-resolution structural determination.

G Start Start: Crude Mtt-Peptide MS_HPLC Mass Spec & HPLC (Purity & Identity) Start->MS_HPLC Decision1 Correct Mass & Purity >95%? MS_HPLC->Decision1 CD Circular Dichroism (Secondary Structure) Decision2 Folded Structure Indicated? CD->Decision2 NMR 2D NMR (3D Structure) Final Complete Structural Characterization NMR->Final Decision1->Start No (Re-synthesize/Purify) Decision1->CD Yes Decision2->MS_HPLC No (Consider denaturing conditions) Decision2->NMR Yes

Caption: Decision workflow for the structural characterization of Mtt-containing peptides.

Conclusion: An Integrated Approach for Unambiguous Analysis

The Mtt protecting group is an invaluable asset in modern peptide synthesis, but its presence demands a thoughtful and rigorous analytical approach. While techniques like mass spectrometry and HPLC are indispensable for confirming identity and purity, NMR spectroscopy remains the definitive method for elucidating the high-resolution three-dimensional structure of Mtt-containing peptides in solution.

By understanding the specific challenges posed by the Mtt group—namely its potential to cause aggregation and spectral overlap—and by implementing tailored experimental protocols, researchers can successfully navigate the complexities of its analysis. The strategic use of organic solvents, high-field spectrometers, and a combination of 2D NMR experiments like TOCSY and ROESY provides the detailed atomic-level information necessary to define the peptide's conformational landscape. Ultimately, integrating data from NMR, MS, and CD provides a self-validating system, ensuring the highest level of scientific integrity and delivering an unambiguous structural characterization of these challenging but vital molecules.

References

  • Circular dichroism of peptides. (2014). Methods in Molecular Biology. [Link]

  • Influence of the solvent on the self-assembly of a modified amyloid beta peptide fragment. II. NMR and computer simulation investigation. (2010). The Journal of Physical Chemistry B. [Link]

  • Predicting solvent and aggregation effects of peptides using group contribution calculations. (2006). Biotechnology Progress. [Link]

  • Application of the Trityl Group in Peptide Chemistry. (1998). Radboud University Repository. [Link]

  • Solid-phase peptide synthesis using N-trityl-amino acids. (1996). Letters in Peptide Science. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). ResearchGate. [Link]

  • NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. (2019). Lund University Publications. [Link]

  • Advances in Therapeutic Peptides Separation and Purification. (2023). Molecules. [Link]

  • Peptide/Protein NMR. Zerbe/Bader. [Link]

  • Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. (2018). Methods in Molecular Biology. [Link]

  • NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. (2018). PLoS One. [Link]

  • NMR sample preparation guidelines. [Link]

  • NMR of peptides. (2010). Journal of the Indian Institute of Science. [Link]

  • Comparative table between NOESY vs ROESY. (2010). ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

  • Solvent Suppression in Pure Shift NMR. (2017). Angewandte Chemie International Edition. [Link]

  • How to interpret a NOESY NMR spectrum. (2012). YouTube. [Link]

  • Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. (2022). Journal of Chemical Theory and Computation. [Link]

  • 4-Methyltrityl (Mtt): A New Protecting Group for the Side Chain Protection of Asn and Gln in Solid-Phase Peptide Synthesis. (1992). Peptide Research. [Link]

  • Comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. (1996). Protein Engineering. [Link]

  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (2022). Toxins. [Link]

  • NMR in structural determination of proteins and peptides. (2020). Journal of Pharmaceutical Science and Technology Management. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). Current Medicinal Chemistry. [Link]

  • Protecting Groups in Peptide Synthesis. (2017). Springer Nature Experiments. [Link]

  • Case studies — NMR Expertise Centre — Ghent University. [Link]

  • Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin. (2006). Journal of the American Chemical Society. [Link]

  • Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]

  • N‐locked model peptides. (a) Comparison between the CD and NMR spectra... (2019). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Fmoc-D-Orn(Mtt)-OH Raw Material

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of the starting materials is paramount. The purity of Fmoc-protected amino acids, such as Fmoc-D-Orn(Mtt)-OH, directly impacts the yield, purity, and biological activity of the final peptide. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of Fmoc-D-Orn(Mtt)-OH, grounded in scientific principles and regulatory expectations. We will explore the "why" behind the methods, offering field-proven insights to ensure the integrity of your synthetic peptides.

The Critical Role of Raw Material Purity in Peptide Synthesis

Fmoc-D-Orn(Mtt)-OH is a crucial building block for the synthesis of complex peptides, often utilized for creating branched structures or for site-specific modifications of the ornithine side chain. The 4-methyltrityl (Mtt) group offers orthogonal protection, as it can be selectively removed under mildly acidic conditions, leaving other acid-labile protecting groups intact. However, the presence of even minute impurities in the Fmoc-D-Orn(Mtt)-OH raw material can lead to significant issues downstream, including:

  • Truncated or Deletion Sequences: Impurities such as free D-ornithine or byproducts from incomplete Fmoc protection can lead to failed couplings and truncated peptide chains.

  • Insertion Sequences: The presence of dipeptide impurities (e.g., Fmoc-D-Orn(Mtt)-D-Orn(Mtt)-OH) can result in the unintended incorporation of an extra amino acid residue.[1]

  • Diastereomeric Peptides: Enantiomeric impurities, specifically the L-isomer (Fmoc-L-Orn(Mtt)-OH), will be incorporated into the growing peptide chain, leading to diastereomeric peptides that are often difficult to separate and can have altered biological properties.

  • Compromised Yield and Purity: Overall, impurities in the starting material reduce the efficiency of the synthesis, leading to lower yields of the target peptide and a more complex crude product that is challenging and costly to purify.

Therefore, a rigorous and multi-faceted analytical approach to qualify incoming Fmoc-D-Orn(Mtt)-OH raw material is not just good practice but a necessity, particularly in a drug development setting that adheres to Good Manufacturing Practice (GMP) guidelines.[2][3][4][5][6]

Comparative Analysis of Fmoc-D-Orn(Mtt)-OH from Different Suppliers

The quality of Fmoc-D-Orn(Mtt)-OH can vary between suppliers. While most commercial sources provide a certificate of analysis (CoA), the depth of characterization can differ. Below is a comparative table of typical specifications for high-purity Fmoc-D-Orn(Mtt)-OH from reputable suppliers.

ParameterSupplier A (Typical)Supplier B (Premium)Reference StandardRationale & Significance
Appearance White to off-white powderWhite crystalline powderWhite crystalline powderA uniform, white crystalline appearance is indicative of high purity. Discoloration may suggest the presence of impurities or degradation.
Purity by HPLC ≥ 98.0%≥ 99.5%≥ 99.8%The primary measure of the main compound's abundance relative to other UV-active species. A higher percentage indicates fewer process-related impurities.
Enantiomeric Purity ≥ 99.0% D-isomer≥ 99.8% D-isomer≥ 99.9% D-isomerCritical for ensuring the stereochemical integrity of the final peptide. The presence of the L-enantiomer can lead to diastereomeric impurities with potentially different biological activities.
Specific Optical Rotation ReportedReported and within a narrow rangeDefined value with tight toleranceA bulk property that reflects the enantiomeric purity of the material.
Identity by ¹H NMR Conforms to structureConforms to structureFully assigned and referenced spectrumConfirms the chemical structure and can reveal the presence of structurally related impurities.
Identity by MS Conforms to MWConforms to MWAccurate mass confirmedVerifies the molecular weight of the compound.
Water Content (Karl Fischer) ≤ 1.0%≤ 0.5%≤ 0.2%Excess water can affect the accuracy of weighing and may interfere with coupling reactions in SPPS.
Residual Solvents Not specifiedMeets ICH limitsSpecified low levelsResidual solvents from the manufacturing process can be toxic and may interfere with the synthesis. Their control is a regulatory expectation.

A Multi-Modal Approach to Purity Verification: Experimental Protocols

No single analytical technique can provide a complete picture of a raw material's purity. A robust assessment of Fmoc-D-Orn(Mtt)-OH relies on a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the chemical purity of Fmoc-amino acids.[7] It separates the main compound from impurities based on their hydrophobicity.

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the bulky Fmoc and Mtt protecting groups.

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is necessary to elute the highly retained Fmoc-D-Orn(Mtt)-OH and to separate it from both more and less hydrophobic impurities.

  • Acidified Mobile Phase: Trifluoroacetic acid (TFA) is used as an ion-pairing agent to sharpen peaks and ensure reproducible retention times by protonating the carboxylic acid and any free amine groups.

  • Dual Wavelength Detection: Monitoring at 214 nm (peptide backbone) and 265 nm (Fmoc group) can help in identifying different types of impurities.

Detailed Experimental Protocol: HPLC Purity Assessment

  • Objective: To determine the chemical purity of Fmoc-D-Orn(Mtt)-OH by RP-HPLC.

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Materials:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0 50
      20 95
      25 95
      26 50

      | 30 | 50 |

  • Sample Preparation: Accurately weigh and dissolve the Fmoc-D-Orn(Mtt)-OH sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (0.5 mg/mL) s1->s2 a1 Inject 10 µL s2->a1 a2 Gradient Elution (C18 Column) a1->a2 a3 UV Detection (265 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2

Workflow for HPLC Purity Analysis.
Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of Fmoc-D-Orn(Mtt)-OH is critical. The presence of the L-enantiomer can have a significant impact on the final peptide's biological activity. Chiral HPLC is the gold standard for this analysis, employing a chiral stationary phase (CSP) to differentiate between the two enantiomers.[8][9][10][11][12]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective in resolving a wide range of Fmoc-amino acid enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[8]

  • Mobile Phase: A mixture of an organic modifier (like acetonitrile or methanol) and an acidic aqueous phase is typically used to achieve optimal separation. The choice of solvent and additive can significantly influence the chiral recognition.

Detailed Experimental Protocol: Chiral HPLC Analysis

  • Objective: To determine the enantiomeric purity of Fmoc-D-Orn(Mtt)-OH.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Materials:

    • Column: Chiral polysaccharide-based column (e.g., Lux Cellulose-2 or similar), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in water (e.g., 60:40 v/v). The exact ratio may require optimization.

    • Sample Diluent: Mobile Phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Test Sample: Prepare a solution of the Fmoc-D-Orn(Mtt)-OH sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Racemic Standard: If available, prepare a solution of the racemic Fmoc-DL-Orn(Mtt)-OH to confirm the retention times of both enantiomers and to verify the resolution of the method.

  • Data Analysis:

    • Inject the racemic standard (if available) to identify the elution order of the D- and L-enantiomers.

    • Inject the test sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric purity as: (% Area of D-isomer / (Total Area of D- and L-isomers)) * 100.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of Fmoc-D-Orn(Mtt)-OH and for detecting the presence of structurally related impurities. The spectrum provides a unique fingerprint of the molecule, with each proton environment corresponding to a specific signal.

Expected ¹H NMR Spectral Features:

  • Fmoc Group Protons: A series of multiplets in the aromatic region (typically ~7.2-7.9 ppm).

  • Mtt Group Protons: A distinct set of aromatic signals from the trityl rings and a singlet for the methyl group (around 2.3 ppm).

  • Ornithine Backbone Protons: The α-proton will appear as a multiplet, and the β, γ, and δ protons will also have characteristic signals.

  • Amide and Carboxylic Acid Protons: These protons may appear as broad signals and their chemical shifts can be concentration and solvent dependent.

Detailed Experimental Protocol: ¹H NMR Analysis

  • Objective: To confirm the identity and structural integrity of Fmoc-D-Orn(Mtt)-OH.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Materials:

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • NMR tubes.

  • Procedure:

    • Accurately weigh 5-10 mg of the Fmoc-D-Orn(Mtt)-OH sample.

    • Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or with expected chemical shifts to confirm the structure.[13][14][15][16][17] Examine the spectrum for any unexpected signals that may indicate the presence of impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of Fmoc-D-Orn(Mtt)-OH, providing an orthogonal confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Expected Mass Spectrum:

  • Molecular Ion: The expected protonated molecule [M+H]⁺ should be observed at m/z 611.8.

  • Adducts: It is common to also observe adducts with sodium [M+Na]⁺ at m/z 633.8 or potassium [M+K]⁺ at m/z 649.9.

Detailed Experimental Protocol: ESI-MS Analysis

  • Objective: To verify the molecular weight of Fmoc-D-Orn(Mtt)-OH.

  • Instrumentation: Mass spectrometer with an ESI source, often coupled to an HPLC system (LC-MS).

  • Procedure:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

    • Infuse the solution directly into the ESI source or inject it into an LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the observed m/z values with the calculated theoretical values for the expected molecular ions and adducts.

Purity_Assessment_Logic cluster_tests Analytical Testing Battery cluster_results Purity Attributes Assessed start Fmoc-D-Orn(Mtt)-OH Raw Material Lot hplc HPLC Purity start->hplc chiral Chiral HPLC start->chiral nmr ¹H NMR start->nmr ms Mass Spectrometry start->ms chem_purity Chemical Purity (>99.5%) hplc->chem_purity enant_purity Enantiomeric Purity (>99.8% D) chiral->enant_purity structure Structural Identity nmr->structure mol_weight Molecular Weight ms->mol_weight decision Lot Disposition chem_purity->decision enant_purity->decision structure->decision mol_weight->decision accept Accept decision->accept All Specs Met reject Reject decision->reject OOS Result

Decision workflow for raw material purity assessment.

Common Impurities and Their Origins

A thorough understanding of potential impurities is crucial for developing appropriate analytical methods and for troubleshooting synthesis problems. Common impurities in Fmoc-D-Orn(Mtt)-OH can be categorized as follows:

  • Process-Related Impurities:

    • Fmoc-L-Orn(Mtt)-OH: The enantiomeric impurity, arising from the chiral starting material.

    • H-D-Orn(Mtt)-OH: Incomplete Nα-Fmoc protection.

    • Fmoc-D-Orn-OH: Incomplete side-chain Mtt protection.

    • Dipeptide (Fmoc-D-Orn(Mtt)-D-Orn(Mtt)-OH): Formed during the Fmoc protection step.[1]

  • Degradation Products:

    • Deprotected Species: Loss of the Fmoc or Mtt group during storage, particularly if exposed to acidic conditions.

    • Lactam Formation: Intramolecular cyclization of the ornithine side chain, although less common for ornithine compared to smaller amino acids like diaminobutyric acid (Dab).[18]

  • Residual Reagents and Solvents:

    • Reagents used in the synthesis of the Fmoc-amino acid.

    • Solvents used in the synthesis and purification steps.

Regulatory Context and Authoritative Standards

The purity of raw materials used in the synthesis of active pharmaceutical ingredients (APIs) is governed by regulatory guidelines. The ICH Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a framework for ensuring the quality of APIs.[2][3][4][5][6]

Furthermore, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide general chapters that are instructive for the control of impurities.

  • USP General Chapter <1086> Impurities in Drug Substances and Drug Products: This chapter provides definitions and general principles for controlling impurities.[19][20][21][22][23]

  • Ph. Eur. General Chapter 2.2.46 Chromatographic Separation Techniques: This chapter outlines the requirements for chromatographic methods used for analysis, including system suitability criteria that ensure the method is performing adequately.[24][25][26][27]

Adherence to the principles outlined in these documents is essential for any drug development program.

Conclusion

The purity of Fmoc-D-Orn(Mtt)-OH is a critical attribute that profoundly influences the success of solid-phase peptide synthesis. A comprehensive assessment of this raw material requires a multi-modal analytical approach, combining HPLC for chemical purity, chiral HPLC for enantiomeric purity, ¹H NMR for structural confirmation, and mass spectrometry for molecular weight verification. By understanding the rationale behind these methods and the potential impurities that may be present, researchers and drug developers can make informed decisions about the quality of their starting materials, ensuring the synthesis of high-purity peptides for their research and therapeutic applications. This rigorous, science-driven approach to raw material qualification is a cornerstone of robust peptide synthesis and drug development.

References

  • United States Pharmacopeia. (n.d.). <1086> Impurities in Official Articles. USP29-NF24.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex. (2017, September 13). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. USP29-NF24.
  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]

  • International Council for Harmonisation. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]

  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q7 Guidelines. Retrieved from [Link]

  • Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.
  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • United States Pharmacopeia. (2014, April 30). 1086 USP 37 page 828.
  • United States Pharmacopeia. (2012, December 15). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • uspbpep.com. (n.d.). 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46.
  • PubMed. (n.d.). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. Retrieved from [Link]

  • ECA Academy. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. Retrieved from [Link]

  • uspbpep.com. (n.d.). 2.2.46.
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]

  • Chemsrc. (2025, August 20). Fmoc-orn(mtt)-oh | CAS#:343770-23-0. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Orn(Boc)-OH [118476-89-4]. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Oregon State University. (n.d.).
  • MySkinRecipes. (n.d.). Fmoc-d-orn(mtt)-oh. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubMed. (1995, May). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.

Sources

A Researcher's Guide to Mtt Formazan Solubilization: A Comparative Study of Cleavage Cocktails

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of cell biology and drug discovery, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay stands as a cornerstone for assessing cell viability and metabolic activity.[1][2] The principle is elegant in its simplicity: metabolically active cells reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, water-insoluble formazan product.[3][4] The amount of this purple formazan is directly proportional to the number of viable cells.[5] However, the critical and often underestimated step in this widely used assay is the complete solubilization of these formazan crystals. Incomplete dissolution is a major source of variability and can lead to inaccurate and misleading results.[1]

This guide provides an in-depth comparative analysis of different cleavage cocktails—the solubilizing agents—used to dissolve formazan crystals. We will delve into the chemical nature of these cocktails, their mechanisms of action, and provide a framework for selecting the optimal solution for your specific experimental needs.

The "Why" Behind the Wash: Understanding Formazan Solubilization

The reduction of MTT occurs primarily through the action of NAD(P)H-dependent cellular oxidoreductase enzymes, largely within the mitochondria.[4] The resulting formazan crystals are intracellular and water-insoluble, necessitating a solubilization step to allow for accurate spectrophotometric quantification.[6][7] The choice of the solubilizing agent, or "cleavage cocktail," is paramount as it must efficiently dissolve the formazan without interfering with the absorbance reading or introducing other artifacts.

A Comparative Analysis of Common Cleavage Cocktails

Several different formulations are commonly used to solubilize formazan crystals, each with its own set of advantages and disadvantages. The ideal solvent should provide rapid and complete solubilization of both the formazan and the cells, result in a stable colored solution, and have minimal background absorbance.[8]

Cleavage CocktailCompositionAdvantagesDisadvantages
Dimethyl Sulfoxide (DMSO) 100% DMSO- Excellent and rapid solubilization properties.[9]- Widely used and well-documented.- Can be cytotoxic at higher concentrations.- Hygroscopic, requiring anhydrous conditions for optimal results.- Can cause protein precipitation, leading to turbidity.
Acidified Isopropanol Isopropanol with ~0.04 N Hydrochloric Acid (HCl)- Effective alternative to DMSO.- The acidic environment enhances formazan solubility and stabilizes the product.- Requires careful handling due to the presence of acid.- Can sometimes lead to incomplete solubilization with certain cell types.
Sodium Dodecyl Sulfate (SDS) in HCl Typically 10-20% SDS in 0.01-0.02 M HCl- Strong detergent that effectively lyses cells, aiding in formazan release and solubilization.[10]- Useful for cell types resistant to other solvents.- Can interfere with subsequent biochemical analyses.- May require longer incubation times for complete solubilization.[9]
Buffered Dimethylformamide (DMF) with SDS DMF, ammonia buffer (pH 10), and 5% SDS- Provides rapid and complete solubilization of formazan and cells.[8]- Produces a clear solution with minimal background absorbance and good reproducibility.[8]- DMF is a more hazardous chemical than DMSO or isopropanol.- Requires preparation of a buffered solution.

Experimental Workflow: A Head-to-Head Comparison

To objectively evaluate the performance of different cleavage cocktails, a standardized experimental protocol is essential. Below is a detailed workflow for a comparative study.

Diagram of the Mtt Assay Workflow

Mtt_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Mtt Assay cluster_solubilization Formazan Solubilization (Comparative Step) cluster_readout Data Acquisition cell_seeding 1. Seed Cells in 96-well Plate incubation1 2. Incubate (24h) for Adherence cell_seeding->incubation1 treatment 3. Treat with Test Compound incubation1->treatment incubation2 4. Incubate (e.g., 24-72h) treatment->incubation2 add_mtt 5. Add Mtt Reagent (5 mg/mL) incubation2->add_mtt incubation3 6. Incubate (2-4h) Formazan Formation add_mtt->incubation3 cocktail_A 7a. Add Cleavage Cocktail A (e.g., DMSO) incubation3->cocktail_A cocktail_B 7b. Add Cleavage Cocktail B (e.g., Acidified Isopropanol) incubation3->cocktail_B cocktail_C 7c. Add Cleavage Cocktail C (e.g., SDS/HCl) incubation3->cocktail_C incubation4 8. Incubate in Dark with Shaking cocktail_A->incubation4 cocktail_B->incubation4 cocktail_C->incubation4 read_absorbance 9. Read Absorbance (570 nm) incubation4->read_absorbance

Caption: Comparative workflow for evaluating different Mtt cleavage cocktails.

Detailed Experimental Protocol

1. Cell Seeding:

  • Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.

  • Include control wells containing medium only for background measurements.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Cell Treatment:

  • After incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. Mtt Addition:

  • Following the treatment period, carefully remove the culture medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

  • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible under a microscope.[2]

4. Formazan Solubilization (The Comparative Step):

  • Crucially, this is where the different cleavage cocktails are compared.

  • For adherent cells, carefully aspirate the MTT-containing medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells and then aspirate the supernatant.

  • Add 100-150 µL of the respective cleavage cocktail to each designated set of wells:

    • Group A: 100% DMSO

    • Group B: Acidified Isopropanol (0.04 N HCl in isopropanol)

    • Group C: 10% SDS in 0.01 M HCl

    • Group D: Buffered DMF with 5% SDS

5. Incubation and Measurement:

  • Incubate the plate in the dark for 2 to 4 hours at room temperature on an orbital shaker to ensure complete solubilization of the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background from cell debris.[1]

Data Interpretation and Best Practices

The absorbance values obtained are directly proportional to the amount of formazan produced, which in turn reflects the number of viable cells. When comparing cleavage cocktails, look for the one that yields the highest signal-to-noise ratio, the most consistent results across replicates, and a linear relationship between cell number and absorbance.

Mechanism of Formazan Solubilization

Formazan_Solubilization cluster_cell Metabolically Active Cell Mitochondria Mitochondria NAD(P)H-dependent oxidoreductases Formazan Purple, Water-Insoluble Formazan Crystals Mitochondria:f1->Formazan MTT Yellow, Water-Soluble MTT Tetrazolium MTT->Mitochondria:f1 Reduction Cleavage_Cocktail Cleavage Cocktail (Solubilizing Agent) Formazan->Cleavage_Cocktail Dissolution Solubilized_Formazan Purple, Soluble Formazan Solution Cleavage_Cocktail->Solubilized_Formazan Spectrophotometer Spectrophotometric Reading (570 nm) Solubilized_Formazan->Spectrophotometer Quantification

Caption: The process of Mtt reduction and subsequent formazan solubilization.

Key Considerations for Trustworthy Results:

  • Cell Density: Ensure the starting cell number is within the linear range of the assay for your specific cell type.[10]

  • Incubation Times: Optimize incubation times for both MTT reduction and formazan solubilization.

  • Background Controls: Always include wells with medium only and no cells to subtract background absorbance.[4]

  • Interference: Be aware of potential interference from colored compounds or substances with reducing properties in your test samples.[12]

  • Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate or fill them with sterile PBS.

Conclusion and Recommendations

The choice of cleavage cocktail for Mtt formazan solubilization is not a one-size-fits-all decision. While DMSO is a widely used and effective solvent, its potential for cytotoxicity and protein precipitation warrants consideration. Acidified isopropanol offers a good alternative, while SDS-based solutions are particularly useful for challenging cell lines. For the most robust and reproducible results, especially in a high-throughput setting, a buffered DMF solution with SDS has shown significant promise.

Ultimately, the optimal cleavage cocktail will depend on the specific cell type, experimental conditions, and the need to avoid potential artifacts. By conducting a comparative study as outlined in this guide, researchers can confidently select the most appropriate method to ensure the accuracy and reliability of their Mtt assay data.

References

  • Benchchem. Application Notes and Protocols for Dissolving MTT Formazan Crystals.

  • Benchchem. An In-depth Technical Guide to the MTT Assay: Principles and Protocols.

  • Abcam. MTT assay and its use in cell viability and proliferation analysis.

  • Abcam. MTT assay protocol.

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

  • MDPI. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.

  • ATCC. MTT Cell Proliferation Assay.

  • Wikipedia. MTT assay.

  • The Future of Things. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

  • Creative Bioarray. MTT Analysis Protocol.

  • Roche. MTT Cell Proliferation Kit I Protocol.

  • ResearchGate. Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?.

  • SciELO. Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay.

  • Benchchem. Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds.

  • Microbiology Spectrum. Improved Formazan Dissolution for Bacterial MTT Assay.

  • National Center for Biotechnology Information. Particle-induced artifacts in the MTT and LDH viability assays.

  • PubMed. A cleavage cocktail for methionine-containing peptides.

  • ResearchGate. Comparison among different MTT assay protocols in NIH3T3 fibroblasts.

  • Aapptec Peptides. Cleavage Cocktails; Reagent B.

  • Creative Bioarray. Comparison of Different Methods to Measure Cell Viability.

  • Benchchem. comparison of MTTC and resazurin-based assays.

  • Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability.

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.

  • CDN. Cleavage Cocktail Selection.

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-(Nδ-4-methyltrityl)-D-ornithine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of Fmoc-(Nδ-4-methyltrityl)-D-ornithine and its associated waste streams. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring that laboratory practices are not only compliant but also fundamentally safe. The protocols described herein are designed to be self-validating, integrating safety checks and decision points to manage the distinct waste profiles generated during the use of this protected amino acid.

Hazard Identification and Risk Assessment

Fmoc-(Nδ-4-methyltrityl)-D-ornithine is a complex molecule used in solid-phase peptide synthesis (SPPS). While the compound itself is not classified as hazardous under OSHA, its use involves reagents and generates byproducts that require careful management.[1] The primary risks do not stem from the reagent in its solid form but from the deprotection and cleavage cocktails used in synthesis workflows.

The disposal strategy must therefore account for three key components:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group: Removed using a basic solution, typically piperidine in N,N-dimethylformamide (DMF). This process generates dibenzofulvene (DBF), which is scavenged by the base to form a stable adduct.[2][3][4]

  • The Mtt (4-methyltrityl) group: An acid-labile protecting group removed with dilute trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][6][7]

  • Solvents and Reagents: A variety of solvents and reagents are used, each with its own hazard profile.

The following table summarizes the key hazards associated with substances commonly used with Fmoc-(Nδ-4-methyltrityl)-D-ornithine.

SubstanceKey HazardsGHS Pictograms
Fmoc-(Nδ-4-methyltrityl)-D-ornithine May cause skin, eye, and respiratory tract irritation.[1][8]
Piperidine Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.🔥, 💀, corrosive
N,N-Dimethylformamide (DMF) Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.🔥, ❗, Health Hazard
Trifluoroacetic Acid (TFA) Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful to aquatic life.Corrosive, ❗
Dichloromethane (DCM) Causes skin irritation. Causes serious eye irritation. May cause drowsiness or dizziness. Suspected of causing cancer.❗, Health Hazard
Dibenzofulvene (DBF) Adducts Generated in situ during Fmoc deprotection. Waste should be handled with the same precautions as the parent base (e.g., piperidine).N/A (Handled as part of the waste mixture)

Waste Stream Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in laboratory waste management. Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, and container pressurization. Furthermore, separating waste streams correctly is essential for compliant and cost-effective disposal by certified waste management facilities. For instance, halogenated solvents (like DCM) require different disposal methods (typically incineration at higher temperatures) than non-halogenated solvents.[9][10]

The following decision tree illustrates the logic for segregating waste generated from work with Fmoc-(Nδ-4-methyltrityl)-D-ornithine.

WasteSegregation start Waste Generation Point (Fmoc-Orn(Mtt)-OH Workflow) solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste unused_reagent Unused/Expired Reagent solid_waste->unused_reagent contaminated_labware Contaminated Labware (Gloves, Tips, Weigh Paper) solid_waste->contaminated_labware is_halogenated Contains Halogenated Solvent? (e.g., DCM) liquid_waste->is_halogenated solid_waste_container Solid Hazardous Waste Container unused_reagent->solid_waste_container contaminated_labware->solid_waste_container is_aqueous Primarily Aqueous? is_halogenated->is_aqueous  No halogenated_container Halogenated Organic Waste Container is_halogenated->halogenated_container  Yes (e.g., Mtt deprotection waste) non_halogenated_container Non-Halogenated Organic Waste Container is_aqueous->non_halogenated_container  No (e.g., Fmoc deprotection waste) aqueous_container Aqueous Hazardous Waste Container is_aqueous->aqueous_container  Yes (e.g., aqueous washes)

Caption: Waste segregation decision tree for Fmoc-(Nδ-4-methyltrityl)-D-ornithine workflows.

Step-by-Step Disposal Protocols

Adherence to the following protocols is essential. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile gloves for incidental contact; consider thicker gloves like butyl rubber for handling large volumes of solvents).

Protocol 3.1: Disposal of Unused/Expired Solid Reagent

Unused or expired solid Fmoc-(Nδ-4-methyltrityl)-D-ornithine must be disposed of as solid hazardous chemical waste.

  • Container: Place the original, tightly sealed container into a larger, sealable plastic bag or a secondary container.

  • Labeling: Affix a "Hazardous Waste" label to the outer container. Fill in all required information, including:

    • "Fmoc-(Nδ-4-methyltrityl)-D-ornithine"

    • Date of accumulation

    • Generator's name and location (lab number)

  • Storage: Store the labeled container in a designated satellite accumulation area away from acids and strong oxidizing agents.[1]

  • Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol 3.2: Disposal of Contaminated Labware

Disposable materials that have come into contact with the chemical must be treated as hazardous waste.

  • Collection: Place all contaminated items (e.g., weighing paper, pipette tips, gloves, absorbent pads from spills) into a designated, lined container. A sturdy cardboard box lined with a durable polyethylene bag is often suitable.

  • Labeling: Clearly label the container as "Solid Hazardous Waste." List the chemical contaminants (e.g., "Solid waste contaminated with Fmoc-(Nδ-4-methyltrityl)-D-ornithine").

  • Closure: Once full, securely seal the liner and close the box. Do not overfill.

  • Storage & Pickup: Store in the satellite accumulation area and arrange for EHS pickup.

Protocol 3.3: Management of Liquid Waste Streams

This is the most critical workflow, requiring strict adherence to the segregation logic outlined in Section 2.

A. Fmoc Deprotection Waste (Non-Halogenated)

  • Source: Solutions containing piperidine (or other amine base) and DMF used to remove the Fmoc group.[4][11]

  • Procedure:

    • Collect: Pour the waste directly into a designated Non-Halogenated Organic Waste container. This container should be made of a compatible material like High-Density Polyethylene (HDPE) or borosilicate glass.[12][13][14]

    • Venting: Use a vented safety cap if available to prevent pressure buildup, but ensure the container remains closed when not in use.[9]

    • Labeling: Ensure the container is clearly labeled "Non-Halogenated Hazardous Waste" and list all constituents (e.g., "DMF, Piperidine, Dibenzofulvene-Piperidine Adduct").

    • Storage: Store in a designated, properly ventilated area away from acids.

B. Mtt Deprotection Waste (Halogenated)

  • Source: Solutions containing TFA and DCM used to remove the Mtt group.[6]

  • Procedure:

    • Collect: Pour the waste directly into a designated Halogenated Organic Waste container (HDPE or borosilicate glass).[12][15] Never mix this acidic, halogenated waste with the basic, non-halogenated Fmoc deprotection waste.

    • Closure: Keep the container tightly closed except when adding waste.

    • Labeling: Ensure the container is clearly labeled "Halogenated Hazardous Waste" and list all constituents (e.g., "Dichloromethane, Trifluoroacetic Acid, Triisopropylsilane").

    • Storage: Store in a designated satellite accumulation area.

C. Aqueous Wash Waste

  • Source: Aqueous solutions used to wash the peptide resin after deprotection or coupling steps. These may contain trace amounts of organic solvents and acids/bases.

  • Procedure:

    • Collect: Collect all aqueous washes in a dedicated Aqueous Hazardous Waste container. Do not discharge to the sewer.[9]

    • pH Check (Optional but Recommended): Periodically check the pH of the collected waste. If it is highly acidic (pH < 2) or highly basic (pH > 12.5), it is considered corrosive hazardous waste.[10] While in-lab neutralization is possible under certain regulations, the safest and most compliant approach for most research labs is to dispose of it as-is without treatment.[16]

    • Labeling: Label the container "Aqueous Hazardous Waste" and list potential contaminants (e.g., "Water with trace DMF, TFA").

    • Storage: Store with other hazardous waste containers for EHS pickup.

Regulatory Compliance

All hazardous waste management must comply with local, state, and federal regulations, such as those from the U.S. Environmental Protection Agency (EPA).[17] Key principles include:

  • Labeling: All containers must be clearly labeled with the words "Hazardous Waste" and their contents.[10]

  • Closed Containers: Waste containers must be kept closed at all times except when adding or removing waste.[9]

  • Accumulation Time: Waste must be removed from laboratory satellite accumulation areas according to institutional and regulatory timelines.[17][18]

By implementing these scientifically grounded and systematic procedures, researchers can ensure the safe handling and disposal of Fmoc-(Nδ-4-methyltrityl)-D-ornithine, protecting themselves, their colleagues, and the environment.

References

  • Safety Data Sheet: Fmoc-MeCys(Trt)-OH . AAPPTec, LLC. [Link]

  • Safety Data Sheet: L-Ornithine monohydrochloride . Carl ROTH. [Link]

  • Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance . CP Lab Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Cys thiol protection with the 4-methyltrityl (Mtt) protecting group . ResearchGate. [Link]

  • Polypropylene vs. HDPE: Material Differences and Comparisons . Xometry. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . National Institutes of Health (NIH). [Link]

  • Selective Removal of Mtt Protecting Group From Amines . AAPPTec. [Link]

  • 4-Methyltrityl (Mtt): A New Protecting Group for the Side Chain Protection of Asn and Gln in Solid-Phase Peptide Synthesis . PubMed. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis . ACS Sustainable Chemistry & Engineering. [Link]

  • Safety Data Sheet: Fmoc-D-Ornithine . AAPPTec. [Link]

  • Polypropylene chemical resistance . Braskem. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment . California Department of Toxic Substances Control. [Link]

  • High-Density Polyethylene Versus Polypropylene . Join the Debate on Plastics. [Link]

  • Methods for Removing the Fmoc Group . In: Peptide Synthesis Protocols. Humana Press. [Link]

  • Polypropylene Chemical Resistance Guide . HMC Polymers. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Peptide Hand Synthesis Part 3: Deprotection . YouTube. [Link]

Sources

Navigating the Safe Handling of Fmoc-(Nδ-4-methyltrityl)-D-ornithine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis, the purity and integrity of your building blocks are paramount. Fmoc-(Nδ-4-methyltrityl)-D-ornithine is a key reagent in the design of complex peptides, offering a unique side-chain protection strategy. However, its effective use is intrinsically linked to its safe and proper handling. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to operational and disposal plans, ensuring both the well-being of the researcher and the success of the synthesis.

Hazard Identification and Risk Assessment: Understanding the Compound

Fmoc-(Nδ-4-methyltrityl)-D-ornithine, like many Fmoc-protected amino acids, is generally considered to have low intrinsic toxicity in its solid form. The primary hazards arise from its potential to cause irritation upon contact and the risks associated with the solvents and reagents used alongside it, particularly during solid-phase peptide synthesis (SPPS).[1]

Key Potential Hazards:

  • Inhalation: May be harmful if inhaled as a fine dust, potentially causing respiratory tract irritation.[1][2]

  • Skin and Eye Contact: Direct contact with the powder can cause irritation.[3]

  • Associated Reagents: The solvents (e.g., N,N-dimethylformamide - DMF), deprotection agents (e.g., piperidine), and cleavage cocktails (e.g., trifluoroacetic acid - TFA) used in SPPS are often hazardous and require specific handling precautions.[4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling Fmoc-(Nδ-4-methyltrityl)-D-ornithine and its associated reagents. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against dust particles and splashes of hazardous liquids.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Gloves should be changed regularly and immediately if contaminated.[2][3]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[3]
Respiratory Protection NIOSH-approved N95 dust maskRecommended when handling the solid powder outside of a fume hood to prevent inhalation.[7]
Footwear Closed-toe shoesProtects feet from spills.[3]

Operational Plan: From Receipt to Reaction

A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: For long-term stability, store the solid Fmoc-(Nδ-4-methyltrityl)-D-ornithine in a tightly sealed container at 2-8°C, protected from light and moisture.[8] Short-term storage at room temperature is acceptable.[8]

Handling and Weighing

The following workflow outlines the safe handling of the solid compound.

Operational_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Ensure safety Transfer_Compound Transfer Compound to Weighing Vessel Prepare_Work_Area->Transfer_Compound Ready for handling Weigh_Compound Weigh Desired Amount Transfer_Compound->Weigh_Compound Use anti-static techniques Transfer_to_Reaction Transfer to Reaction Vessel Weigh_Compound->Transfer_to_Reaction Accurate measurement Clean_Work_Area Clean and Decontaminate Work Area Transfer_to_Reaction->Clean_Work_Area After use Dispose_Waste Segregate and Dispose of Waste Clean_Work_Area->Dispose_Waste Proper disposal Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Final step

Sources

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Fmoc-(Nd-4-methyltrityl)-D-ornithine

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